molecular formula C9H9NO3 B1593929 2,3-Dihydro-1,4-benzodioxine-6-carboxamide CAS No. 299169-62-3

2,3-Dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B1593929
CAS No.: 299169-62-3
M. Wt: 179.17 g/mol
InChI Key: HZHZDULNPYDZAQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHZDULNPYDZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349748
Record name 2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299169-62-3
Record name 2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological activity of 2,3-dihydro-1,4-benzodioxine-6-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2,3-dihydro-1,4-benzodioxine-6-carboxamide Derivatives

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the this compound scaffold, a core moiety in medicinal chemistry. We will dissect its diverse biological activities, delve into the structure-activity relationships that govern its potency, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for therapeutic innovation.

The 2,3-dihydro-1,4-benzodioxine Scaffold: A Privileged Core

The 2,3-dihydro-1,4-benzodioxine ring system is a prominent structural motif found in numerous biologically active compounds.[1] Its significance is underscored by its presence in both naturally occurring substances, such as Silybin with its potent antihepatotoxic activity, and clinically approved synthetic drugs like Doxazosin, used for treating hypertension.[2][3][4] The inherent structural rigidity and favorable physicochemical properties of this scaffold make it an excellent starting point for the design of novel therapeutic agents. Derivatives, particularly those featuring a carboxamide group at the 6-position, have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[2][3][4][5]

This guide will focus specifically on these 6-carboxamide derivatives, synthesizing current knowledge to provide a comprehensive technical overview of their therapeutic potential.

Anticancer Activity: Targeting Malignant Proliferation

Several derivatives of the 1,4-benzodioxane scaffold have shown notable potential as anticancer agents.[2][3] While research on the 6-carboxamide subset is still emerging, related structures have demonstrated significant cytotoxicity. For instance, a tetracyclic pyrido derivative of benzodioxin exhibited potent activity against P388 leukaemia cells with an IC₅₀ of 0.11 µM.[6] This highlights the scaffold's capacity to serve as a backbone for potent cytotoxic compounds. The mechanism often involves inducing apoptosis or inhibiting key enzymes involved in cell cycle progression.

Quantitative Data: In Vitro Cytotoxicity
Compound ClassCell LineIC₅₀ (µM)Reference
Tetracyclic Pyrido-benzodioxinP388 Leukaemia0.11[6]
1,3-Benzodioxole Methyl Ester52 Human Tumor Cell LinesSignificant activity at 10⁻⁷ to 10⁻⁵ M[7]
Substituted 1,4-Dioxane DerivativePC-3 Prostate CancerPotent Cytotoxic Effects[8][9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., PC-3, P388) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Seed Cancer Cells in 96-well Plate Compound_Prep 2. Prepare Serial Dilutions of Test Compounds Treatment 3. Treat Cells with Compounds Compound_Prep->Treatment Incubation 4. Incubate for 48-72h Treatment->Incubation MTT_Add 5. Add MTT Reagent Incubation->MTT_Add Formazan_Dev 6. Incubate for 4h (Formazan Formation) MTT_Add->Formazan_Dev Solubilize 7. Solubilize Formazan Crystals (DMSO) Formazan_Dev->Solubilize Read_Plate 8. Read Absorbance at 570 nm Solubilize->Read_Plate Calc_IC50 9. Calculate % Viability and Determine IC₅₀ Read_Plate->Calc_IC50

Caption: Workflow for MTT Cell Viability Assay.

Antimicrobial Activity: A Novel Approach to Bacterial Inhibition

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Benzodioxane derivatives have shown significant promise in this area, particularly as inhibitors of the bacterial protein FtsZ.[10] FtsZ is a crucial cytoskeletal protein that forms the Z-ring at the site of cell division, making it an attractive target for new antibiotics.

A series of 1,4-benzodioxane compounds linked to a 2,6-difluorobenzamide moiety have demonstrated potent antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA) and even some Gram-negative strains like Escherichia coli.[10][11] Computational studies have elucidated the binding modes of these derivatives within the FtsZ protein, guiding further structure-activity relationship (SAR) studies.[10]

Quantitative Data: Minimum Inhibitory Concentration (MIC)
Compound TypeTarget OrganismMIC (µg/mL)Reference
Oxadiazole-Benzodioxane-BenzamideMRSA ATCC 433000.78 - 1.56[11]
Cyano-Benzodioxane-BenzamideMSSA ATCC 292130.78[11]
7-Substituted Benzodioxane-BenzamideMRSAPromising Activity[10]
Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Mechanism of Action: FtsZ Inhibition

G FtsZ_Monomers FtsZ Monomers Z_Ring Z-Ring Formation (Polymerization) FtsZ_Monomers->Z_Ring GTP hydrolysis Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Inhibitor Benzodioxine Carboxamide Derivative Inhibitor->Z_Ring Inhibits Polymerization

Caption: FtsZ Inhibition by Benzodioxine Derivatives.

Neuroprotective Activity: Modulating Monoamine Oxidase B (MAO-B)

Neurodegenerative disorders such as Parkinson's and Alzheimer's disease represent a significant therapeutic challenge. One promising strategy involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[5] A series of N-phenyl-2,3-dihydrobenzo[b][6][12]dioxine-6-carboxamide derivatives have been identified as highly potent and selective inhibitors of human MAO-B (hMAO-B).[5]

SAR studies revealed that substitutions on the N-phenyl ring are critical for activity. Notably, compound 1l , N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][6][12]dioxine-6-carboxamide, emerged as a lead candidate with an IC₅₀ value of 0.0083 µM and over 4800-fold selectivity for hMAO-B over hMAO-A.[5] This high potency and selectivity suggest a significant potential for these compounds in the management of neurodegenerative diseases.

Quantitative Data: hMAO-B Inhibition
CompoundSubstitution on N-phenylhMAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)Reference
1a Unsubstituted7.66-[5]
1l 3,4-dichloro0.0083> 4819[5]
Rasagiline (Positive Control)0.096-[5]
Safinamide (Positive Control)0.060-[5]
Experimental Protocol: In Vitro MAO-B Inhibition Assay

Principle: This fluorometric assay measures the activity of MAO-B by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, the test compounds (carboxamide derivatives), a suitable substrate (e.g., p-tyramine), and a detection reagent mix containing horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).

  • Reaction Setup: In a 96-well black plate, add the MAO-B enzyme solution and the test compounds at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and detection reagent mix to each well.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 535 nm, emission at 590 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. Positive controls like Rasagiline or Safinamide should be run in parallel.[5]

Signaling Pathway: Dopamine Metabolism and Neuroprotection

G Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme Dopamine->MAOB Degradation Metabolites Inactive Metabolites MAOB->Metabolites ROS Reactive Oxygen Species (ROS) MAOB->ROS Byproduct Neuron Dopaminergic Neuron ROS->Neuron Oxidative Stress & Damage Inhibitor Benzodioxine Carboxamide Derivative Inhibitor->MAOB Inhibition

Caption: MAO-B Inhibition Preserves Dopamine Levels.

Synthesis and Characterization: A General Approach

The synthesis of this compound derivatives is typically achieved through a multi-step sequence, culminating in a robust amide coupling reaction.

General Synthetic Workflow

A common route starts from commercially available materials like gallic acid or 2,3-dihydrobenzo[6][12]dioxine-6-carboxylic acid.[2][3][4] The key final step involves the formation of the amide bond between the carboxylic acid (or its activated form, like an acid chloride) and a desired amine.

G Start Starting Material (e.g., Gallic Acid or Benzodioxine-6-carboxylic acid) Intermediate_Acid Intermediate: 2,3-dihydro-1,4-benzodioxine -6-carboxylic acid Start->Intermediate_Acid Activation Acid Activation (e.g., SOCl₂ or EDC/HOBt) Intermediate_Acid->Activation Acid_Chloride Intermediate: Acid Chloride or Activated Ester Activation->Acid_Chloride Coupling Amide Coupling Reaction Acid_Chloride->Coupling Amine Primary/Secondary Amine (R-NH₂) Amine->Coupling Final_Product Final Product: 2,3-dihydro-1,4-benzodioxine -6-carboxamide Derivative Coupling->Final_Product Purification Purification & Characterization (NMR, MS, FTIR) Final_Product->Purification

Caption: General Synthetic Route to Target Derivatives.

The synthesized compounds are rigorously characterized using standard analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of the amide C=O and N-H stretches, nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) to elucidate the chemical structure, and high-resolution mass spectrometry (ESI-MS) to confirm the molecular weight.[3][4][13]

Conclusion and Future Directions

The this compound scaffold is a highly versatile and privileged structure in medicinal chemistry. The derivatives discussed in this guide exhibit a wide array of potent biological activities, including promising anticancer, antimicrobial, and neuroprotective properties. The demonstrated efficacy of these compounds against challenging targets like MRSA (via FtsZ inhibition) and neurodegenerative disease modulators (via highly selective MAO-B inhibition) underscores their significant therapeutic potential.

Future research should focus on expanding the chemical diversity of these derivatives through further SAR studies to optimize potency, selectivity, and pharmacokinetic profiles. In-depth mechanistic studies and evaluation in preclinical in vivo models will be critical next steps in translating the clear potential of this chemical class into novel, clinically effective therapeutic agents.

References

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Benzodioxane Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery and synthesis of novel benzodioxane carboxamides, a class of compounds demonstrating significant therapeutic potential across various disease areas. As researchers and drug development professionals, understanding the nuances of synthesizing and characterizing these molecules is paramount. This document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process itself—from conceptualization to characterization.

The Benzodioxane Carboxamide Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,4-benzodioxane moiety is a versatile and enduring scaffold in medicinal chemistry, lauded for its structural rigidity and capacity for diverse biological interactions.[1][2][3] Its incorporation into drug design campaigns has yielded compounds with a wide array of bioactivities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[2][4] The addition of a carboxamide functional group provides a critical anchor for hydrogen bonding, enabling potent and specific interactions with biological targets. This combination has led to the development of promising agents targeting enzymes like monoamine oxidase B (MAO-B) for neurodegenerative diseases and the bacterial cell division protein FtsZ for novel antimicrobial therapies.[5][6][7]

The inherent value of this scaffold lies in its synthetic tractability and the potential for multi-point diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will illuminate the strategic considerations and practical methodologies for harnessing the potential of this remarkable chemical entity.

Strategic Synthesis: From Conception to Compound

The synthesis of novel benzodioxane carboxamides is a multi-step process that demands careful planning and execution. The choice of starting materials and synthetic routes is dictated by the desired substitution patterns on both the benzodioxane ring and the amide moiety. A common and efficient strategy involves the preparation of a key intermediate, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which can then be coupled with a diverse library of amines.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a convergent process where the core benzodioxane carboxylic acid is prepared and subsequently coupled with various amine building blocks to generate a library of diverse carboxamides.

Synthetic_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Diversification Starting_Material Gallic Acid or Catechol Derivative Benzodioxane_Formation Benzodioxane Ring Formation Starting_Material->Benzodioxane_Formation Cyclization Carboxylic_Acid 2,3-Dihydro-1,4-benzodioxine -6-carboxylic Acid Benzodioxane_Formation->Carboxylic_Acid Functional Group Manipulation Amide_Coupling Amide Bond Formation Carboxylic_Acid->Amide_Coupling Amine_Library Diverse Primary/ Secondary Amines Amine_Library->Amide_Coupling Final_Compounds Novel Benzodioxane Carboxamides Amide_Coupling->Final_Compounds

Caption: General workflow for the synthesis of benzodioxane carboxamides.

Detailed Experimental Protocol: Synthesis of a Representative Benzodioxane Carboxamide

The following protocol details a representative synthesis, starting from commercially available gallic acid. This approach offers an inexpensive and readily available starting point for accessing 6-substituted 1,4-benzodioxane derivatives.[8][9]

Step 1: Esterification of Gallic Acid

  • Rationale: Protection of the carboxylic acid as a methyl ester facilitates the subsequent cyclization reaction and prevents unwanted side reactions.

  • Procedure:

    • Suspend gallic acid (1.0 eq) in methanol.

    • Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3,4,5-trihydroxybenzoate.

Step 2: Formation of the Benzodioxane Ring

  • Rationale: A Williamson ether synthesis-type reaction between the catechol-like moiety of the gallate ester and 1,2-dibromoethane forms the core benzodioxane ring. Potassium carbonate acts as a base to deprotonate the hydroxyl groups.

  • Procedure:

    • Dissolve methyl 3,4,5-trihydroxybenzoate (1.0 eq) in acetone.

    • Add potassium carbonate (K₂CO₃, 3.0 eq) and 1,2-dibromoethane (1.5 eq).

    • Reflux the mixture for 24-48 hours, monitoring by TLC.

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

    • Purify the residue by column chromatography on silica gel to afford the 2,3-dihydro-1,4-benzodioxine intermediate.

Step 3: Hydrolysis of the Ester

  • Rationale: The methyl ester is hydrolyzed back to the carboxylic acid to enable the subsequent amide coupling reaction.

  • Procedure:

    • Dissolve the benzodioxane methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours.

    • Acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Step 4: Amide Coupling

  • Rationale: The carboxylic acid is activated to form a more reactive species (e.g., an acid chloride or an activated ester) which then readily reacts with the desired amine to form the final carboxamide product.

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

    • Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.

    • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

    • Dissolve the resulting acid chloride in fresh anhydrous DCM and cool to 0 °C.

    • Add a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final benzodioxane carboxamide.

Structural Characterization and Data Analysis

Rigorous characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Technique Purpose Expected Observations for a Representative Benzodioxane Carboxamide
FTIR Functional group identification- N-H stretch (amide): ~3300 cm⁻¹- C=O stretch (amide): ~1650 cm⁻¹- C-O-C stretch (ether): ~1250 cm⁻¹
¹H NMR Proton environment determination- Aromatic protons: δ 6.5-7.5 ppm- Dioxane ring protons (-OCH₂CH₂O-): δ ~4.3 ppm- Amide N-H proton: δ 8.0-9.0 ppm (broad singlet)
¹³C NMR Carbon skeleton determination- Amide carbonyl carbon: δ ~165 ppm- Aromatic carbons: δ 110-150 ppm- Dioxane ring carbons (-OCH₂CH₂O-): δ ~64 ppm
High-Resolution Mass Spectrometry (HRMS) Exact mass and molecular formula determinationProvides the exact mass of the molecular ion, confirming the elemental composition.

Mechanism of Action: A Hypothetical Signaling Pathway

To illustrate the potential therapeutic application of these compounds, let's consider a hypothetical benzodioxane carboxamide designed as a selective inhibitor of Monoamine Oxidase B (MAO-B), a key enzyme in the degradation of dopamine and a target for the treatment of Parkinson's disease.[1][6][7]

Caption: Inhibition of MAO-B by a novel benzodioxane carboxamide.

This diagram illustrates how the novel benzodioxane carboxamide selectively inhibits MAO-B within presynaptic dopaminergic neurons. This inhibition prevents the degradation of dopamine, leading to increased dopamine availability in the synapse and potentially alleviating the motor symptoms associated with Parkinson's disease. Molecular docking studies can further elucidate the specific binding interactions between the inhibitor and the active site of the MAO-B enzyme.[6]

Conclusion and Future Directions

The benzodioxane carboxamide scaffold represents a highly fruitful area for drug discovery. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse chemical libraries. The true power of this scaffold lies in its tunability; subtle modifications to the substitution patterns can lead to profound changes in biological activity and selectivity. Future work should focus on exploring novel substitution patterns, expanding the diversity of the amine building blocks, and employing computational methods to guide the design of next-generation benzodioxane carboxamides with enhanced therapeutic profiles.

References

InChIKey for 2,3-Dihydro-1,4-benzodioxine-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-carboxamide

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key molecular scaffold in contemporary medicinal chemistry. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's synthesis, properties, and applications.

Section 1: Core Molecular Identification and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a benzodioxane core functionalized with a carboxamide group. This structure serves as a valuable building block in the synthesis of pharmacologically active agents. The International Chemical Identifier Key (InChIKey), a unique, non-proprietary identifier, is HZHZDULNPYDZAQ-UHFFFAOYSA-N [1].

The fundamental properties of this compound are summarized below. These identifiers are critical for unambiguous documentation in research logs, patent applications, and regulatory submissions.

PropertyValueSource
IUPAC Name This compoundPubChem
InChIKey HZHZDULNPYDZAQ-UHFFFAOYSA-NSigma-Aldrich[1]
Molecular Formula C₉H₉NO₃Sigma-Aldrich[1]
Molecular Weight 179.17 g/mol Sigma-Aldrich[1]
CAS Number 299169-62-3CymitQuimica[2]
Physical Form SolidSigma-Aldrich[1]
SMILES O=C(N)C1=CC(OCCO2)=C2C=C1Sigma-Aldrich[1]

Section 2: Scientific Context and Rationale for Investigation

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules that can interact with specific biological targets.

Derivatives of the 1,4-benzodioxane core have demonstrated a wide array of pharmacological activities, including:

  • Anticancer Activity : The scaffold is a core component of potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a crucial enzyme in DNA repair that is a validated target in oncology.[4]

  • Anti-inflammatory Effects : Certain analogs bearing substituents at the 6-position have shown notable anti-inflammatory properties.[3]

  • Enzyme Inhibition : The structural framework has been successfully utilized to develop inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, relevant in the treatment of diabetes and Alzheimer's disease, respectively.[5][6]

The 6-carboxamide functional group, in particular, serves as a versatile chemical handle. It can act as a hydrogen bond donor and acceptor, facilitating molecular recognition at a target protein's binding site. Furthermore, it provides a reactive site for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Section 3: Validated Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a multi-step sequence starting from commercially available precursors. The following protocol outlines a reliable and scalable pathway, beginning with the synthesis of the key intermediate, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Part A: Synthesis of Carboxylic Acid Intermediate cluster_1 Part B: Amidation A 3,4-Dihydroxybenzaldehyde C Ring Closure Reaction (Williamson Ether Synthesis) Base (e.g., K2CO3) A->C B 1,2-Dibromoethane B->C D Intermediate: 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde C->D Purification E Oxidation (e.g., KMnO4) D->E F Product: 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid E->F Acidification & Purification G Carboxylic Acid Intermediate (from Part A) I Acyl Chloride Formation G->I H Chlorinating Agent (e.g., SOCl2, Oxalyl Chloride) H->I J Intermediate: Acyl Chloride I->J L Nucleophilic Acyl Substitution J->L K Ammonia Source (e.g., NH4OH, NH3 gas) K->L M Final Product: This compound L->M Purification & Recrystallization

Caption: A two-part workflow for synthesizing the target compound.

Part A: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

This part of the protocol is adapted from established methods for forming the benzodioxane ring system followed by oxidation.[7]

Step-by-Step Methodology:

  • Ring Closure Reaction:

    • To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF), add a mild base such as potassium carbonate (K₂CO₃, 2.2 equivalents).

    • Causality: The base deprotonates the phenolic hydroxyl groups, forming a more nucleophilic phenoxide intermediate.

    • Add 1,2-dibromoethane (1.1 equivalents) dropwise to the stirring mixture.

    • Heat the reaction mixture to 80-90°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate confirms the reaction's progress.

    • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

  • Oxidation to Carboxylic Acid:

    • Dissolve the crude aldehyde intermediate from the previous step in an aqueous solution.

    • Slowly add a solution of potassium permanganate (KMnO₄) at an elevated temperature (e.g., 70-80°C).[7]

    • Causality: KMnO₄ is a strong oxidizing agent that efficiently converts the aldehyde to a carboxylate salt.

    • Maintain the reaction at reflux for 2-3 hours. The characteristic purple color of permanganate will dissipate as it is consumed.

    • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

    • Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of ~2. This will precipitate the desired carboxylic acid.

    • Self-Validation: The formation of a white precipitate upon acidification confirms the successful synthesis of the water-insoluble carboxylic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain pure 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Part B: Amidation to Form the Final Product
  • Acyl Chloride Formation:

    • Suspend the carboxylic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane) containing a catalytic amount of DMF.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5 equivalents) dropwise at 0°C.

    • Causality: The chlorinating agent converts the carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack. The evolution of gas (SO₂ or CO/CO₂) drives the reaction to completion.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Reaction with Ammonia:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or dioxane).

    • Cool the solution to 0°C and bubble anhydrous ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise.

    • Causality: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

    • Stir the reaction for 1-2 hours, allowing it to warm to room temperature.

    • Self-Validation: Formation of a precipitate (ammonium chloride byproduct and/or the product) indicates the reaction is proceeding.

    • Quench the reaction with water and extract with ethyl acetate. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Section 4: Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on the benzene ring, as well as a singlet for the four protons of the ethylenedioxy bridge (O-CH₂-CH₂-O). Broad singlets corresponding to the -NH₂ protons of the amide group will also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the dioxine ring.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands will confirm the presence of functional groups. Expect to see N-H stretching bands for the amide (around 3100-3500 cm⁻¹), a strong C=O stretching band for the amide carbonyl (around 1650-1680 cm⁻¹), and C-O stretching bands for the ether linkages.[3]

  • MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition, matching the expected value for C₉H₉NO₃.[3]

Section 5: Applications in Drug Discovery

The this compound scaffold is a launchpad for creating more complex molecules with therapeutic potential. Its utility lies in its role as a key intermediate that can be systematically modified.

Applications cluster_apps Therapeutic Targets & Derivatives Core This compound (Scaffold) PARP PARP1 Inhibitors (Anticancer) Core->PARP Derivatization AGI α-Glucosidase Inhibitors (Antidiabetic) Core->AGI Derivatization AChE AChE Inhibitors (Neurodegenerative) Core->AChE Derivatization AA Anti-inflammatory Agents Core->AA Derivatization

Caption: Relationship between the core scaffold and potential therapeutic applications.

  • Lead Optimization for PARP1 Inhibitors: The carboxamide group is a critical pharmacophore for binding to the nicotinamide subsite of the PARP1 active site. Starting with the 5-carboxamide isomer, researchers identified potent inhibitors.[4] The 6-carboxamide isomer serves as an alternative vector for exploring new binding interactions and improving pharmacokinetic properties.

  • Synthesis of Sulfonamide Derivatives: The amine precursor to the carboxamide, 1,4-benzodioxan-6-ylamine, is a starting point for synthesizing sulfonamides with potential as α-glucosidase and acetylcholinesterase inhibitors.[5][6] The carboxamide itself can be hydrolyzed back to the carboxylic acid and then converted to other functional groups to explore diverse chemical space.

Section 6: Safety, Handling, and Storage

As a laboratory chemical, this compound and its precursors require careful handling. While a specific Safety Data Sheet (SDS) may not be universally available, data from related compounds provide a strong basis for safe practices.

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles.[8][9]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents and strong acids.

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8][9]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[8][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[8][9]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[8]

This guide provides a foundational understanding of this compound, grounded in established chemical principles and supported by scientific literature, to empower researchers in their drug discovery and development endeavors.

References

An In-Depth Technical Guide to the Mechanism of Action of N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b]dioxine-6-carboxamide, a Potent and Selective MAO-B Inhibitor

An In-Depth Technical Guide to the Mechanism of Action of N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1][2]dioxine-6-carboxamide, a Potent and Selective MAO-B Inhibitor

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1][2]dioxine-6-carboxamide, a novel and potent inhibitor of Monoamine Oxidase B (MAO-B). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry. We will dissect the molecular interactions, downstream signaling consequences, and the experimental framework used to validate the therapeutic potential of this compound class, with a focus on neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Introduction: The Significance of the 2,3-dihydro-1,4-benzodioxine-6-carboxamide Scaffold

The this compound core structure has emerged as a versatile and privileged scaffold in modern medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2][3][4] Recent advancements have highlighted a particularly promising therapeutic avenue: the development of potent and selective inhibitors of Monoamine Oxidase B (MAO-B).

MAO-B is a mitochondrial outer membrane enzyme primarily located in glial cells within the central nervous system.[5] It plays a crucial role in the degradation of monoamine neurotransmitters, most notably dopamine.[2][6] In neurodegenerative disorders like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a debilitating decline in motor function.[2][7] Furthermore, the catalytic activity of MAO-B produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that contributes significantly to oxidative stress and neuronal cell death.[4] Consequently, the inhibition of MAO-B presents a dual therapeutic benefit: it increases the synaptic availability of dopamine, thereby alleviating motor symptoms, and it reduces the production of neurotoxic ROS, offering a neuroprotective effect.[1][8]

This guide will focus on a lead compound from this class, N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1][2]dioxine-6-carboxamide (hereafter referred to as Compound 1l , as designated in seminal literature), which has been identified as a highly potent and selective MAO-B inhibitor.[9]

Core Mechanism of Action: Selective, Reversible, and Competitive Inhibition of MAO-B

The primary mechanism of action of Compound 1l is its direct inhibition of the MAO-B enzyme. Extensive in vitro studies have characterized the nature of this inhibition.

Potency and Selectivity

A series of N-phenyl-2,3-dihydrobenzo[b][1][2]dioxine-6-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against human MAO-B (hMAO-B).[9] Compound 1l emerged as the most potent derivative, with a half-maximal inhibitory concentration (IC₅₀) of 0.0083 µM .[9]

Crucially, this potent inhibition is highly selective for MAO-B over its isoform, MAO-A. The selectivity index (SI), calculated as the ratio of IC₅₀ (hMAO-A) / IC₅₀ (hMAO-B), was found to be greater than 4819.[9] This high selectivity is a critical feature for a therapeutic candidate, as the inhibition of MAO-A is associated with the "cheese effect," a dangerous hypertensive crisis caused by the inability to metabolize dietary tyramine.[10]

CompoundTargetIC₅₀ (µM)Selectivity Index (SI) vs. MAO-A
Compound 1l hMAO-B0.0083>4819
Rasagiline (Control)hMAO-B0.096-
Safinamide (Control)hMAO-B0.060-
Parent Compound 1a hMAO-B7.66-
Data synthesized from a 2024 study in ACS Medicinal Chemistry Letters.[9]
Kinetics and Reversibility

Kinetic studies have demonstrated that Compound 1l acts as a competitive and reversible inhibitor of hMAO-B.[9] This is a significant finding, as reversible inhibition can offer a better safety profile compared to irreversible inhibitors, which permanently deactivate the enzyme.

  • Competitive Inhibition: This indicates that Compound 1l binds to the active site of the MAO-B enzyme, directly competing with the natural substrate (e.g., dopamine). The binding affinity of a competitive inhibitor is quantified by its inhibition constant (Ki). While a specific Ki value for Compound 1l is not yet published, it can be determined experimentally using techniques such as the Cheng-Prusoff equation or by generating Lineweaver-Burk plots at varying substrate and inhibitor concentrations.

  • Reversible Inhibition: This means that the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its function. This is in contrast to irreversible inhibitors like selegiline and rasagiline, which form a covalent bond with the enzyme.[7][11]

The structural rationale for this potent and selective inhibition lies in the specific interactions between Compound 1l and the active site of MAO-B. Molecular docking studies suggest that the 2,3-dihydrobenzo[b][1][2]dioxine ring and the N-(3,4-dichlorophenyl) carboxamide moiety fit snugly into the hydrophobic active site cavity of MAO-B, forming key interactions with amino acid residues that are distinct from those in the MAO-A active site.[9]

Downstream Signaling and Neuroprotective Effects

The inhibition of MAO-B by Compound 1l initiates a cascade of downstream events that are therapeutically beneficial in the context of neurodegeneration.

Dopamine Sparing and Reduction of Oxidative Stress

By competitively inhibiting MAO-B, Compound 1l prevents the degradation of dopamine in the synaptic cleft. This leads to an increase in dopamine levels, which can help to compensate for the loss of dopaminergic neurons and alleviate the motor symptoms of Parkinson's disease.[2][6]

Simultaneously, the inhibition of MAO-B's catalytic activity reduces the production of hydrogen peroxide (H₂O₂), a major source of reactive oxygen species (ROS) in the brain.[4] This reduction in oxidative stress is a cornerstone of the neuroprotective effects of MAO-B inhibitors.

MAOB_Inhibition_PathwayDopamineDopamineMAOBMAO-B EnzymeDopamine->MAOBMetabolismH2O2H₂O₂ (ROS)MAOB->H2O2DOPACDOPACMAOB->DOPACDopamine_inc↑ Dopamine LevelsROS_dec↓ Oxidative StressCompound1lCompound 1lCompound1l->MAOBCompetitiveInhibitionNeuroprotectionNeuroprotectionDopamine_inc->NeuroprotectionROS_dec->Neuroprotection

Caption: MAO-B Inhibition and its Primary Downstream Effects.

Modulation of Apoptotic Pathways

Oxidative stress is a key trigger for the intrinsic apoptotic pathway, which leads to programmed cell death. By reducing ROS production, MAO-B inhibitors can modulate the expression of key proteins involved in this pathway. Specifically, MAO-B inhibition has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 .[1][12] Bcl-2 resides on the outer mitochondrial membrane and prevents the release of pro-apoptotic factors like cytochrome c, thereby halting the caspase cascade and preventing cell death. Studies have suggested that MAO-B itself may act as a repressor of pro-survival genes, and its inhibition removes this repression.[1][2]

Apoptosis_PathwayMAOB_InhibitionMAO-B Inhibition(e.g., Compound 1l)ROS↓ Reactive OxygenSpecies (ROS)MAOB_Inhibition->ROSBcl2↑ Bcl-2 Expression(Anti-apoptotic)ROS->Bcl2MitoMitochondrialIntegrityBcl2->MitoStabilizesCytoC↓ Cytochrome cReleaseMito->CytoCCaspase↓ CaspaseActivationCytoC->CaspaseApoptosis↓ Neuronal Apoptosis(Neuroprotection)Caspase->Apoptosis

Caption: Neuroprotective Mechanism via Modulation of the Intrinsic Apoptotic Pathway.

Anti-Neuroinflammatory Activity

Neuroinflammation, characterized by the activation of microglial cells, is a key pathological feature of neurodegenerative diseases. Activated microglia release pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-1β, which contribute to neuronal damage. Compound 1l has been shown to possess anti-neuroinflammatory properties by effectively inhibiting the release of these mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[9] This suggests a third, crucial component to its mechanism of action: the direct suppression of inflammatory processes in the brain.

Experimental Protocols for Mechanistic Validation

The characterization of Compound 1l 's mechanism of action relies on a suite of robust and validated in vitro assays. These protocols serve as self-validating systems to confirm the potency, selectivity, and functional effects of novel MAO-B inhibitors.

Protocol: Fluorometric MAO-B Inhibition Assay for IC₅₀ Determination

This protocol describes a high-throughput method to determine the inhibitory potency of a test compound against recombinant human MAO-B. The assay measures the production of H₂O₂, a byproduct of MAO-B activity, using a fluorogenic probe.

Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., benzylamine), producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex™ Red) to produce the highly fluorescent resorufin, which can be measured kinetically. A decrease in the rate of fluorescence increase indicates inhibition of MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., Benzylamine)

  • Fluorometric Probe (e.g., Amplex™ Red)

  • Horseradish Peroxidase (HRP)

  • Test Compound (e.g., Compound 1l )

  • Positive Control Inhibitor (e.g., Selegiline)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = ~535/587 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in MAO-B Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Also prepare solutions of the positive control.

  • Plate Setup: To appropriate wells of the 96-well plate, add 10 µL of the diluted test compound, positive control, or assay buffer (for enzyme control/no inhibitor wells).

  • Enzyme Addition: Prepare a working solution of hMAO-B enzyme in cold MAO-B Assay Buffer. Add 50 µL of the enzyme solution to all wells except for the "no enzyme" blank wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate working solution containing the MAO-B substrate, HRP, and the fluorometric probe in MAO-B Assay Buffer. Add 40 µL of this solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

MAO_Assay_WorkflowAPrepare Reagents(Enzyme, Inhibitor, Substrate, Probe, HRP)BDispense Inhibitor/Controlto 96-well plateA->BCAdd hMAO-B Enzyme SolutionB->CDPre-incubate(15 min at 37°C)C->DEAdd Substrate/Probe/HRP Mixto initiate reactionD->EFKinetic Fluorescence Reading(Ex/Em ~535/587 nm)E->FGData Analysis:Calculate Reaction Rates% Inhibition vs. [Inhibitor]Determine IC₅₀F->G

Caption: Workflow for the Fluorometric MAO-B Inhibition Assay.

Protocol: Anti-Neuroinflammatory Activity Assay (Nitric Oxide Production)

This protocol assesses the ability of a test compound to suppress the inflammatory response in microglial cells.

Principle: BV2 microglial cells are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO). The accumulation of nitrite (a stable metabolite of NO) in the cell culture medium is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Materials:

  • BV2 microglial cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test Compound (e.g., Compound 1l )

  • Griess Reagent System

  • 96-well cell culture plate

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed BV2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with no LPS and wells with LPS but no test compound.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Griess Reagent B) and incubate for another 5-10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage inhibition of NO production by the test compound compared to the LPS-only treated cells.

Conclusion and Future Directions

N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1][2]dioxine-6-carboxamide (Compound 1l ) represents a significant advancement in the development of MAO-B inhibitors. Its potent, selective, and reversible inhibition of MAO-B, coupled with its anti-neuroinflammatory properties, establishes a multi-faceted mechanism of action that is highly desirable for the treatment of complex neurodegenerative diseases. The downstream consequences of its interaction with MAO-B—namely, the sparing of dopamine, the reduction of oxidative stress, and the modulation of apoptotic pathways—provide a strong rationale for its therapeutic potential.

Future research should focus on in vivo studies to confirm the efficacy and safety of this compound in animal models of Parkinson's and Alzheimer's disease. Furthermore, detailed pharmacokinetic and pharmacodynamic profiling will be essential for its progression as a clinical candidate. The experimental frameworks detailed in this guide provide the necessary tools for the continued investigation and validation of this promising class of molecules.

An In-depth Technical Guide to the Physicochemical Characterization of 2,3-dihydro-1,4-benzodioxine-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its presence in drugs like Doxazosin, used for treating hypertension, highlights the therapeutic importance of this heterocyclic system.[1] Derivatives of 1,4-benzodioxane have demonstrated a wide range of activities, including anti-inflammatory, anticancer, and anti-diabetic properties.[1][2][3][4] This guide focuses on a specific analog, 2,3-dihydro-1,4-benzodioxine-6-carboxamide , a compound of interest for its potential as a lead structure in drug discovery programs, particularly as an inhibitor of targets like Poly(ADP-ribose) polymerase 1 (PARP1).[3][5]

A thorough understanding of a compound's physicochemical properties is fundamental to its journey from a laboratory curiosity to a potential therapeutic agent. These properties govern everything from solubility and absorption to distribution and clearance, collectively influencing a drug's efficacy and safety profile.[6][7] This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining the essential methodologies for the comprehensive physicochemical characterization of this compound. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure data integrity and reproducibility.

Section 1: Molecular Identity and Structural Confirmation

Before any physicochemical evaluation, it is imperative to unequivocally confirm the chemical structure and purity of the synthesized compound. This forms the bedrock of all subsequent data.

1.1. Core Structural Attributes

This compound (PubChem CID: 659279) possesses the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol .[8] The structure features a benzodioxane ring system with a carboxamide substituent at the 6-position. This carboxamide group is a key functional moiety, capable of acting as both a hydrogen bond donor and acceptor, which significantly influences its interactions with biological targets and its physicochemical behavior.

Expert Insight: The primary amide is a critical pharmacophore. Its hydrogen bonding potential can anchor the molecule in a protein's binding site. However, it can also increase crystallinity and reduce permeability. Therefore, quantifying its influence through the experiments outlined below is a central goal of characterization.

1.2. Spectroscopic and Spectrometric Confirmation Protocols

A combination of spectroscopic techniques is required for unambiguous structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework. For this molecule, specific chemical shifts and coupling constants will confirm the substitution pattern on the aromatic ring and the integrity of the dihydrodioxine ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. Expected characteristic peaks include N-H stretches (around 3100-3500 cm⁻¹) and a strong C=O stretch (around 1650-1680 cm⁻¹) from the amide group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition and molecular formula of the compound.

Section 2: Solubility Profile: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[9][10][11] Poor solubility can lead to unreliable in vitro assay results and insufficient in vivo exposure, halting the development of an otherwise promising compound.[9][10]

2.1. Thermodynamic Equilibrium Solubility Determination

The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.[12][13] This value represents the true saturation point of the compound in a given medium.

Experimental Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[12]

    • Causality Note: Using multiple pH values is crucial. The carboxamide group is weakly acidic/basic, and its ionization state can change, affecting solubility. This pH-solubility profile is essential for predicting absorption in different parts of the gastrointestinal tract.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][12]

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it (using a filter that does not bind the compound), and dilute as necessary. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Validation: The presence of remaining solid in the vial at the end of the experiment is a necessary control to confirm that a saturated solution was achieved.

Data Presentation: Expected Solubility Data
MediumpHTemperature (°C)Expected Solubility Range (µg/mL)
Simulated Gastric Fluid (SGF)1.237Data to be determined
Acetate Buffer4.537Data to be determined
Phosphate Buffer (PBS)6.837Data to be determined
Phosphate-Buffered Saline (PBS)7.437Data to be determined

Visualization: Solubility Determination Workflow

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification prep1 Weigh excess solid compound prep2 Add to vials with physiologically relevant buffers (pH 1.2, 4.5, 6.8, 7.4) prep1->prep2 equil Agitate at constant temperature (e.g., 37°C) for 24-48 hours prep2->equil sep Centrifuge or let stand to sediment excess solid equil->sep quant1 Filter supernatant sep->quant1 quant2 Analyze concentration via validated HPLC-UV method quant1->quant2

Caption: Workflow for thermodynamic solubility determination.

Section 3: Lipophilicity and Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross biological membranes.[14][15] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

  • LogP: The ratio of concentrations of the neutral species of a compound in a mixture of two immiscible phases, typically n-octanol and water.[7][14]

  • LogD: The ratio of the sum of all species (neutral and ionized) of a compound in each phase at a specific pH. For ionizable molecules, LogD is the more physiologically relevant parameter.

Experimental Protocol: Octanol-Water Shake-Flask for LogD₇.₄

The shake-flask method remains the benchmark for experimental LogP and LogD determination.[14][16][17]

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously and allowing the phases to separate.

  • Partitioning: Add a known amount of this compound to a vial containing a defined volume of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer.

  • Equilibration: Shake the vial for a sufficient time (e.g., 1 to 24 hours) to allow the compound to reach partitioning equilibrium.[16]

    • Expert Insight: The time to reach equilibrium can vary significantly.[16] It is advisable to perform a time-course experiment (e.g., sampling at 1, 4, and 24 hours) to ensure true equilibrium has been achieved and to avoid the formation of emulsions which can skew results, especially for more lipophilic compounds.[16]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated HPLC-UV method.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Data Presentation: Lipophilicity Data
ParameterpHMethodExpected Value Range
LogPN/ACalculated (e.g., XLogP3)~1.1
LogD7.4Shake-FlaskData to be determined

Visualization: Lipophilicity Concept

G cluster_octanol cluster_aqueous system n-Octanol Phase (Lipophilic) [Compound]octanol Aqueous Phase (Hydrophilic) [Compound]aqueous compound_l C compound_a C compound_l->compound_a Equilibrium compound_a->compound_l Partitioning

Caption: Partitioning of a compound between two phases.

Section 4: Thermal Properties and Solid-State Characterization

The solid-state properties of a compound, such as its melting point and crystallinity, are vital for formulation development and manufacturing. Differential Scanning Calorimetry (DSC) is a powerful technique for assessing these characteristics.[18][19]

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.[19]

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The temperature program should span a range that covers any expected thermal events (e.g., from 25 °C to 250 °C).

  • Data Analysis: The resulting thermogram plots heat flow versus temperature.

    • An endothermic peak indicates melting, providing the melting point (Tₘ) and the enthalpy of fusion (ΔHբᵤₛ). A sharp melting peak is indicative of high purity.

    • Exothermic events may indicate decomposition or crystallization.

    • A step-change in the baseline can indicate a glass transition (T₉), characteristic of amorphous material.[19][20]

Trustworthiness Note: The DSC instrument must be calibrated using certified reference standards (e.g., indium) to ensure the accuracy of temperature and enthalpy measurements.[19]

Data Presentation: Thermal Analysis Data
ParameterMethodResultInterpretation
Melting Point (Tₘ)DSCData to be determinedPurity, Solid Form ID
Enthalpy of Fusion (ΔHբᵤₛ)DSCData to be determinedDegree of Crystallinity
Decomposition Temp (TᏧ)DSC/TGAData to be determinedThermal Stability

Section 5: Chemical Stability Assessment

Evaluating a compound's stability under various conditions is a regulatory requirement and is critical for determining its shelf-life and appropriate storage conditions.[21][22] A stability-indicating HPLC method is one that can separate the intact drug from its degradation products.[22][23]

Experimental Protocol: HPLC-Based Stability Study
  • Method Development: Develop a gradient reverse-phase HPLC method capable of resolving the parent compound from potential degradation products.[23][24]

  • Forced Degradation: Subject solutions of the compound to stress conditions to intentionally induce degradation. This helps validate the method's separating power.

    • Acid/Base Hydrolysis: Incubate in HCl and NaOH solutions.

    • Oxidation: Treat with hydrogen peroxide.

    • Thermal Stress: Heat the solution.

    • Photostability: Expose to UV/Visible light.

  • Stability Study: Prepare solutions of the compound in relevant buffers (e.g., pH 4, 7.4, 9) and store them at specified temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: Analyze the samples by HPLC at initial (T=0) and subsequent time points (e.g., 24, 48, 72 hours; 1 week).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point. The appearance of new peaks indicates degradation products.

Visualization: Stability Assessment Workflow

G cluster_stress Forced Degradation s1 Acid hplc Stability-Indicating HPLC Analysis s1->hplc Analyze (T=x) s2 Base s2->hplc Analyze (T=x) s3 Oxidation s3->hplc Analyze (T=x) s4 Heat s4->hplc Analyze (T=x) s5 Light s5->hplc Analyze (T=x) compound Compound Solution (T=0) compound->s1 Stress compound->s2 Stress compound->s3 Stress compound->s4 Stress compound->s5 Stress compound->hplc Analyze (T=0) results Results: - % Parent Remaining - Degradant Profile hplc->results

Caption: Workflow for an HPLC-based chemical stability study.

Conclusion

The physicochemical characterization of this compound, as outlined in this guide, provides the foundational data necessary for its advancement in a drug discovery pipeline. By systematically evaluating its identity, solubility, lipophilicity, thermal properties, and chemical stability using robust and well-validated protocols, researchers can make informed decisions regarding formulation, dosing, and further optimization. This structured approach, grounded in scientific causality, ensures the generation of high-quality, reliable data, ultimately accelerating the path toward identifying new therapeutic agents.

References

A Technical Guide to the Therapeutic Targets of Benzodioxane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant therapeutic value.[1][2][3][4] This versatility has enabled the development of drugs targeting a wide array of biological systems. This technical guide provides an in-depth analysis of the established and emerging therapeutic targets of benzodioxane compounds, designed for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings of these interactions, from classical G-protein coupled receptor (GPCR) modulation to novel enzyme inhibition, and provide validated experimental protocols for target identification and characterization.

Introduction: The Benzodioxane Scaffold in Medicinal Chemistry

The 1,4-benzodioxane moiety is an oxygen-containing heterocyclic compound that has been a mainstay in drug design for decades.[3][5] Its rigid structure, derived from the fusion of a benzene ring and a dioxane ring, serves as an excellent pharmacophoric element.[1][6] This scaffold is present in numerous marketed drugs, including the antihypertensive agent Doxazosin and the first-generation antihistamine Piperoxan.[4] Medicinal chemists utilize the benzodioxane template for various strategic purposes, such as the rigidification of oxy-substituted aromatic moieties and the isosteric replacement of other cyclic systems to improve selectivity and drug-like properties.[1] This guide will delve into the specific molecular targets that have made this scaffold a cornerstone of modern pharmacology.

Established Therapeutic Targets

The most well-characterized applications of benzodioxane compounds involve the modulation of aminergic G-protein coupled receptors, specifically adrenergic and serotonergic receptors.

2.1. Alpha-1 Adrenergic Receptors (α1-AR)

Alpha-1 adrenergic receptors (α1-ARs) are critical mediators of sympathetic nervous system activity, primarily involved in smooth muscle contraction.[7] Antagonism of these receptors leads to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[8] Consequently, benzodioxane-based α1-AR antagonists are cornerstone therapies for hypertension and benign prostatic hyperplasia (BPH).[8][9]

Mechanism of Action: Benzodioxane antagonists competitively block α1-adrenoceptors on vascular smooth muscle, inhibiting the binding of norepinephrine.[7] This prevents the activation of the Gq-protein signaling cascade, which would otherwise lead to the formation of inositol trisphosphate (IP3), release of intracellular calcium, and subsequent muscle contraction.[7] The result is vasodilation of both arteries and veins, leading to a decrease in blood pressure.[7] There are three main subtypes—α1A, α1B, and α1D—and the selectivity of benzodioxane derivatives for these subtypes can influence their therapeutic profile.[10][11]

Key Compounds & Selectivity:

  • Doxazosin: Used for hypertension and BPH.[9]

  • Piperoxan: An early example with some preference for α2-adrenergic sites but still demonstrating α1 antagonism.[12]

  • WB 4101-related compounds: A series of benzodioxanes that show high selectivity for α1-adrenoceptors over α2-adrenoceptors.[12]

Table 1: Representative Benzodioxane α1-AR Antagonists and Receptor Affinity

CompoundTarget Receptor(s)Primary Therapeutic UseReference
Doxazosinα1-Adrenoceptor (non-selective)Hypertension, BPH[9]
Alfuzosinα1-Adrenoceptor (functionally uroselective)Benign Prostatic Hyperplasia (BPH)[8]
WB 4101α1-AdrenoceptorResearch Tool[12]

Signaling Pathway Diagram: α1-Adrenoceptor Antagonism

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular a1AR α1-Adrenoceptor Gq Gq Protein a1AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves NE Norepinephrine NE->a1AR binds Benzo Benzodioxane Antagonist Benzo->a1AR BLOCKS IP3 IP3 PIP2->IP3 Ca Ca²⁺ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction G cluster_MAOB MAO-B Pathway cluster_Inflam Neuroinflammation Pathway Benzo Benzodioxane Derivative MAOB MAO-B Enzyme Benzo->MAOB INHIBITS Microglia Activated Microglia Benzo->Microglia INHIBITS Dopamine Dopamine Metabolism MAOB->Dopamine ROS Oxidative Stress Dopamine->ROS Neurodegen Neuronal Damage ROS->Neurodegen Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines Cytokines->Neurodegen G start Synthesized Benzodioxane Library binding_assay Primary Screen: Radioligand Binding Assay (Determine Ki) start->binding_assay selectivity Selectivity Screen: Binding Assays against Related Receptor Subtypes binding_assay->selectivity Active 'Hits' functional_assay Functional Assay: (e.g., cAMP accumulation, Ca²⁺ flux, Tissue Contraction) (Determine EC50/IC50, Emax) selectivity->functional_assay Selective 'Hits' in_vivo In Vivo Model: (e.g., Blood Pressure in Rats, Forced Swim Test in Mice) functional_assay->in_vivo Potent Compounds lead Lead Compound in_vivo->lead

References

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-carboxamide: Structure, Representation, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will deconstruct its molecular structure through the lens of the Simplified Molecular-Input Line-Entry System (SMILES), explore its physicochemical properties, detail a validated synthetic pathway, and discuss its biological relevance as a privileged scaffold. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this valuable chemical entity.

Molecular Identification and Physicochemical Properties

The foundational identity of a chemical compound lies in its structure and associated properties. These identifiers provide a universal language for researchers and are crucial for database searches, regulatory submissions, and computational modeling.

Chemical Structure and Nomenclature

This compound is composed of a benzene ring fused to a 1,4-dioxane ring, creating the 2,3-dihydro-1,4-benzodioxine core. A carboxamide functional group is attached at the 6-position of this bicyclic system.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
CAS Number 299169-62-3[2]
Appearance Solid
InChI Key HZHZDULNPYDZAQ-UHFFFAOYSA-N
Structural Representations: A Deep Dive into SMILES

While a 2D drawing is intuitive, computational chemistry relies on machine-readable formats. SMILES notation provides a linear string of characters to represent a chemical structure, enabling its use in cheminformatics databases and modeling software.

Canonical SMILES: O=C(N)C1=CC2=C(C=C1)OCCO2

Let's deconstruct this string to understand how it maps to the molecular structure:

  • O=C(N): This segment describes the carboxamide group. An oxygen atom (O) is double-bonded (=) to a carbon atom (C). This same carbon is also single-bonded to a nitrogen atom (N), which is enclosed in parentheses to indicate it's a branch from the carbon.

  • C1=CC2=C(C=C1)OCCO2: This more complex segment defines the fused bicyclic ring system.

    • C1=C...C=C1: This denotes a six-membered aromatic ring (benzene). The number 1 after the first and last carbons indicates that they are connected, closing the ring.

    • ...C2=C...OCCO2: This describes the second ring and its fusion to the first. The C2 indicates a carbon atom that is part of both the benzene ring and the second ring. The string OCCO represents the atoms of the dihydrodioxane ring. The final 2 indicates that this oxygen atom connects back to the carbon labeled C2, closing the second ring.

    • The arrangement C1=CC2=C(C=C1) specifies the connectivity of the benzene ring, with the fusion occurring at the carbons labeled C2. The carboxamide group is attached to the benzene carbon preceding the first ring closure C1.

This linear notation, therefore, unambiguously encodes the complete topology and bonding of the molecule, serving as a powerful tool for digital chemical information exchange.

Synthesis and Methodologies

The synthesis of this compound and its analogs typically involves a multi-step process starting from commercially available precursors. The general strategy involves first constructing the benzodioxane core, followed by the installation and modification of the substituent at the 6-position.

Synthetic Workflow Overview

A common and efficient pathway begins with the formation of the corresponding carboxylic acid, which is then converted to the target carboxamide. This approach leverages robust and well-documented chemical transformations. A patent describes a method starting from 3,4-dihydroxy benzaldehyde, which is cyclized with 1,2-dibromoethane and then oxidized to the carboxylic acid[3]. The final amidation is a standard procedure.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Amidation A 3,4-Dihydroxybenzaldehyde B 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde A->B 1,2-Dibromoethane, K₂CO₃ (Base) C 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid B->C KMnO₄ (Oxidant) D This compound (Target Compound) C->D 1. SOCl₂ 2. NH₄OH

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established literature procedures for analogous compounds[3][4].

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

  • Add 1,2-dibromoethane (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The base facilitates a Williamson ether synthesis, where the two hydroxyl groups successively attack the dibromoethane to form the six-membered dioxane ring.

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield the intermediate aldehyde.

Step 2: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

  • Dissolve the intermediate aldehyde from Step 1 in an appropriate solvent mixture (e.g., aqueous acetone).

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO₄, ~2.0 eq) portion-wise. The permanganate acts as a strong oxidizing agent, converting the aldehyde functional group to a carboxylic acid.

  • Allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite) and acidify the mixture with HCl.

  • The carboxylic acid product typically precipitates as a white solid, which can be collected by filtration, washed with water, and dried.

Step 3: Synthesis of this compound

  • Suspend the carboxylic acid from Step 2 in thionyl chloride (SOCl₂) and add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours to form the acyl chloride intermediate. The excess thionyl chloride can be removed by distillation.

  • Carefully add the crude acyl chloride to a cooled, concentrated solution of ammonium hydroxide (NH₄OH). This is a nucleophilic acyl substitution where ammonia attacks the highly reactive acyl chloride.

  • Stir the mixture vigorously. The target carboxamide will precipitate out of the solution.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, FTIR, and high-resolution mass spectrometry (HRMS)[4].

Biological Significance and Applications in Drug Discovery

The 1,4-benzodioxane moiety is recognized as a "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple, diverse biological targets, making it a recurring motif in successful drug candidates.

A Scaffold for Therapeutic Agents

Derivatives of 2,3-dihydro-1,4-benzodioxine have demonstrated a wide array of biological activities, including anti-inflammatory, hepatoprotective, antioxidant, and antimicrobial properties[4]. This versatility makes the core structure an attractive starting point for the design of new therapeutic agents. For example, the drug Doxazosin, used to treat hypertension, features this core scaffold.

Key Therapeutic Target: PARP1 Inhibition

Recent research has highlighted the potential of 2,3-dihydro-1,4-benzodioxine carboxamide derivatives as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1)[5][6].

  • Mechanism of Action: PARP1 is a critical enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. In cancer cells, particularly those with deficiencies in other DNA repair pathways (like BRCA mutations), inhibiting PARP1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality[6].

  • Drug Development: The carboxamide group is a key pharmacophoric feature that often interacts with the nicotinamide binding pocket of the PARP1 enzyme. The benzodioxane scaffold serves to correctly orient the carboxamide and allows for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties[5][6]. Researchers have successfully used the 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a lead compound for developing even more potent PARP1 inhibitors[6].

Conclusion

This compound is more than just a chemical compound; it is a versatile building block with a validated history in drug discovery. Its structure, efficiently captured by the SMILES notation O=C(N)C1=CC2=C(C=C1)OCCO2, provides a foundation for potent and selective modulators of key biological targets like PARP1. The well-established synthetic routes allow for its accessible production and derivatization, ensuring its continued relevance in the development of next-generation therapeutics. This guide has provided a technical foundation for understanding and utilizing this important molecule in advanced scientific research.

References

The Structure-Activity Relationship of Benzodioxane-6-Carboxamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzodioxane-6-Carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,4-benzodioxane moiety is a recurring structural feature in a multitude of biologically active compounds, both of natural and synthetic origin.[1][2] Its inherent conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive scaffold for the design of ligands targeting a diverse array of biological macromolecules. When functionalized with a carboxamide group at the 6-position, the resulting benzodioxane-6-carboxamide core offers a versatile platform for the development of novel therapeutics. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this important class of compounds, with a focus on their anticancer, α1-adrenergic receptor antagonist, and 5-HT1A receptor ligand activities. Through a detailed analysis of synthetic methodologies, key structural modifications, and corresponding biological data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of benzodioxane-6-carboxamides and unlock their full therapeutic potential.

Synthetic Strategies: Building the Benzodioxane-6-Carboxamide Core

The construction of the benzodioxane-6-carboxamide scaffold typically involves a multi-step synthetic sequence, with the key transformations being the formation of the 1,4-benzodioxane ring and the subsequent elaboration of the 6-carboxamide functionality. A common and efficient approach utilizes readily available starting materials such as gallic acid.[1][2][3]

General Synthetic Scheme

A representative synthetic route is outlined below, commencing with the protection of the carboxylic acid of a suitably substituted catechol precursor, followed by the formation of the dioxane ring, and culminating in the amide bond formation.

start Substituted Catechol (e.g., Gallic Acid) step1 Esterification (e.g., MeOH, H2SO4) start->step1 intermediate1 Methyl Ester Intermediate step1->intermediate1 step2 Williamson Ether Synthesis (e.g., 1,2-dibromoethane, K2CO3) intermediate1->step2 intermediate2 Benzodioxane Ester step2->intermediate2 step3 Saponification (e.g., NaOH) intermediate2->step3 intermediate3 Benzodioxane-6-carboxylic Acid step3->intermediate3 step4 Amide Coupling (e.g., Thionyl Chloride, then Amine) intermediate3->step4 final_product Benzodioxane-6-carboxamide step4->final_product

Caption: General synthetic workflow for benzodioxane-6-carboxamides.

Experimental Protocol: Synthesis of a Representative Benzodioxane-6-Carboxamide

The following protocol details the synthesis of a generic N-substituted-8-(alkoxy)-1,4-benzodioxane-6-carboxamide, adapted from the work of Idris et al.[1][2][3]

Step 1: Esterification of Gallic Acid

  • To a solution of gallic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3,4,5-trihydroxybenzoate.

Step 2: Formation of the Benzodioxane Ring

  • Dissolve the methyl 3,4,5-trihydroxybenzoate in acetone and add an excess of 1,2-dibromoethane and potassium carbonate.

  • Reflux the mixture for 24-48 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][4][5]dioxine-6-carboxylate.

Step 3: Introduction of Diversity at the 8-Position (Optional)

  • To introduce further diversity, the bromoethoxy group at the 8-position can be reacted with various nucleophiles, such as thiols, to introduce a thioether linkage.

Step 4: Hydrolysis of the Ester

  • Dissolve the benzodioxane ester in a mixture of methanol and aqueous sodium hydroxide.

  • Reflux the mixture for 2-4 hours.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Filter and dry the solid to obtain the 8-substituted-1,4-benzodioxane-6-carboxylic acid.

Step 5: Amide Bond Formation

  • Suspend the carboxylic acid in a suitable solvent (e.g., benzene) and add thionyl chloride.[6]

  • Reflux the mixture for 1-2 hours to form the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in a suitable solvent and add the desired primary or secondary amine.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with water and brine, followed by drying and concentration of the organic layer.

  • Purify the final benzodioxane-6-carboxamide derivative by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzodioxane-6-carboxamides can be finely tuned by strategic modifications at three key positions: the amide substituent (R¹) , the benzodioxane ring , and the substituent at the 8-position (R²) .

core Benzodioxane-6-Carboxamide Core r1 R¹: Amide Substituent (Modulates target interaction, solubility, and ADME properties) core->r1 benzodioxane Benzodioxane Ring (Provides rigid scaffold; substitution pattern influences selectivity) core->benzodioxane r2 R²: 8-Position Substituent (Fine-tunes potency and selectivity) core->r2

Caption: Key structural modification points for SAR studies.

Anticancer Activity

While direct and extensive SAR studies on benzodioxane-6-carboxamides as anticancer agents are emerging, related carboxamide and benzodioxane-containing scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines.[7][8][9] The primary mechanism often involves the induction of apoptosis.

Key SAR Insights for Anticancer Activity:

  • The Amide Substituent (R¹): The nature of the substituent on the amide nitrogen plays a crucial role in determining the cytotoxic potency. Aromatic and heteroaromatic rings are common motifs. For instance, in a series of indole-2-carboxamides, substitution with electron-withdrawing groups on the phenyl ring of the amide moiety was found to enhance anticancer activity.[7]

  • The Benzodioxane Scaffold: The benzodioxane ring itself is a key contributor to the anticancer profile of some molecules. For example, certain 1,4-benzodioxane derivatives have been shown to induce apoptosis in prostate cancer cells.[10]

  • Substituents on the Benzodioxane Ring: The substitution pattern on the aromatic portion of the benzodioxane ring can influence both potency and selectivity.

Table 1: Representative Anticancer Activity of Carboxamide Derivatives

CompoundR¹ (Amide Substituent)Cancer Cell LineIC₅₀ (µM)Reference
Indole-2-carboxamide 1p-ChlorophenylK-562 (Leukemia)0.61[7]
Indole-2-carboxamide 2Pyridin-4-ylHCT-116 (Colon)1.01[7]
Benzodioxane-hydrazone 14-FluorophenylMDA-MB-435 (Melanoma)0.20[9]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzodioxane-6-carboxamide derivatives for 24-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

α₁-Adrenergic Receptor Antagonism

Benzodioxane derivatives have a well-established history as α-adrenergic receptor antagonists.[12][13] The 6-carboxamide functionality offers a handle to modulate affinity and selectivity for the different α₁-adrenergic receptor subtypes (α₁ₐ, α₁ₑ, and α₁ₔ).

Key SAR Insights for α₁-Adrenergic Receptor Antagonism:

  • The Amide Substituent (R¹): The nature and size of the group attached to the amide nitrogen are critical. Often, a basic nitrogen atom within this substituent is important for interaction with the receptor.

  • The Benzodioxane Scaffold: The 1,4-benzodioxane ring is a key pharmacophoric element. Its orientation and substitution pattern dictate the interaction with the receptor binding pocket.

  • Stereochemistry: The stereochemistry at the 2-position of the benzodioxane ring can significantly impact affinity and selectivity.

Table 2: Representative α₁-Adrenergic Receptor Binding Affinities of Benzodioxane Derivatives

CompoundModificationα₁ₐ-AR Kᵢ (nM)α₁ₑ-AR Kᵢ (nM)α₁ₔ-AR Kᵢ (nM)Reference
WB-4101 analogue2-(2,6-dimethoxyphenoxy)ethylamino0.232.61.5[12]
Prazosin analogue2-(4-(2-furoyl)piperazin-1-yl)0.171.90.4[13]

Experimental Protocol: Radioligand Binding Assay for α₁-Adrenergic Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the desired α₁-adrenergic receptor subtype.

  • Binding Reaction: Incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [³H]prazosin) and varying concentrations of the test benzodioxane-6-carboxamide.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. The Kᵢ value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

5-HT₁ₐ Receptor Ligand Activity

The 5-HT₁ₐ receptor is a key target for the treatment of anxiety and depression. Benzodioxane-containing compounds have been explored as ligands for this receptor, and the 6-carboxamide scaffold provides a means to develop novel agents with desired affinity and functional activity (agonist, partial agonist, or antagonist).[10][14][15][16]

Key SAR Insights for 5-HT₁ₐ Receptor Ligands:

  • The Amide Substituent (R¹): Similar to α₁-adrenergic antagonists, a basic nitrogen atom within a flexible or rigid side chain attached to the amide is often crucial for high affinity. The distance between the benzodioxane core and this basic nitrogen is a critical parameter.

  • The Benzodioxane Scaffold: The benzodioxane moiety serves as an aromatic recognition element.

  • Functional Activity: Subtle structural modifications can dramatically alter the functional activity from agonism to antagonism. For example, the nature of the substituent on the terminal nitrogen of the side chain can influence efficacy.

Table 3: Representative 5-HT₁ₐ Receptor Binding Affinities of Benzodioxane-Related Ligands

CompoundModification5-HT₁ₐ Kᵢ (nM)Functional ActivityReference
8-OH-DPAT analogue2-(Dipropylamino)tetralin0.9Agonist[14]
Buspirone analogueN-(4-(4-(2-pyrimidinyl)piperazin-1-yl)butyl)1.1Partial Agonist[15]

Experimental Protocol: cAMP Assay for 5-HT₁ₐ Receptor Agonism

The 5-HT₁ₐ receptor is a Gᵢ/ₒ-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Use a cell line stably expressing the human 5-HT₁ₐ receptor.

  • Forskolin Stimulation: Treat the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.

  • Compound Treatment: Concurrently treat the cells with varying concentrations of the test benzodioxane-6-carboxamide.

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of the test compound to determine the EC₅₀ value (the concentration of compound that produces 50% of the maximal response).

Conclusion and Future Directions

The benzodioxane-6-carboxamide scaffold represents a highly versatile and promising platform in medicinal chemistry. The SAR studies highlighted in this guide demonstrate that strategic modifications to the amide substituent and the benzodioxane ring can lead to the development of potent and selective agents with anticancer, α₁-adrenergic antagonist, and 5-HT₁ₐ receptor modulating activities. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, facilitating the exploration of a broad chemical space.

Future research in this area should focus on:

  • Systematic SAR Studies: The synthesis and biological evaluation of comprehensive libraries of benzodioxane-6-carboxamides with systematic variations at the R¹, benzodioxane ring, and R² positions are needed to build more predictive SAR models.

  • Multi-target Ligand Design: The inherent ability of the benzodioxane scaffold to interact with multiple targets could be exploited for the rational design of multi-target ligands, which may offer superior efficacy in complex diseases.

  • Pharmacokinetic and In Vivo Studies: Promising lead compounds identified from in vitro screening should be advanced to pharmacokinetic profiling and in vivo efficacy studies to assess their drug-like properties and therapeutic potential.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel benzodioxane-6-carboxamide-based therapeutics to address unmet medical needs.

References

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1,4-benzodioxine, also known as 1,4-benzodioxan, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates for drug discovery and development. This guide provides a comprehensive technical overview of a key derivative, 2,3-Dihydro-1,4-benzodioxine-6-carboxamide, including its nomenclature, synthesis, and the broader pharmacological context of the 1,4-benzodioxan class. The structural versatility of this scaffold allows for targeted modifications, leading to compounds with finely-tuned pharmacological profiles.[1]

Part 1: Nomenclature and Chemical Identity

Accurate identification of a chemical entity is paramount for research and development. This compound is known by several synonyms, which are crucial to recognize when searching literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
IUPAC Name This compound
CAS Number 22025-27-0
PubChem CID 3034335
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Alternative Names 1,4-Benzodioxan-6-carboxamide
2,3-Dihydrobenzo[b][2][3]dioxine-6-carboxamide

Part 2: Synthesis Protocols

The synthesis of this compound and its analogs can be achieved through various routes, often starting from commercially available catechols or their derivatives. The following protocols represent common and effective methods.

Protocol 1: Synthesis from 2,3-Dihydroxybenzoic Acid

This method involves the formation of the dioxine ring followed by amidation.

Experimental Workflow:

Synthesis_Protocol_1 A 2,3-Dihydroxybenzoic Acid B Methyl 2,3-dihydroxybenzoate A->B Esterification (MeOH, H₂SO₄, reflux) C Methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate B->C Ring Formation (1,2-dibromoethane, K₂CO₃, reflux) D 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic acid C->D Hydrolysis (NaOH, H₂O/MeOH, reflux) E 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide D->E Amidation (1. (COCl)₂, CH₂Cl₂ 2. NH₄OH, THF, 0°C to rt)

Caption: Synthesis of a 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide isomer.

Step-by-Step Methodology:

  • Esterification: 2,3-Dihydroxybenzoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 2,3-dihydroxybenzoate. The reaction mixture is then neutralized and the product extracted.

  • Ring Formation: The resulting ester is reacted with 1,2-dibromoethane in the presence of a base such as potassium carbonate, typically in a polar aprotic solvent like DMF, under reflux to form the 1,4-benzodioxine ring.

  • Hydrolysis: The methyl ester of the benzodioxine derivative is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide in a mixture of water and methanol under reflux.

  • Amidation: The carboxylic acid is converted to the acid chloride using oxalyl chloride. The resulting acid chloride is then reacted with aqueous ammonia to yield the final carboxamide product.[4]

Protocol 2: Synthesis from Gallic Acid (for Analogs)

This multi-step synthesis allows for the generation of a library of 1,4-benzodioxane-6-carboxylic acid amide analogs, demonstrating the versatility of the scaffold.

Experimental Workflow:

Synthesis_Protocol_2 A Gallic Acid B Methyl 3,4,5-trihydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Substituted 1,4-Benzodioxane Ester B->C Ring Formation & Substitution (1,2-dibromoethane, K₂CO₃, Acetone; then various mercaptans) D Substituted 1,4-Benzodioxane Carboxylic Acid C->D Hydrolysis E 1,4-Benzodioxane-6-carbonyl chloride D->E Acid Chloride Formation (Oxalyl chloride) F 1,4-Benzodioxane-6-carboxylic acid amide analogs E->F Amidation (Primary/Secondary Amines) PARP1_Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR Apoptosis Cell Death (Apoptosis) in Cancer Cells PARP1->Apoptosis (when inhibited in susceptible cells) Repair Recruitment of DNA Repair Proteins PAR->Repair SSBR Single-Strand Break Repair Repair->SSBR Inhibitor 2,3-Dihydro-1,4-benzodioxine -5-carboxamide (Analog) Inhibitor->PARP1 Inhibition

References

A-Z Guide to Theoretical Studies on the 2,3-Dihydro-1,4-Benzodioxine Scaffold: A Computational Approach to Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 2,3-dihydro-1,4-benzodioxine, often simply called 1,4-benzodioxane, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its prevalence in a multitude of biologically active compounds and approved pharmaceuticals underscores its status as a "privileged" structure. This guide provides an in-depth exploration of the theoretical and computational methodologies that are pivotal in understanding and exploiting this scaffold for modern drug discovery. We will dissect the scaffold's intrinsic conformational and electronic properties and detail the application of computational techniques such as molecular docking, molecular dynamics, and pharmacophore modeling. By integrating theoretical insights with experimental data, this document serves as a technical resource for professionals seeking to accelerate the design and development of novel therapeutics based on the 1,4-benzodioxine core.

Introduction: The Significance of the 1,4-Benzodioxine Scaffold

The 1,4-benzodioxine moiety is a bicyclic heterocyclic system where a benzene ring is fused to a 1,4-dioxane ring. This scaffold is not merely a synthetic curiosity; it is a recurring motif in a vast array of natural products and synthetic molecules with significant therapeutic applications.[2][3] Its derivatives have been successfully developed as agents targeting a wide spectrum of biological targets, including α-adrenergic receptors, serotonin receptors, and various enzymes, leading to treatments for hypertension, benign prostatic hyperplasia, and neurological disorders.[1][4][5]

The "evergreen" utility of this scaffold in drug design stems from its unique combination of structural and electronic features.[1] The dihydrodioxine ring is not planar and its conformational flexibility plays a crucial role in how it presents appended pharmacophoric groups to a biological target.[6][7] Furthermore, the two ether-like oxygen atoms significantly influence the electronic character of the fused aromatic ring, modulating its interactions with receptor surfaces.

This guide moves beyond a simple catalog of active compounds. Instead, it focuses on the theoretical underpinnings that explain why this scaffold is so effective and how we can use computational chemistry to rationally design the next generation of 1,4-benzodioxine-based drugs.

Foundational Theory: Intrinsic Properties of the Scaffold

A deep understanding of the 1,4-benzodioxine core's inherent properties is the foundation upon which all rational drug design efforts are built. Computational chemistry provides a powerful lens to examine these features at a level of detail that is often inaccessible through purely experimental means.

Conformational Analysis

The six-membered dihydrodioxine ring is not flat. It adopts a puckered conformation, most commonly a half-chair, to minimize steric and torsional strain.[7] This puckering is critical because it dictates the spatial orientation (axial or equatorial) of any substituent attached to the ring. The specific conformation can be influenced by the nature and position of substituents, and there is an energy barrier to interconversion between different puckered forms.

Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the ring.[8][9] By calculating the relative energies of different conformers, we can predict the most stable, low-energy shapes the molecule is likely to adopt in solution or within a receptor binding pocket. This knowledge is vital for understanding structure-activity relationships (SAR), as even subtle changes in the preferred conformation can dramatically alter biological activity.[6]

Diagram: Core Structure and Puckering of 2,3-Dihydro-1,4-Benzodioxine

Caption: General structure of the 2,3-dihydro-1,4-benzodioxine core.

Electronic Properties

The two oxygen atoms in the dihydrodioxine ring are electron-donating. This has a profound effect on the electronic distribution of the entire scaffold. Using quantum chemical calculations, we can visualize this through Molecular Electrostatic Potential (MEP) maps. These maps show regions of negative potential (electron-rich, colored red) and positive potential (electron-poor, colored blue). For the 1,4-benzodioxine scaffold, the area around the oxygen atoms and the fused benzene ring is typically electron-rich.

This electronic character is key to its function:

  • Receptor Interactions: The electron-rich regions can form favorable electrostatic interactions, such as hydrogen bonds or π-cation interactions, with amino acid residues in a protein target.[6]

  • Modulation of Substituents: The electron-donating nature of the core can influence the properties of any attached functional groups, affecting their pKa, reactivity, and metabolic stability.

Frontier Molecular Orbital (FMO) theory, which looks at the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), further explains the scaffold's reactivity and interaction capabilities.[10]

Computational Workflows in Drug Design

Theoretical models are most powerful when applied to practical drug design challenges. The following workflows are standard practice in programs leveraging the 1,4-benzodioxine scaffold.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is an essential tool for virtual screening and for understanding how a series of analogues might bind to a target.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

  • Target Preparation:

    • Objective: To prepare the protein structure for docking.

    • Steps: a. Obtain a high-resolution crystal structure of the target protein from a database like the Protein Data Bank (PDB). b. Remove all non-essential molecules, such as water, ions, and co-crystallized ligands. c. Add hydrogen atoms, which are typically not resolved in crystal structures, and assign correct protonation states for residues like histidine, aspartate, and glutamate. d. Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM). e. Define the binding site, usually as a grid box centered on the location of a known co-crystallized ligand or a predicted active site.

  • Ligand Preparation:

    • Objective: To generate a low-energy, 3D conformation of the 1,4-benzodioxine derivative.

    • Steps: a. Draw the 2D structure of the ligand. b. Convert the 2D structure to a 3D model. c. Perform a conformational search and energy minimization using a quantum mechanical (e.g., DFT) or molecular mechanics method to find the most stable 3D geometry. d. Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Objective: To sample different orientations and conformations of the ligand within the receptor's binding site and score them.

    • Steps: a. Use a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to place the ligand into the defined grid box. b. The algorithm will generate a population of possible binding poses by exploring the ligand's conformational flexibility (rotatable bonds) and its rigid body translation and rotation. c. Each generated pose is "scored" using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scoring function accounts for factors like electrostatic interactions, van der Waals forces, and desolvation penalties.

  • Analysis of Results:

    • Objective: To interpret the docking results and select promising candidates.

    • Steps: a. Analyze the top-scoring poses. A good pose should have a low (i.e., favorable) binding energy. b. Visually inspect the binding mode. The ligand should exhibit chemically sensible interactions with key active site residues (e.g., hydrogen bonds, hydrophobic contacts).[11][12] c. Cluster the results. Poses that are structurally similar and have low energies are more likely to represent a realistic binding mode. d. Use the insights to propose modifications to the ligand that could enhance binding affinity or selectivity.[13]

Diagram: Standard Molecular Docking Workflow

G cluster_0 Preparation Phase cluster_1 Simulation Phase cluster_2 Analysis Phase PDB Protein Structure (PDB) PrepProtein Prepared Receptor PDB->PrepProtein Add H, Assign Charges Ligand2D Ligand 2D Structure PrepLigand Prepared Ligand Ligand2D->PrepLigand Generate 3D, Minimize Energy DefineSite Define Binding Site (Grid) PrepProtein->DefineSite Docking Run Docking Algorithm PrepLigand->Docking DefineSite->Docking Scoring Score & Rank Poses Docking->Scoring Analysis Visual Inspection & Interaction Analysis Scoring->Analysis SAR Guide SAR & New Design Analysis->SAR

Caption: A typical workflow for performing molecular docking studies.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, MD simulations introduce the element of time. They simulate the movements of atoms in the ligand-receptor complex over a period (typically nanoseconds to microseconds), providing a more realistic view of the binding event. MD can be used to:

  • Assess Stability: Verify if the binding pose predicted by docking is stable over time.

  • Refine Binding Poses: Allow the ligand and protein to mutually adjust for an optimal fit.

  • Calculate Binding Free Energy: Employ methods like MM/PBSA or free energy perturbation (FEP) to obtain a more accurate estimate of binding affinity than docking scores alone.

Pharmacophore Modeling and QSAR

When a crystal structure of the target is unavailable, ligand-based methods become essential.

  • Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. By aligning a set of active 1,4-benzodioxine derivatives, a common pharmacophore model can be generated.[14] This model can then be used as a 3D query to screen large compound libraries for new, structurally diverse molecules that fit the model and are likely to be active.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR studies build a mathematical model that correlates the chemical properties of a series of compounds with their biological activity.[13] For 1,4-benzodioxine derivatives, descriptors can include steric parameters (e.g., molecular volume), electronic properties (e.g., calculated dipole moment), and lipophilicity (e.g., logP). A robust QSAR model can predict the activity of newly designed compounds before they are synthesized.

Case Study: Integrating Theory and Experiment

The true power of computational studies is realized when they are closely integrated with experimental synthesis and testing. Numerous studies have demonstrated this synergy for the 1,4-benzodioxine scaffold.

Target Class Computational Method(s) Used Key Insight/Outcome Reference
α1-Adrenoceptors Docking, 3D-QSAR, Pharmacophore ModelingIdentified key interactions with specific amino acid residues, explaining subtype selectivity. The models guided the synthesis of novel antagonists with high affinity.[13][14]
Anticancer (FAK Inhibitors) Molecular DockingA docking simulation was used to determine the probable binding model of a potent 1,3,4-thiadiazole derivative containing a 1,4-benzodioxan moiety within the FAK active site.[11]
Anticancer (PARP1 Inhibitors) High-Throughput Virtual Screening, Scaffold HoppingA 2,3-dihydro-1,4-benzodioxine-5-carboxamide was identified as a lead PARP1 inhibitor through virtual screening. Subsequent computational and synthetic efforts led to more potent compounds.[15]
Anti-inflammatory (COX-2) Molecular DockingDocking studies showed that a novel phenylpiperazine derivative of 1,4-benzodioxan interacts with key residues in the active site of COX-2, corroborating its selective inhibitory activity.[12]
Antibacterial (FtsZ Inhibitors) Molecular Docking, Computational DesignComputational studies suggested that lengthening a linker on the benzodioxane scaffold would allow for a better fit into a hydrophobic subpocket of the FtsZ protein, guiding the design of more potent antibacterial agents.[16]

Conclusion and Future Perspectives

The 2,3-dihydro-1,4-benzodioxine scaffold continues to be a remarkably fruitful starting point for the development of new medicines.[1] The theoretical and computational methods outlined in this guide are indispensable tools for navigating the vast chemical space of its derivatives. By providing a deep understanding of the scaffold's conformational and electronic properties, and by enabling the predictive modeling of ligand-receptor interactions, these computational approaches de-risk and accelerate the drug discovery process.

The future will likely see an even tighter integration of these methods with artificial intelligence and machine learning algorithms to build more predictive SAR models and to design novel 1,4-benzodioxine derivatives with optimized potency, selectivity, and pharmacokinetic profiles. The synergy between in silico prediction and empirical validation will remain the cornerstone of innovation in this enduring area of medicinal chemistry.

References

Methodological & Application

The Expanding Role of Benzodioxane Derivatives in Oncology: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzodioxane scaffold, a versatile heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. In the realm of oncology, derivatives of both 1,4-benzodioxane and 1,3-benzodioxole are gaining significant attention for their potential as targeted anticancer agents. These compounds exhibit diverse mechanisms of action, from modulating well-established cancer signaling pathways to disrupting fundamental cellular processes like microtubule dynamics. This comprehensive guide, designed with the senior application scientist's perspective, delves into the multifaceted applications of benzodioxane derivatives in cancer research, providing not only a conceptual framework but also detailed, field-proven protocols to empower researchers in their quest for novel cancer therapeutics.

Part 1: Core Directive - Understanding the Landscape of Benzodioxane Derivatives in Cancer Research

Benzodioxane derivatives represent a broad class of compounds with significant therapeutic potential. Their utility in cancer research stems from their ability to be chemically modified to achieve high affinity and selectivity for various biological targets. This guide will explore several key areas where these derivatives are making an impact.

Application Note 1: Selective Estrogen Receptor Modulation in Breast Cancer

Idoxifene, a selective estrogen receptor modulator (SERM) with a benzodioxane-like core structure, exemplifies the targeted approach of these derivatives. In estrogen receptor-positive (ER+) breast cancers, Idoxifene acts as an antagonist, competitively binding to the estrogen receptor and blocking the proliferative signals of estrogen.[1] This mechanism is crucial in hormone-dependent cancers. While its clinical development was discontinued, the study of Idoxifene and similar SERMs provides valuable insights into hormone receptor targeting.[2]

Application Note 2: Inhibition of Critical Signaling Pathways

More recent research has focused on synthesizing novel benzodioxane derivatives that target key signaling pathways frequently dysregulated in cancer.

  • mTOR Pathway Inhibition: Certain 1,4-benzodioxane-hydrazone derivatives have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR) kinase.[3] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. By inhibiting mTOR, these derivatives can induce apoptosis and cause cell cycle arrest, particularly in melanoma cell lines.[3]

  • HGF/c-Met Pathway: While not a small molecule benzodioxane derivative itself, the therapeutic antibody Ficlatuzumab highlights the importance of pathways that can be targeted by molecules with similar structural motifs. Ficlatuzumab targets the hepatocyte growth factor (HGF), the ligand for the c-Met receptor.[4][5] The HGF/c-Met signaling cascade plays a crucial role in tumor growth, invasion, and metastasis, and its inhibition is a key therapeutic strategy.[6] Understanding this pathway provides a rationale for designing small molecule inhibitors, potentially incorporating the benzodioxane scaffold.

  • Tubulin Polymerization Inhibition: The cytoskeleton, particularly the microtubule network, is a validated target for cancer chemotherapy. Some novel 1,4-benzodioxane derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis. This mechanism is similar to that of established anticancer drugs like Vinca alkaloids and taxanes.

Application Note 3: Enhancing the Efficacy of Existing Therapies

1,3-Benzodioxole derivatives have been investigated for their ability to improve the anti-tumor efficiency of arsenical-based drugs.[7] By inhibiting metabolic enzymes, these derivatives can increase the systemic exposure and therapeutic window of co-administered anticancer agents.

Part 2: Scientific Integrity & Logic - Protocols and Methodologies

The following protocols are provided as a foundation for researchers to investigate the anticancer properties of benzodioxane derivatives. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a fundamental first step to determine the cytotoxic effects of a benzodioxane derivative on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7 for breast cancer, A375 for melanoma) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzodioxane derivative in culture medium. A typical concentration range to start with is 0.01 to 100 µM.

    • Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the cells with the compound for a predetermined time, typically 24, 48, or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells following treatment with a benzodioxane derivative.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the benzodioxane derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The different cell populations are identified as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrootic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a benzodioxane derivative on the cell cycle progression of cancer cells.

Principle: The DNA content of a cell changes as it progresses through the cell cycle (G1, S, G2/M phases). Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in each phase of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells with the benzodioxane derivative as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The DNA content histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol evaluates the in vivo antitumor activity of a promising benzodioxane derivative using a mouse xenograft model.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Step-by-Step Methodology:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer the benzodioxane derivative to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement:

    • Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Data Analysis:

    • Plot the mean tumor volume over time for both control and treatment groups.

    • At the end of the study, the tumors can be excised, weighed, and further analyzed (e.g., by histology or western blotting).

Part 3: Visualization & Formatting

Data Presentation

The following table summarizes the in vitro cytotoxic activity of selected benzodioxane derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀/GI₅₀ (µM)Reference
1,4-Benzodioxane-hydrazone Compound 7eMDA-MB-435 (Melanoma)0.20[3]
M14 (Melanoma)0.46[3]
SK-MEL-2 (Melanoma)0.57[3]
UACC-62 (Melanoma)0.27[3]
Idoxifene Analogue IdoxifeneOvarian Carcinoma (41M, CH1)4.5[1]
MCF-7 (Breast)Partial blockage at 1[1]
1,4-Benzodioxane-imidazolium salt Compound 25K562 (Leukemia)1.06[8]
SMMC-7721 (Hepatocellular Carcinoma)8.31[8]
A-549 (Lung)>10[8]
1,3,4-Oxadiazole-benzodioxan Compound 7aHUVEC (Endothelial)Not specified as IC50, but potent[9]

Experimental Workflows and Signaling Pathways

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Synthesis of Benzodioxane Derivatives Synthesis of Benzodioxane Derivatives Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Synthesis of Benzodioxane Derivatives->Cytotoxicity Screening (MTT Assay) Multiple Cancer Cell Lines Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cytotoxicity Screening (MTT Assay)->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Screening (MTT Assay)->Cell Cycle Analysis Mechanistic Insights Mechanistic Insights Apoptosis Assay (Annexin V/PI)->Mechanistic Insights Cell Cycle Analysis->Mechanistic Insights Kinase Inhibition Assays (e.g., mTOR) Kinase Inhibition Assays (e.g., mTOR) Mechanistic Insights->Kinase Inhibition Assays (e.g., mTOR) Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanistic Insights->Tubulin Polymerization Assay Target Validation Target Validation Kinase Inhibition Assays (e.g., mTOR)->Target Validation Tubulin Polymerization Assay->Target Validation In Vivo Studies (Xenograft Model) In Vivo Studies (Xenograft Model) Target Validation->In Vivo Studies (Xenograft Model) Lead Compound

Caption: Workflow for in vitro evaluation of benzodioxane derivatives.

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Apoptosis Apoptosis mTORC1->Apoptosis leads to Benzodioxane Benzodioxane Derivatives Benzodioxane->mTORC1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis

Caption: mTOR signaling pathway and inhibition by benzodioxane derivatives.

HGF_cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds to Grb2_SOS Grb2/SOS cMet->Grb2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Simplified HGF/c-Met signaling pathway in cancer.

References

Application Note & Protocols: Bioassays for Testing 2,3-dihydro-1,4-benzodioxine-6-carboxamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a suite of bioassays to characterize the biological activity of compounds based on the 2,3-dihydro-1,4-benzodioxine-6-carboxamide scaffold. Designed with editorial autonomy, this document moves beyond rigid templates to present a logical, field-proven workflow for drug discovery. As a Senior Application Scientist, this note emphasizes the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative scientific principles.

Introduction: The Therapeutic Potential of the 2,3-dihydro-1,4-benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine chemical framework is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of several clinically important drugs.[1][2] This core structure is associated with a broad spectrum of biological activities, including notable anti-inflammatory, anticancer, and specific enzyme inhibitory effects.[1][3] The this compound variant, in particular, has emerged as a fertile starting point for designing novel therapeutic agents that can modulate the function of proteins implicated in a variety of human diseases.

This application note provides a detailed, practical guide to a series of bioassays for the systematic evaluation of novel this compound derivatives. The protocols are structured to mirror a typical drug discovery campaign, progressing from broad-based cytotoxicity screening to highly specific, target-focused enzyme and cellular pathway inhibition assays.

Preliminary Cytotoxicity Screening: Establishing a Therapeutic Window

A critical first step in characterizing any new chemical entity is to determine its general effect on cell viability. This initial screen is fundamental for two reasons: it establishes a working concentration range for more specific, downstream assays and it identifies compounds that possess broad-spectrum cytotoxicity, which may be desirable for applications like oncology but not for others. The MTT and Sulforhodamine B (SRB) assays are robust, widely adopted methods for this purpose.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[4] The principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, into its insoluble formazan derivative, which is purple.

Protocol 2.1: MTT Assay

  • Cell Plating: In a 96-well plate, seed the chosen cell line at an optimized density (typically 5,000-10,000 cells/well) and allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in complete culture medium. Remove the medium from the cells and replace it with 100 µL of the medium containing the test compounds. It is crucial to include vehicle-only controls (e.g., DMSO at the highest concentration used for the compounds) to account for solvent effects.

  • Incubation: Return the plate to the incubator for a duration relevant to the experimental question, typically 48 to 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL sterile-filtered MTT solution to each well and incubate for an additional 2 to 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of an appropriate solvent (e.g., DMSO) to each well to fully dissolve the purple formazan crystals.

  • Absorbance Measurement: To ensure complete solubilization, place the plate on an orbital shaker for 15 minutes. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay provides a measure of cell density by quantifying total cellular protein content.[6] This method relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.

Protocol 2.2: SRB Assay

  • Cell Plating and Treatment: Follow steps 1 and 2 as detailed in the MTT assay protocol.

  • Cell Fixation: Following the 48-72 hour treatment incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) directly to the medium in each well. This step fixes the cells to the plate. Incubate at 4°C for 1 hour.[7]

  • Washing: Carefully wash the plates five times with 1% (v/v) acetic acid to remove TCA and excess medium components. After the final wash, allow the plates to air-dry completely.

  • Staining: Add 100 µL of a 0.4% (w/v) SRB solution prepared in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.[2]

  • Washing: To remove unbound dye, quickly wash the plates four times with 1% acetic acid. It is critical to remove all residual wash solution before the final step.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on an orbital shaker for at least 10 minutes to ensure the protein-bound dye is fully solubilized.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[8]

Enzyme Inhibition Assays

The this compound scaffold has been implicated in the inhibition of several key enzymes that are therapeutic targets in oncology and neurodegenerative disorders. The following protocols are designed to directly measure the inhibitory potential of test compounds against these enzymes.

PARP1 Inhibition Assay

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme critical for the repair of DNA single-strand breaks (SSBs). Its inhibition is a clinically validated and successful strategy for treating cancers that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.

Causality Behind the Assay: PARP1 inhibitors prevent the repair of SSBs. During DNA replication, these unrepaired SSBs are converted into highly cytotoxic double-strand breaks (DSBs). In cancer cells with a compromised ability to repair DSBs (e.g., via homologous recombination), this leads to genomic instability and cell death. This fluorometric assay directly quantifies the catalytic activity of PARP1 by measuring its consumption of the substrate NAD+.

Protocol 3.1: Fluorometric PARP1 Inhibition Assay

  • Reagent Preparation: Prepare serial dilutions of the test compounds in a dedicated PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

  • Assay Setup: In a 384-well black plate suitable for fluorescence measurements, add 5 µL of the compound dilutions or a vehicle control.

  • Enzyme/DNA Mixture: Prepare a master mix of recombinant human PARP1 enzyme and activated DNA (to stimulate enzyme activity). Add 10 µL of this mixture to each well and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the substrate, β-NAD+.

  • Incubation: Incubate the plate for 60 minutes at room temperature, ensuring it is protected from light.

  • Detection: Terminate the reaction and develop the fluorescent signal by using a commercial NAD+ detection kit, which typically employs an enzyme like nicotinamidase to generate a measurable product.[9] Read the fluorescence intensity using a plate reader set to the appropriate excitation and emission wavelengths.

Monoamine Oxidase B (MAO-B) Inhibition Assay

MAO-B is an enzyme located on the outer mitochondrial membrane that is responsible for the oxidative deamination of key neurotransmitters, including dopamine.[10] By inhibiting MAO-B, the synaptic concentration of dopamine can be increased, which is a therapeutic strategy for managing the symptoms of Parkinson's disease.[10][11]

Protocol 3.2: Fluorometric MAO-B Inhibition Assay

  • Compound Preparation: Prepare 10X working solutions of the test compounds by serially diluting them in MAO-B assay buffer.

  • Assay Setup: In a 96-well black plate, add 10 µL of each compound dilution. Also include wells for a positive control inhibitor (e.g., selegiline) and a vehicle control (no inhibitor).[12]

  • Enzyme Addition: Add 50 µL of a working solution of MAO-B enzyme to each well. Pre-incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.[12]

  • Substrate Addition: Prepare a substrate master mix containing the MAO-B substrate (e.g., tyramine), a developer, and a fluorometric probe (like OxiRed™) that detects the H₂O₂ byproduct. Initiate the reaction by adding 40 µL of this solution to each well.

  • Measurement: Immediately place the plate in a fluorescence reader and measure the signal (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-40 minutes.[12] The rate of fluorescence increase is proportional to MAO-B activity.

α-Glucosidase Inhibition Assay

Located in the brush border of the small intestine, α-glucosidase is a key enzyme in the final step of carbohydrate digestion, breaking down complex sugars into absorbable glucose.[13][14] Inhibitors of this enzyme slow down carbohydrate digestion, leading to a reduced rate of glucose absorption and a blunted postprandial glucose spike, a valuable mechanism for managing type 2 diabetes.[15]

Protocol 3.3: Colorimetric α-Glucosidase Inhibition Assay

  • Reaction Mixture: In a 96-well plate, combine 50 µL of phosphate buffer (pH 6.8), 10 µL of the test compound at various concentrations, and 20 µL of α-glucosidase enzyme solution. Pre-incubate this mixture at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of a p-nitrophenyl-α-D-glucopyranoside (pNPG) solution.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃. This raises the pH and stops the enzyme, while also developing the color of the product.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm. The intensity of the color is directly proportional to the enzyme's activity.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

AChE is a pivotal enzyme in the nervous system, responsible for terminating nerve impulses by rapidly hydrolyzing the neurotransmitter acetylcholine at neuromuscular junctions and cholinergic synapses.[3][16] Inhibiting AChE increases the levels and duration of acetylcholine in the synapse, a therapeutic approach for conditions like Alzheimer's disease and myasthenia gravis.[17]

Protocol 3.4: Ellman's Method for AChE Inhibition This classic colorimetric assay measures the product of a reaction between thiocholine and Ellman's reagent (DTNB).[18][19] Thiocholine is produced by the AChE-catalyzed hydrolysis of the substrate acetylthiocholine.

  • Assay Plate Setup: In a 96-well plate, add 25 µL of phosphate buffer (pH 8.0), 25 µL of the test compound dilutions, and 25 µL of AChE enzyme solution. A control well should contain buffer instead of the test compound.

  • Reagent Addition: Add 50 µL of DTNB solution to all wells.

  • Reaction Initiation: Start the reaction by adding 25 µL of the acetylthiocholine iodide (ATChI) substrate solution.[17]

  • Absorbance Measurement: Immediately begin measuring the increase in absorbance at 412 nm in kinetic mode for 10-15 minutes.[17] The rate of color formation is proportional to AChE activity.

Cell-Based Assays for G Protein-Coupled Receptor (GPCR) Activity

Given that the broader 1,4-benzodioxane class contains known GPCR ligands, it is prudent to screen new derivatives for activity at this major drug target family. Cell-based functional assays are indispensable for determining whether a compound acts as an agonist or antagonist at a specific GPCR.

Calcium Mobilization Assay for Gq-Coupled GPCRs

A large subset of GPCRs couple to the Gq family of G proteins. Activation of this pathway stimulates phospholipase C, which in turn generates inositol triphosphate (IP₃), leading to the release of calcium from intracellular stores.[20] This transient increase in cytosolic calcium is a robust and easily measurable signal of receptor activation.

Protocol 4.1: Calcium Flux Assay

  • Cell Plating: Seed a cell line stably expressing the target Gq-coupled GPCR into a 96-well black, clear-bottom plate and incubate overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in an appropriate buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells and be de-esterified.[21]

  • Compound Addition: Place the assay plate into a kinetic fluorescence plate reader (such as a FLIPR).[22] The instrument will first establish a stable baseline fluorescence reading before automatically adding the test compounds.

  • Fluorescence Measurement: Immediately upon compound addition, the instrument measures the rapid change in fluorescence intensity. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.[23]

β-Arrestin Recruitment Assay

A near-universal event following the activation of most GPCRs is the recruitment of β-arrestin proteins. This interaction is critical for receptor desensitization and internalization, and also initiates G protein-independent signaling cascades.[24][25] Measuring this recruitment provides a direct readout of receptor activation, independent of the G-protein coupling pathway.

Protocol 4.2: β-Arrestin Recruitment Assay

  • Cell Line Selection: This assay requires a specialized engineered cell line. These cells co-express the target GPCR fused to one fragment of a reporter enzyme (e.g., ProLink or PK) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor or EA).[24]

  • Cell Plating and Treatment: Plate the cells and treat with the test compounds as described in previous protocols.

  • Lysis and Substrate Addition: Following incubation with the test compound, lyse the cells and add a chemiluminescent substrate for the reporter enzyme.

  • Luminescence Measurement: If the test compound activates the GPCR, it will induce the recruitment of the β-arrestin-EA fusion protein to the GPCR-PK fusion protein. This brings the two enzyme fragments into close proximity, allowing them to form a functional enzyme. This reconstituted enzyme then acts on its substrate, generating a luminescent signal that can be quantified with a plate reader.[24]

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in clear, concise tables to allow for easy comparison and interpretation. This data is fundamental for establishing structure-activity relationships (SAR).

Table 1: Hypothetical Cytotoxicity Data for Benzodioxine Derivatives

Compound Cell Line Assay IC₅₀ (µM)
BZD-001 MCF-7 MTT 15.2
BZD-001 A549 MTT 22.8
BZD-002 MCF-7 SRB > 100

| BZD-002 | A549 | SRB | > 100 |

Table 2: Hypothetical Enzyme Inhibition Data

Compound Target Enzyme IC₅₀ (µM)
BZD-003 PARP1 0.8
BZD-004 MAO-B 2.1
BZD-005 α-Glucosidase 12.5

| BZD-006 | AChE | 5.7 |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex biological pathways and experimental workflows, providing an intuitive understanding of the underlying logic.

Experimental Workflow for Compound Screening

G cluster_0 Initial Screening cluster_1 Target-Based Screening cluster_2 Lead Optimization Compound Library Compound Library Cytotoxicity Assays (MTT/SRB) Cytotoxicity Assays (MTT/SRB) Compound Library->Cytotoxicity Assays (MTT/SRB) Primary Screen Identify Hit Compounds Identify Hit Compounds Cytotoxicity Assays (MTT/SRB)->Identify Hit Compounds IC50 < 50 µM Enzyme Inhibition Assays Enzyme Inhibition Assays Identify Hit Compounds->Enzyme Inhibition Assays Secondary Screen GPCR Activity Assays GPCR Activity Assays Enzyme Inhibition Assays->GPCR Activity Assays Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies GPCR Activity Assays->Structure-Activity Relationship (SAR) Studies Lead Compound Lead Compound Structure-Activity Relationship (SAR) Studies->Lead Compound

A typical workflow for screening and identifying lead compounds.

Gq-Coupled GPCR Signaling Pathway

G compound Benzodioxine Derivative (Agonist) gpcr Gq-Coupled GPCR compound->gpcr g_protein Gq Protein (α, β, γ) gpcr->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Intracellular Ca²⁺ Release er->ca2 response Cellular Response ca2->response pkc->response

Simplified Gq-coupled GPCR signaling cascade leading to calcium release.

References

Confident Structural Elucidation and Quantification of Benzodioxane Analogs by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note presents a comprehensive workflow for the analysis of benzodioxane analogs using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS). Benzodioxane derivatives are a growing class of compounds with significant interest in pharmaceutical development and forensic toxicology. Their structural diversity and the presence of isomers pose considerable analytical challenges. This guide provides detailed, field-proven protocols for sample preparation, chromatographic separation, and HRMS data acquisition and interpretation. By leveraging the high mass accuracy and tandem MS capabilities of modern HRMS platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, this methodology ensures confident identification of known and unknown analogs, facilitates structural elucidation through fragmentation analysis, and enables accurate quantification in complex biological matrices.

Introduction

The 1,4-benzodioxane moiety is a key structural feature in numerous pharmacologically active compounds and a rising number of novel psychoactive substances (NPS).[1][2][3] The inherent flexibility of this chemical scaffold allows for a wide range of substitutions, leading to a vast and ever-expanding library of analogs with diverse physiological effects. Consequently, researchers, forensic scientists, and drug development professionals require robust analytical methods to unambiguously identify and quantify these compounds in complex matrices such as plasma, urine, and tissue homogenates.

High-Resolution Mass Spectrometry (HRMS) has become the gold standard for this challenge.[4] Unlike nominal mass instruments, HRMS platforms provide exceptional mass accuracy (typically <5 ppm), which is crucial for determining the elemental composition of an unknown compound.[5][6] Furthermore, their ability to perform tandem mass spectrometry (MS/MS) experiments provides rich structural information through controlled fragmentation of the parent molecule.[6][7] This application note details a start-to-finish workflow, explaining the causality behind key experimental choices to ensure scientifically sound and reproducible results.

Section 1: Strategic Sample Preparation for Biological Matrices

The primary goal of sample preparation is to remove interfering matrix components (e.g., proteins, lipids, salts) that can cause ion suppression and compromise analytical sensitivity and to concentrate the analytes of interest.[8][9] The choice of technique is matrix-dependent.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

Rationale: Plasma is a complex matrix rich in proteins and lipids. SPE provides a more rigorous cleanup than simple protein precipitation, resulting in a cleaner extract, reduced matrix effects, and improved sensitivity. A mixed-mode cation exchange polymer-based sorbent is often effective for benzodioxane analogs which typically contain a basic nitrogen moiety.

Step-by-Step Methodology:

  • Pre-treat Sample: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step disrupts protein binding.

  • Condition SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of deionized water.

  • Load Sample: Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash:

    • Wash 1: Add 1 mL of 0.1 M acetic acid. This removes neutral and acidic interferences.

    • Wash 2: Add 1 mL of methanol. This removes lipids and other organic-soluble interferences.

  • Elute: Elute the target benzodioxane analogs with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, releasing it from the sorbent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-HRMS analysis.[10]

Protocol 2: 'Dilute-and-Shoot' for Urine Samples

Rationale: For screening purposes in urine, where analyte concentrations may be higher and the matrix is less complex than plasma, a 'dilute-and-shoot' approach can be a rapid and effective option. This minimizes sample handling but may be more susceptible to matrix effects.

Step-by-Step Methodology:

  • Centrifuge: Centrifuge 1 mL of urine at 10,000 x g for 10 minutes to pellet particulate matter.

  • Dilute: Take 100 µL of the supernatant and dilute with 900 µL of the initial mobile phase.

  • Vortex: Vortex the diluted sample for 30 seconds.

  • Filter: Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • Analyze: The sample is now ready for LC-HRMS injection.

Section 2: Chromatographic Separation for Isomeric Distinction

Many benzodioxane analogs exist as positional isomers, which are indistinguishable by mass spectrometry alone. Therefore, effective chromatographic separation is critical. A reversed-phase C18 column is a robust starting point for these moderately polar compounds.

Experimental Workflow: LC-HRMS Analysis

LC_HRMS_Workflow Sample Prepared Sample (Vial) Autosampler Autosampler Injection Sample->Autosampler 10 µL injection UPLC UPLC System (C18 Column) Autosampler->UPLC Separation ESI ESI Source (Ionization) UPLC->ESI Elution HRMS HRMS Instrument (Q-TOF or Orbitrap) ESI->HRMS Ion Transfer Data Data Acquisition (MS1 & dd-MS2) HRMS->Data Detection

Caption: General workflow from sample injection to data acquisition.

Recommended LC Parameters

Summarized quantitative data into clearly structured tables for easy comparison.

Parameter Condition Rationale
Column C18, 1.7 µm, 2.1 x 100 mm Provides excellent resolving power for complex mixtures and isomers.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common strong solvent for reversed-phase LC.
Gradient 5% B to 95% B over 10 min A generic gradient suitable for screening a wide polarity range.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, ensuring sharp peaks.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

Section 3: High-Resolution Mass Spectrometry for Confident Identification

The core of the analytical workflow relies on the capabilities of the HRMS instrument. Electrospray ionization (ESI) is the preferred technique as it is a soft ionization method that typically produces the protonated molecular ion [M+H]+ with minimal in-source fragmentation.[11][12][13]

HRMS Acquisition Strategy

A data-dependent acquisition (DDA) strategy is highly effective.[5] This involves a continuous full scan (MS1) survey to detect all ions, which triggers tandem MS (MS2) scans on the most abundant precursor ions.

  • Full Scan (MS1): Acquires high-resolution mass spectra of all ions eluting from the column. This data is used for:

    • Screening against a database of known benzodioxane analogs based on accurate mass and retention time.

    • Elemental composition determination of unknown peaks using mass accuracy (<5 ppm) and isotopic pattern analysis.[14][15]

  • Data-Dependent MS/MS (dd-MS2): When an ion in the MS1 scan exceeds a predefined intensity threshold, the instrument automatically isolates that precursor ion and fragments it to generate an MS/MS spectrum. This provides:

    • Structural confirmation by matching the fragmentation pattern to a spectral library.

    • De novo structural elucidation of novel analogs by interpreting the fragmentation pathways.[7][16]

Key HRMS Instrument Parameters (Q-TOF/Orbitrap)
ParameterSettingRationale
Ionization Mode ESI PositiveBenzodioxanes typically contain basic nitrogens that readily protonate.
Mass Range (MS1) 100 - 1000 m/zCovers the expected mass range for most benzodioxane analogs.
Resolution (MS1) > 60,000 FWHMEssential for high mass accuracy and resolving isobaric interferences.[17]
MS1 Scan Rate 2 HzEnsures sufficient data points across narrow chromatographic peaks.
dd-MS2 Trigger Top 5 most intense ionsAcquires MS/MS data on the most abundant compounds in a given scan.
Collision Energy Stepped (e.g., 10, 20, 40 eV)Using multiple collision energies ensures a wide range of fragments are generated, from stable to less stable bonds.
Isolation Window 1.0 m/zDefines the mass range of the precursor ion to be isolated for fragmentation.

Section 4: Data Processing and Structural Interpretation

Specialized software is used to process the large datasets generated by HRMS instruments.[18][19][20][21] The workflow involves peak picking, formula generation, and spectral matching.

Data Analysis Workflow

Data_Analysis_Workflow cluster_0 Data Processing cluster_1 Identification & Elucidation RawData Raw HRMS Data (.raw, .d) PeakPick Peak Picking & Feature Finding RawData->PeakPick FormulaGen Elemental Formula Generation PeakPick->FormulaGen Accurate Mass & Isotope Pattern LibSearch MS/MS Library Search FormulaGen->LibSearch FragInt Manual Fragmentation Interpretation FormulaGen->FragInt Structure Proposed Structure LibSearch->Structure Match Found FragInt->Structure No Match

Caption: A typical data processing and interpretation workflow.

Interpreting Fragmentation Patterns

Understanding the characteristic fragmentation of the benzodioxane core is key to structural elucidation.[22] Collision-induced dissociation (CID) typically results in cleavage at the most labile bonds.

Common Fragmentation Pathway: A common pathway involves the cleavage of the dioxane ring, often initiated by a retro-Diels-Alder (RDA) reaction or cleavage of the ether bonds. The specific fragmentation is highly dependent on the nature and position of substituents on the aromatic ring and any side chains.

Caption: A generalized fragmentation scheme for a substituted benzodioxane. (Note: Images are placeholders and would be replaced with actual chemical structures in a final document.)

Section 5: Method Validation

For quantitative applications, especially in regulated environments, the analytical method must be validated according to guidelines such as those from the FDA.[23][24][25][26][27]

Key Validation Parameters
ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99
Accuracy The closeness of test results to the true value.85-115% recovery (80-120% at LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) < 15% (< 20% at LLOQ)
Limit of Quant. (LOQ)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise > 10, meeting accuracy/precision criteria.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the analyte's retention time.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.Assessed by comparing analyte response in neat solution vs. post-extraction spiked matrix.

Conclusion

The workflow described provides a robust and reliable framework for the comprehensive analysis of benzodioxane analogs. By combining optimized sample preparation, high-efficiency liquid chromatography, and the power of high-resolution mass spectrometry, researchers can achieve confident identification and accurate quantification of these compounds. The high mass accuracy of HRMS minimizes false positives by enabling precise elemental composition determination, while MS/MS fragmentation data provides the structural detail necessary for unambiguous characterization, making this a vital tool for both pharmaceutical research and forensic analysis.

References

Application Note: Comprehensive NMR Spectroscopic Characterization of 2,3-dihydro-1,4-benzodioxine-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the definitive structural characterization of 2,3-dihydro-1,4-benzodioxine-6-carboxamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] Consequently, unambiguous characterization of its derivatives is critical for quality control, regulatory submission, and advancing drug development programs. We present optimized protocols for sample preparation and data acquisition for ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC), along with a thorough analysis of the resulting spectral data for unequivocal structural verification.

Introduction: The Importance of Rigorous Structural Elucidation

The 2,3-dihydro-1,4-benzodioxine moiety is a cornerstone in the design of various therapeutic agents, from anti-inflammatory to anticancer drugs.[1][2] The precise placement of substituents on the benzodioxane ring is crucial for biological activity. This compound serves as a key intermediate or a final active pharmaceutical ingredient (API) in several research contexts. Its structural integrity must be confirmed with the highest level of confidence.

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules in solution.[4] This guide is designed for researchers, chemists, and quality control analysts, providing not just a protocol, but the scientific rationale behind the experimental choices, ensuring a robust and reproducible characterization process.

Molecular Structure and Analytical Strategy

The primary goal is to confirm the connectivity and chemical environment of every atom in the molecule. The structure with standard numbering for NMR assignment is shown below.

Caption: Structure and numbering of this compound.

Our strategy involves a multi-tiered approach:

  • ¹H NMR: To identify all proton environments, their integrations (relative ratios), and spin-spin coupling patterns.

  • ¹³C NMR: To identify all unique carbon atoms.

  • 2D NMR (COSY & HSQC): To create a self-validating system by unambiguously correlating proton-proton and proton-carbon connectivities, confirming the assignments from 1D spectra.[5]

Part I: Experimental Protocols

This section details the methodology for acquiring high-quality NMR data.

Protocol 1: NMR Sample Preparation
  • Analyte Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Expert Insight: Using a sufficient concentration ensures a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, without leading to significant line broadening.

  • Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice for this molecule. Its high polarity readily dissolves the carboxamide. Crucially, it is a hydrogen bond acceptor, which slows the chemical exchange of the N-H protons of the amide group, allowing them to be observed as distinct, often broad, signals.[6] An alternative, less polar solvent is chloroform-d (CDCl₃), though amide proton signals may be broader or exchange with trace water.[1]

  • Internal Standard: The residual proton signal of DMSO-d₅ at ~2.50 ppm and the carbon signal of DMSO-d₆ at ~39.5 ppm will serve as the primary internal references.[5] Tetramethylsilane (TMS) can be added as an alternative universal reference (0 ppm).

  • Homogenization: Cap the NMR tube and vortex gently for 30-60 seconds until the sample is fully dissolved. A brief sonication can be used if necessary. Visually inspect for any undissolved particulate matter.

Protocol 2: NMR Data Acquisition Workflow

The following workflow is recommended for a comprehensive analysis on a 400 MHz or higher field spectrometer.

Caption: Recommended workflow for complete NMR characterization.

Typical Acquisition Parameters (400 MHz Spectrometer):

  • ¹H NMR: 32 scans, 1-second relaxation delay, 30° pulse angle.

  • ¹³C{¹H} NMR: 1024 scans, 2-second relaxation delay, 45° pulse angle, proton-decoupled.

  • COSY: 2 scans per increment, 256 increments.

  • HSQC: 4 scans per increment, 256 increments.

Part II: Data Analysis and Interpretation

The following tables summarize the expected NMR data based on analysis of close structural analogs and established chemical shift principles.[3][7][8][9]

¹H NMR Spectral Data

The proton spectrum provides the most immediate and detailed structural information through chemical shifts and coupling constants.

Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationNotes
-CONH₂ (Amide)~7.8 (br s), ~7.3 (br s)Broad Singlet (x2)-2HTwo distinct signals due to slow N-C bond rotation. Chemical shift is concentration-dependent.
H-5 ~7.45dJ = 2.1 Hz (meta)1HAppears as a doublet due to small meta-coupling to H-7.
H-7 ~7.35ddJ = 8.4 Hz (ortho), 2.1 Hz (meta)1HThe most complex signal, split by both ortho- and meta-protons.
H-8 ~6.90dJ = 8.4 Hz (ortho)1HFurthest upfield aromatic proton due to the ortho/para directing effect of the ether oxygens.
-OCH₂CH₂O- ~4.28s-4HThe four protons of the dioxine ring are chemically equivalent and often appear as a sharp singlet.
  • Expert Interpretation: The aromatic region is diagnostic. The distinct downfield shift and splitting pattern of H-5, H-7, and H-8 confirm the 1,2,4-trisubstitution pattern on the benzene ring. The integration of the -OCH₂CH₂O- protons to the aromatic protons (4H:3H) is a key validation point. Typical aromatic ortho coupling constants are in the range of 6-10 Hz, while meta couplings are smaller, around 1-3 Hz.[10]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments.

Table 2: Expected ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Notes
C=O (Amide)~166.5The most downfield signal, characteristic of a carboxamide carbonyl.[2]
C-4a, C-8a (Ether-linked)~143.8, ~142.5Two distinct quaternary carbons linked to the dioxine oxygens.
C-6 (Amide-linked)~124.5Quaternary carbon attached to the carboxamide group.
C-7 ~121.5Aromatic CH.
C-8 ~117.0Aromatic CH.
C-5 ~116.5Aromatic CH.
-OCH₂CH₂O- (C-2, C-3)~64.0The two equivalent aliphatic carbons of the dioxine ring, highly characteristic region.[2]
2D NMR for Structural Validation

2D NMR experiments provide the ultimate confirmation of the assignments made in the 1D spectra.

  • COSY (¹H-¹H Correlation): This experiment validates the proton coupling network. A cross-peak will be observed between H-7 and H-8 (strong, ortho coupling) and between H-7 and H-5 (weaker, meta coupling). The absence of correlations from the aromatic protons to the dioxine protons or amide protons confirms their isolated spin systems.

  • HSQC (¹H-¹³C Correlation): This is the most powerful tool for assigning the carbon skeleton. It directly links each proton to the carbon it is attached to. For example, it will show correlations between:

    • The proton signal at ~7.45 ppm and the carbon signal at ~116.5 ppm (assigning H-5 and C-5).

    • The proton signal at ~7.35 ppm and the carbon signal at ~121.5 ppm (assigning H-7 and C-7).

    • The proton signal at ~6.90 ppm and the carbon signal at ~117.0 ppm (assigning H-8 and C-8).

    • The proton singlet at ~4.28 ppm and the carbon signal at ~64.0 ppm (unambiguously assigning the dioxine C-H groups).

Conclusion

The combination of ¹H, ¹³C, and 2D NMR spectroscopy provides a comprehensive and definitive characterization of this compound. The protocols and reference data presented in this application note establish a clear and robust methodology for its structural verification. The key diagnostic features include the 1,2,4-trisubstituted aromatic proton pattern, the characteristic singlet of the dioxine methylene groups at ~4.3 ppm, the amide carbonyl carbon at ~166.5 ppm, and the validation of all C-H connectivities via an HSQC experiment. Adherence to this guide will ensure the highest confidence in the identity and purity of this important chemical entity for researchers and drug developers.

References

Protocol for Knoevenagel condensation with benzodioxane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Knoevenagel Condensation with Benzodioxane Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Union of a Privileged Scaffold and a Classic Reaction

In the landscape of medicinal chemistry, the 1,4-benzodioxane moiety stands out as an "evergreen" and versatile scaffold.[1] Its rigid, oxygen-rich structure is a cornerstone in the design of therapeutic agents targeting a wide array of biological systems, including anticancer, anti-inflammatory, and psychoactive drugs.[1][2][3] The functionalization of this privileged core is paramount to modulating its pharmacological profile. A powerful and reliable method for achieving this is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction renowned for its efficiency and broad applicability.[4][5]

This application note provides a comprehensive guide to leveraging the Knoevenagel condensation for the synthesis of α,β-unsaturated compounds derived from benzodioxane aldehydes. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide field-proven insights for optimization and troubleshooting. The resulting vinylogous products serve as key intermediates for further elaboration in drug discovery programs.[6][7]

Pillar 1: Mechanistic Insight – The "Why" Behind the Protocol

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by a dehydration step.[8] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine, to prevent the self-condensation of the aldehyde.[8][9]

The mechanism proceeds via three key stages:

  • Carbanion Formation: The basic catalyst (e.g., piperidine) abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (enolate).[10][11] The presence of two electron-withdrawing groups (Z) is crucial for facilitating this deprotonation with a mild base.[8]

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the benzodioxane aldehyde. This addition forms a tetrahedral alkoxide intermediate.[11][12]

  • Dehydration: The alkoxide intermediate is protonated, forming a β-hydroxy adduct.[11] A subsequent base-induced elimination of a water molecule yields the final, thermodynamically stable α,β-unsaturated product.[11][12][13]

Knoevenagel_Mechanism Figure 1: General Mechanism of the Knoevenagel Condensation cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration ActiveMethylene Z-CH₂-Z (Active Methylene) Carbanion Z-C⁻H-Z (Carbanion/Enolate) ActiveMethylene->Carbanion Catalyst_In Base (Piperidine) Catalyst_In->Carbanion Deprotonation BenzodioxaneAldehyde Ar-CHO (Benzodioxane Aldehyde) Carbanion->BenzodioxaneAldehyde Nucleophilic Attack Intermediate Ar-CH(O⁻)-CH(Z)₂ (Alkoxide Intermediate) BenzodioxaneAldehyde->Intermediate BetaHydroxy Ar-CH(OH)-CH(Z)₂ (β-Hydroxy Adduct) Intermediate->BetaHydroxy Protonation Product Ar-CH=C(Z)₂ (α,β-Unsaturated Product) BetaHydroxy->Product -H₂O H2O_Out H₂O

Caption: General Mechanism of the Knoevenagel Condensation.

Pillar 2: Experimental Protocol & Workflow

This protocol provides a generalized yet robust procedure for the piperidine-catalyzed Knoevenagel condensation of a 1,4-benzodioxane aldehyde with an active methylene compound.

Materials & Reagents
  • Aldehyde: 1,4-Benzodioxan-6-carboxaldehyde (or other derivative)

  • Active Methylene Compound: Malononitrile, Ethyl Cyanoacetate, or Diethyl Malonate

  • Catalyst: Piperidine[14][15]

  • Solvent: Ethanol (95%) or Toluene[14][16]

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filtration flask.[14][17]

  • Monitoring: TLC plates (silica gel 60 F254), appropriate eluent (e.g., Hexane:Ethyl Acetate mixture).

  • Workup: Hydrochloric acid (1 M), Distilled water, Ice.

  • Purification: Ethanol for recrystallization.

Knoevenagel_Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Flask, Condenser, Stirrer) Reagents 2. Add Reagents - Solvent - Aldehyde (1.0 eq) - Methylene Cmpd (1.1 eq) Setup->Reagents Catalyst 3. Add Catalyst - Piperidine (~0.1 eq) Reagents->Catalyst Reaction 4. Heat to Reflux (e.g., 80-90 °C) Catalyst->Reaction Monitor 5. Monitor by TLC Reaction->Monitor Monitor->Reaction If incomplete Workup 6. Workup - Cool to RT - Pour into iced HCl(aq) - Stir to precipitate Monitor->Workup If complete Filter 7. Isolate Product - Vacuum Filtration - Wash with H₂O Workup->Filter Purify 8. Purify (Recrystallize from Ethanol) Filter->Purify Characterize 9. Characterize (NMR, IR, MP) Purify->Characterize

Caption: Experimental Workflow from setup to characterization.

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-benzodioxane aldehyde (1.0 equiv.).[14]

  • Reagent Addition: Add the solvent (e.g., ethanol, approx. 5-10 mL per mmol of aldehyde). Begin stirring to dissolve the aldehyde. Once dissolved, add the active methylene compound (1.0-1.2 equiv.).[14]

  • Catalyst Introduction: Add a catalytic amount of piperidine (e.g., 10 mol% or 2-3 drops via pipette).[14][15]

  • Reaction Conditions: Heat the mixture to a gentle reflux (typically 80-90°C for ethanol) and maintain for 1-4 hours.[15] The reaction can often be performed at room temperature, but gentle heating significantly increases the rate.[16]

  • Monitoring Progress: Track the reaction's progress by TLC, observing the disappearance of the starting aldehyde spot.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. In a separate beaker, prepare a solution of dilute hydrochloric acid (e.g., 1.5 N) with crushed ice.[15] Slowly pour the reaction mixture into the cold, acidic solution while stirring. A precipitate should form.[14]

  • Filtration: Continue stirring the suspension for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with cold water to remove any residual acid and catalyst salts.[15]

  • Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent, such as ethanol.[15]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.[18]

Pillar 3: Data, Optimization, and Troubleshooting

The choice of reactants and conditions can be tailored to optimize yield and purity. Below is a table summarizing typical parameters.

Aldehyde Active Methylene Compound Catalyst (mol%) Solvent Temp (°C) Time (h) Typical Yield (%)
1,4-Benzodioxan-6-carboxaldehydeMalononitrilePiperidine (10)Ethanol801-2>90
1,4-Benzodioxan-6-carboxaldehydeEthyl CyanoacetatePiperidine (10)Toluene1103-580-90
1,4-Benzodioxan-6-carboxaldehydeDiethyl MalonatePiperidine (15)Toluene1104-675-85
2,3-Dihydrobenzo[b][7][9]dioxine-5-carbaldehydeMalononitrilePyrrolidine (10)Ethanol801-2>90

Note: This data is representative and may require optimization for specific substrates.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst.[16]2. Insufficient temperature.[16]3. Presence of water inhibiting the reaction.[16]1. Use freshly opened or distilled piperidine.2. Increase reaction temperature or switch to a higher-boiling solvent like toluene.3. Use anhydrous solvent or add molecular sieves to the reaction mixture.[19]
Formation of Side Products 1. Self-condensation of the aldehyde due to overly strong base.2. Michael addition of the active methylene compound to the product.[16]1. Ensure a weak base like piperidine or pyridine is used; avoid strong bases like alkoxides.[8]2. Use a slight excess (1.1-1.2 equiv.) of the active methylene compound. Monitor reaction closely and stop it once the aldehyde is consumed.[16]
Product is Oily/Fails to Precipitate 1. Product is soluble in the acidic aqueous workup solution.2. Low melting point of the product.1. After pouring into the acid, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.2. Purify the resulting oil using column chromatography.
Difficult Purification 1. Contamination with starting materials.2. Formation of hard-to-remove byproducts.1. Ensure the reaction goes to completion. Optimize recrystallization solvent system.2. If recrystallization is ineffective, purify via silica gel column chromatography.

Conclusion

The Knoevenagel condensation is an indispensable tool for the functionalization of the medicinally significant 1,4-benzodioxane scaffold. By understanding the underlying mechanism and adhering to a robust protocol, researchers can reliably synthesize a diverse library of α,β-unsaturated derivatives. This guide provides the foundational knowledge and practical steps necessary for successful implementation, optimization, and troubleshooting, thereby accelerating progress in drug discovery and development programs.

References

Application Note: High-Purity Isolation of 2,3-dihydro-1,4-benzodioxine-6-carboxamide via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2,3-dihydro-1,4-benzodioxine-6-carboxamide from a crude synthetic reaction mixture. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, notably appearing in inhibitors of key biological targets like Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] Achieving high purity of such intermediates is critical for the integrity of subsequent synthetic steps and for accurate biological evaluation. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an optimized flash chromatography protocol designed for efficiency and high recovery.

Introduction: The Rationale for Rigorous Purification

This compound is a valuable building block in drug discovery and organic synthesis.[3][4] Its structure, featuring a polar carboxamide group and a moderately polar benzodioxine core, presents a common purification challenge. Impurities from the synthesis, such as unreacted starting materials or by-products, can interfere with downstream reactions and lead to erroneous structure-activity relationship (SAR) data.

Flash chromatography is the industry-standard technique for rapid, preparative-scale purification of organic compounds.[5] It offers a significant advantage over traditional gravity-fed column chromatography in terms of speed, resolution, and solvent consumption. This protocol leverages the predictive power of TLC to logically develop a robust flash method, ensuring a successful purification outcome.[6][7]

Compound Profile:

  • Compound Name: this compound

  • Molecular Formula: C₉H₉NO₃

  • Molecular Weight: 179.17 g/mol

  • Appearance: Typically a solid

  • Polarity: Considered a moderately polar compound due to the hydrogen-bonding capability of the primary amide and the polar ether linkages.

The Foundational Step: Method Development with TLC

Before committing a sample to a flash column, TLC is an indispensable tool for scouting the optimal mobile phase (solvent system).[8][9] The goal is to find a solvent mixture that separates the target compound from its impurities and yields an ideal Retention Factor (Rf).

Causality Behind Rf Selection: The Rf value on a TLC plate is inversely related to the retention of a compound on a flash column, measured in column volumes (CV). The relationship is defined by the equation CV = 1/Rf .[7][9][10]

  • An Rf that is too high (>0.5): The compound will elute too quickly from the flash column (in <2 CVs), resulting in poor separation from non-polar impurities and the solvent front.

  • An Rf that is too low (<0.1): The compound will be too strongly retained on the column, leading to long run times, broad peaks due to diffusion, and excessive solvent usage.[6]

The optimal Rf range for the target compound is 0.15 to 0.35 , which translates to an elution volume of approximately 3 to 7 CVs, providing a balance between resolution and efficiency.[7]

Experimental Protocol: TLC Solvent Screening
  • Preparation: Prepare several TLC chambers with different solvent systems. Given the target compound's polarity, good starting systems are mixtures of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate), or Dichloromethane (DCM) and Methanol (MeOH) for more polar compounds.[11][12][13]

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of several silica gel TLC plates.

  • Development: Place one plate in each chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates and immediately draw a line at the solvent front. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Calculation: Measure the distance traveled by the solvent front and the distance traveled by the center of the spot for your target compound. Calculate the Rf value: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Selection: Choose the solvent system that provides the best separation between the target compound (Rf ≈ 0.25) and its nearest impurities.

Example TLC Screening Results Rf of TargetRf of Main ImpurityAssessment
30% EtOAc in Hexane0.100.25Target is too retained. Increase polarity.
50% EtOAc in Hexane0.280.55Good Separation. Ideal for flash method.
70% EtOAc in Hexane0.520.70Target elutes too quickly. Decrease polarity.
5% MeOH in DCM0.350.45Separation is poor. Consider another system.

Detailed Protocol: Flash Chromatography Purification

This protocol assumes the use of a modern automated flash chromatography system with pre-packed silica gel cartridges and a UV detector.

Materials and Equipment
  • Chemicals: Crude this compound, HPLC-grade solvents (Hexane, Ethyl Acetate), Silica Gel 60 (for dry loading).

  • Equipment: Automated flash chromatography system, pre-packed silica gel flash cartridge, TLC plates (silica gel 60 F₂₅₄), UV lamp, rotary evaporator, collection tubes/flasks.

Step 1: Sample Preparation (Dry Loading)

For compounds like this amide, which may have limited solubility in the non-polar starting mobile phase, dry loading is strongly recommended. This technique prevents band broadening and improves peak shape by ensuring the compound is introduced to the column in a concentrated band.[12][14]

  • Weigh the crude sample (e.g., 500 mg).

  • Dissolve the sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., 5-10 mL of Dichloromethane or Methanol).

  • Add silica gel to the solution (typically 2-3 times the mass of the crude sample).

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[15]

Step 2: System Setup and Method Programming
  • Cartridge Selection: Choose a cartridge size appropriate for the sample load. A general rule is a loading capacity of 1-10% of the silica mass, depending on the separation difficulty. For 500 mg of crude material on the dry-loading silica, a 25-40 g cartridge is a good starting point.

  • Method Parameters: Program the flash system based on the optimized TLC results (e.g., 50% EtOAc in Hexane gave an Rf of 0.28).

    • Solvent A: Hexane

    • Solvent B: Ethyl Acetate

    • Flow Rate: Refer to the cartridge manufacturer's recommendation (e.g., 30-40 mL/min for a 40g column).

    • Detection: UV, monitor at 254 nm and a second wavelength if the compound has another chromophore.

    • Gradient: A linear gradient is highly effective. Start at a polarity lower than the TLC conditions to ensure all non-polar impurities elute first, then ramp up to a higher polarity to elute the target compound and any highly polar impurities.

Parameter Value Rationale
Equilibration 2.0 CVWets the stationary phase and establishes a stable baseline.
Sample Loading Dry Load CartridgeEnsures sharp peaks and optimal resolution.[14]
Gradient Step 1 20% EtOAc2.0 CV
Gradient Step 2 20% to 65% EtOAc10.0 CV
Gradient Step 3 65% EtOAc2.0 CV
Column Wash 95% EtOAc2.0 CV
Step 3: Execution and Fraction Analysis
  • Run: Equilibrate the column with the starting solvent mixture. Load the dry-load cartridge onto the system and begin the run.

  • Monitor: Observe the chromatogram in real-time. The UV detector will show peaks as compounds elute. The system's fraction collector will automatically collect the eluent into separate tubes.

  • Analyze Fractions: Once the run is complete, analyze the key fractions corresponding to the main peak(s) using TLC. Spot the crude mixture, the target peak fractions, and any impurity peaks on the same plate. Use the same solvent system as in the initial screen.

  • Pool and Recover: Combine the fractions that contain only the pure desired product. Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Workflow Visualization

The following diagram illustrates the logical flow of the entire purification process.

flash_chromatography_workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Purification cluster_analysis Phase 3: Analysis & Recovery TLC TLC Solvent Screening Optimize Identify Optimal Mobile Phase (Rf = 0.15-0.35) TLC->Optimize Analyze Results SamplePrep Prepare Sample (Dry Loading) Optimize->SamplePrep Translate Method FlashSetup Program Flash System (Gradient Elution) SamplePrep->FlashSetup Run Execute Purification Run FlashSetup->Run Collect Collect Fractions Run->Collect AnalyzeFrac Analyze Fractions by TLC Collect->AnalyzeFrac Verify Purity Pool Pool Pure Fractions AnalyzeFrac->Pool Evaporate Solvent Evaporation Pool->Evaporate PureProduct Isolated Pure Product Evaporate->PureProduct

Caption: Workflow for flash chromatography purification.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Poor Separation Inappropriate solvent system.Re-screen solvent systems with TLC, exploring different solvent classes (e.g., Toluene or DCM instead of Hexane).[8]
Peak Tailing Acidic nature of silica interacting with the amide.Add a small amount (0.1-0.5%) of a modifier like triethylamine to the mobile phase to neutralize active sites on the silica.[14] Alternatively, use an amine-functionalized silica cartridge.[16]
Compound Crashing on Column Poor solubility in the mobile phase.Ensure dry loading is used. If liquid loading, dissolve the sample in the strongest solvent possible (e.g., DMF, DMSO) but inject the smallest possible volume.[17]
No Compound Elutes The compound is too polar for the selected mobile phase.Switch to a more polar solvent system, such as a DCM/Methanol gradient. For extremely polar compounds, consider reversed-phase chromatography.[12]

Safety and Handling

  • Always operate in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used in the procedure for specific handling and disposal information.

References

Application Note & Detailed Protocols for the Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxamide from 3,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxamide, a valuable scaffold in medicinal chemistry and drug development.[1][2] The protocol outlines a robust and efficient three-step pathway commencing with the commercially available starting material, 3,4-dihydroxybenzaldehyde.[3][4] The synthesis involves an initial Williamson ether synthesis to construct the core 1,4-benzodioxane ring, followed by oxidation of the aldehyde moiety to a carboxylic acid, and culminating in the formation of the target primary amide. Each step is accompanied by detailed experimental procedures, mechanistic insights, and characterization data to ensure reproducibility and success for researchers in the field.

Introduction

The 1,4-benzodioxane motif is a privileged heterocyclic structure found in numerous biologically active compounds, including agents with anti-inflammatory, anticancer, and PARP1 inhibitory activities.[1][2][5] Specifically, derivatives functionalized at the 6-position of the benzodioxane ring have demonstrated significant therapeutic potential.[2] This guide presents a reliable synthetic route to this compound, providing a foundational building block for the development of novel therapeutic agents.

The selected synthetic strategy is designed for accessibility and efficiency, utilizing common laboratory reagents and techniques. The pathway is as follows:

  • Ring Formation: Cyclization of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane to form 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

  • Oxidation: Conversion of the intermediate carbaldehyde to 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

  • Amidation: Transformation of the carboxylic acid into the final product, this compound.

Overall Synthetic Pathway

The three-step synthesis is summarized in the diagram below, illustrating the transformation from the starting catechol derivative to the final carboxamide product.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Amidation SM 3,4-Dihydroxybenzaldehyde Int1 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde SM->Int1  1,2-Dibromoethane, Base (e.g., NaOH)   Int1_ref Int2 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid Int2_ref Int1_ref->Int2  Oxidizing Agent (e.g., KMnO4)   Product This compound Int2_ref->Product  1. SOCl2 or (COCl)2  2. NH4OH  

Caption: Overall three-step synthesis workflow.

Part 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (Intermediate I)

Principle and Mechanistic Insights

This initial step involves the construction of the dihydro-1,4-benzodioxine ring via a double intermolecular Williamson ether synthesis.[6][7] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[6][8] The base, sodium hydroxide, deprotonates the two phenolic hydroxyl groups of 3,4-dihydroxybenzaldehyde, forming a more nucleophilic phenoxide intermediate. This dianion then sequentially attacks the electrophilic carbon atoms of 1,2-dibromoethane, displacing the bromide leaving groups to form the six-membered heterocyclic ring. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, is recommended to facilitate the reaction between the aqueous-soluble phenoxide and the organic-soluble dibromoethane.[9]

Experimental Protocol

Materials and Reagents:

  • 3,4-Dihydroxybenzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH) (4.0 eq)

  • 1,2-Dibromoethane (2.5-3.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dihydroxybenzaldehyde (e.g., 13.8 g, 100 mmol).

  • Prepare an aqueous solution of NaOH (e.g., 16.0 g, 400 mmol in 85 mL of water) and add it to the flask. Stir until the aldehyde dissolves.

  • Add the phase-transfer catalyst, TBAB (e.g., 3.22 g, 10 mmol).

  • To this stirring mixture, add 1,2-dibromoethane (e.g., 46.9 g, 250 mmol) dropwise over 15-20 minutes.

  • Heat the reaction mixture to reflux (approx. 100-105°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • After completion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (1 x 100 mL) and saturated brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield an off-white solid.[9]

Parameter Value Source
Product Name 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde[10]
Molecular Formula C₉H₈O₃[10]
Molecular Weight 164.16 g/mol [10]
Expected Yield 40-50%[9]
Appearance Off-white to light yellow solid[11]
Melting Point 73-75 °CLiterature Value

Part 2: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid (Intermediate II)

Principle and Mechanistic Insights

This step employs a classic oxidation reaction to convert the aromatic aldehyde functional group of Intermediate I into a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation.[9] The reaction is typically performed in an aqueous medium under heating. During the reaction, the purple permanganate ion (MnO₄⁻) is reduced to a brown manganese dioxide (MnO₂) precipitate, providing a visual indication of reaction progress. A basic workup is necessary to deprotonate the carboxylic acid, rendering it soluble in the aqueous phase and allowing for the removal of the insoluble MnO₂ by filtration. Subsequent acidification of the filtrate precipitates the desired carboxylic acid product.

Experimental Protocol

Materials and Reagents:

  • 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde (Intermediate I) (1.0 eq)

  • Potassium Permanganate (KMnO₄) (1.1-1.2 eq)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (10% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • In a round-bottom flask, suspend Intermediate I (e.g., 16.4 g, 100 mmol) in water (200 mL). Heat the mixture to 70-80°C with vigorous stirring.

  • In a separate beaker, prepare a solution of KMnO₄ (e.g., 18.9 g, 120 mmol) in water (200 mL).

  • Add the KMnO₄ solution dropwise to the hot suspension of Intermediate I over approximately 40-60 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC until all starting material is consumed.

  • Cool the reaction mixture to room temperature. Add a 10% KOH solution to make the mixture alkaline (pH > 10). This ensures the product is in its carboxylate salt form.

  • Filter the mixture through a pad of celite to remove the brown manganese dioxide precipitate. Wash the filter cake thoroughly with water.

  • Combine the filtrate and washings. Cool the clear filtrate in an ice bath and acidify by slowly adding concentrated HCl with stirring until a large amount of white solid precipitates (pH ~2).

  • Collect the white solid by vacuum filtration. Wash the filter cake with cold water until the washings are neutral.

  • Dry the product in a vacuum oven to afford pure 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.[9]

Parameter Value Source
Product Name 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid[9]
Molecular Formula C₉H₈O₄N/A
Molecular Weight 180.16 g/mol N/A
Expected Yield 85-95%[9]
Appearance White solid[9]
¹H NMR (D₂O) δ 4.28 (s, 4H), δ 7.20 (d, 1H), δ 7.66 (m, 2H)[9]

Part 3: Synthesis of this compound (Final Product)

Principle and Mechanistic Insights

The final step is the formation of the primary amide from the carboxylic acid. Direct reaction of a carboxylic acid with ammonia is generally inefficient due to an acid-base reaction forming a stable ammonium carboxylate salt. To achieve high conversion, the carboxylic acid must first be "activated." A highly reliable method involves converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acyl chloride is a potent electrophile that readily undergoes nucleophilic acyl substitution with ammonia (from ammonium hydroxide) to form the thermodynamically stable amide bond.

Workflow for Amide Formation

Amidation_Workflow cluster_A Step 3a: Acid Activation cluster_B Step 3b: Nucleophilic Attack CarboxylicAcid Intermediate II (Carboxylic Acid) AcidChloride Acyl Chloride Intermediate (Highly Reactive) CarboxylicAcid->AcidChloride  SOCl₂ or (COCl)₂  cat. DMF, DCM   AcidChloride_ref FinalProduct Final Product (Carboxamide) AcidChloride_ref->FinalProduct  Conc. NH₄OH  0°C to RT  

Caption: Two-stage process for converting the carboxylic acid to the final amide.

Experimental Protocol

Materials and Reagents:

  • 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid (Intermediate II) (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5-2.0 eq) or Oxalyl Chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Concentrated Ammonium Hydroxide (NH₄OH) solution (~28-30%)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

Procedure:

  • Step 3a: Acyl Chloride Formation

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Intermediate II (e.g., 9.0 g, 50 mmol) and suspend it in anhydrous DCM (100 mL).

    • Add a catalytic amount of DMF (2-3 drops).

    • Slowly add thionyl chloride (e.g., 5.5 mL, 75 mmol) to the suspension at room temperature.

    • Heat the mixture to a gentle reflux for 2-3 hours, or until the solution becomes clear and gas evolution ceases.

    • Cool the reaction to room temperature and carefully remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

  • Step 3b: Amidation

    • Dissolve the crude acyl chloride from the previous step in anhydrous THF or DCM (100 mL) and cool the solution to 0°C in an ice bath.

    • Slowly add concentrated ammonium hydroxide dropwise with vigorous stirring, ensuring the temperature remains below 10°C. A white precipitate will form immediately.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by adding water (100 mL). If using DCM, separate the layers. If using THF, remove most of it under reduced pressure before adding water and extracting with ethyl acetate.

    • Wash the organic layer with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) to yield the final this compound as a solid.

Parameter Value Source
Product Name This compound[5]
Molecular Formula C₉H₉NO₃N/A
Molecular Weight 179.17 g/mol N/A
Expected Yield 70-85% (from acid)[5]
Appearance White to off-white powder[5]
Melting Point 130-132 °C[5]

Safety Precautions

  • 3,4-Dihydroxybenzaldehyde: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).[4]

  • 1,2-Dibromoethane: Is a toxic and carcinogenic compound. All handling must be performed in a well-ventilated fume hood with appropriate PPE, including gloves and safety goggles.

  • Sodium Hydroxide / Potassium Hydroxide: Corrosive bases. Avoid contact with skin and eyes.

  • Potassium Permanganate: A strong oxidizing agent. Do not mix with combustible materials.

  • Thionyl Chloride / Oxalyl Chloride: Highly corrosive and react violently with water, releasing toxic gases (SO₂ and HCl or CO, CO₂, and HCl). Must be handled in a fume hood with moisture-free apparatus.

  • Ammonium Hydroxide: A corrosive and volatile solution. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

The Versatile 2,3-Dihydro-1,4-Benzodioxine-6-Carboxamide Scaffold: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzodioxane Moiety

The 2,3-dihydro-1,4-benzodioxine ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an ideal backbone for designing molecules that can precisely interact with biological targets. When functionalized with a 6-carboxamide group, this scaffold gives rise to a class of compounds with a remarkable diversity of pharmacological activities, ranging from anticancer and anti-inflammatory to neuroprotective and antidiabetic effects.[1][3][4] This document serves as a detailed guide for researchers, providing in-depth application notes and validated protocols for leveraging the 2,3-dihydro-1,4-benzodioxine-6-carboxamide scaffold in modern drug discovery campaigns.

I. Anticancer Applications: Targeting DNA Repair with PARP1 Inhibitors

A pivotal strategy in oncology is the concept of synthetic lethality, which has been successfully exploited by inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[3] PARP1 is a crucial enzyme in the base excision repair (BER) pathway, responsible for mending single-strand DNA breaks.[5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to an accumulation of DNA damage and subsequent cell death.[6] The 2,3-dihydro-1,4-benzodioxine-5-carboxamide (an isomer of the title compound) has been identified as a promising lead for the development of potent PARP1 inhibitors.[3]

Mechanism of Action: PARP1 Inhibition

Upon DNA damage, PARP1 binds to the site of the break and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR). These PAR chains act as a scaffold to recruit other DNA repair proteins. PARP inhibitors, including derivatives of the benzodioxane scaffold, are NAD+ mimetics that bind to the catalytic domain of PARP1, preventing the synthesis of PAR and trapping PARP1 on the DNA. This trapping is a key component of their cytotoxic effect, as the PARP1-DNA complex itself is a lesion that disrupts replication and leads to cell death in repair-deficient cancer cells.[7]

PARP1_Inhibition DNA_Damage Single-Strand DNA Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR PAR Chains (Recruitment Signal) PARP1->PAR synthesizes Benzodioxane Benzodioxane Carboxamide (PARP Inhibitor) PARP1->Benzodioxane inhibited by NAD NAD+ NAD->PARP1 substrate DNA_Repair DNA Repair Complex (e.g., XRCC1) PAR->DNA_Repair recruits Repair Successful DNA Repair DNA_Repair->Repair Trapped_PARP1 Trapped PARP1-DNA Complex Benzodioxane->Trapped_PARP1 causes Cell_Death Cell Death (Synthetic Lethality) Trapped_PARP1->Cell_Death leads to

Caption: PARP1 Inhibition Pathway by Benzodioxane Carboxamide Derivatives.

Protocol 1: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the IC50 value of a test compound against recombinant human PARP1. The assay measures the consumption of NAD+ by PARP1.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Histones (for PARP1 activation)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • Amplex Red reagent

  • Hydrogen Peroxide (H2O2)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1% (w/v) BSA

  • Test Compound (dissolved in DMSO)

  • Positive Control: Olaparib or a similar known PARP1 inhibitor

  • 96-well black, flat-bottom plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in DMSO. A typical final concentration range would be 0.01 to 100 µM.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • 80 µL of Assay Buffer

    • 10 µL of Histone solution (1 mg/mL)

    • 5 µL of Test Compound dilution (or DMSO for control wells)

  • Enzyme Addition: Add 5 µL of diluted PARP1 enzyme to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 10 µL of Biotinylated NAD+ (final concentration 100 µM) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 25 µL of a solution containing Streptavidin-HRP.

    • Incubate for 30 minutes at room temperature.

    • Add 25 µL of a solution containing Amplex Red and H2O2.

    • Incubate for 15-30 minutes in the dark.

  • Measurement: Read the fluorescence on a plate reader at an excitation of ~530-560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Summary: PARP1 Inhibitory Activity

Compound IDModification on Benzodioxane CorePARP1 IC50 (µM)Reference
4 5-carboxamide5.8[3]
49 Scaffold hopped to 3-oxo-3,4-dihydro-2H-benzo[b][1][6]oxazine-8-carboxamide with 4-hydroxybenzylidene at C20.082[3]
10 Phthalazinone derivative (for comparison)0.88[3]

II. Neuroprotective Applications: Selective MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the brain responsible for the degradation of dopamine.[8] Inhibition of MAO-B increases the synaptic concentration of dopamine, a validated therapeutic strategy for Parkinson's disease.[9] Furthermore, the catalytic action of MAO-B produces hydrogen peroxide, a source of oxidative stress implicated in neurodegeneration.[3] Thus, MAO-B inhibitors may offer both symptomatic relief and neuroprotective effects. Derivatives of N-phenyl-2,3-dihydrobenzo[b][1][6]dioxine-6-carboxamide have emerged as highly potent and selective MAO-B inhibitors.

Mechanism of Action: MAO-B Inhibition

MAO-B is located on the outer mitochondrial membrane of astrocytes and is responsible for the oxidative deamination of neurotransmitters like dopamine. This process not only reduces dopamine levels but also generates reactive oxygen species (ROS). Benzodioxane-based inhibitors act by binding to the active site of MAO-B, preventing dopamine from being metabolized. This leads to an increase in dopamine availability in the synaptic cleft and a reduction in oxidative stress.

MAOB_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Dopamine Dopamine Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Release MAOB MAO-B Dopamine_Synapse->MAOB Uptake & Metabolism DOPAC DOPAC MAOB->DOPAC produces ROS H₂O₂ (Oxidative Stress) MAOB->ROS produces Benzodioxane Benzodioxane Carboxamide (MAO-B Inhibitor) Benzodioxane->MAOB Inhibits

Caption: MAO-B Inhibition by Benzodioxane Carboxamide Derivatives in Astrocytes.

Protocol 2: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol describes a high-throughput method to screen for MAO-B inhibitors by detecting the production of H2O2.[2][10]

Materials:

  • Recombinant Human MAO-B Enzyme

  • MAO-B Substrate (e.g., Tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red or equivalent)

  • MAO-B Assay Buffer: 100 mM potassium phosphate (pH 7.4)

  • Test Compound (dissolved in DMSO)

  • Positive Control: Selegiline or Pargyline

  • 96-well black, flat-bottom plates

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should be ≤1%.

    • Dilute the MAO-B enzyme in assay buffer to the desired working concentration.

  • Assay Plate Setup:

    • Add 50 µL of the MAO-B enzyme solution to each well.

    • Add 10 µL of the diluted test compound, positive control, or assay buffer (for enzyme control) to the respective wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Substrate Solution Preparation: Prepare a substrate working solution containing the MAO-B substrate, HRP, and the fluorescent probe in the assay buffer.

  • Reaction Initiation: Add 40 µL of the substrate working solution to each well to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence in a kinetic mode at 37°C for 20-40 minutes (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

III. Antidiabetic Applications: α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose.[1] Inhibiting this enzyme slows down carbohydrate absorption, thereby reducing the postprandial glucose spike, a key therapeutic goal in managing type 2 diabetes.[11] Sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin have been shown to be effective inhibitors of α-glucosidase.[12]

Protocol 3: In Vitro α-Glucosidase Inhibition Assay (Colorimetric)

This assay measures the ability of a test compound to inhibit the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase, which releases the yellow-colored product, p-nitrophenol.[13][14]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium Phosphate Buffer (100 mM, pH 6.8)

  • Sodium Carbonate (Na2CO3, 100 mM)

  • Test Compound (dissolved in DMSO)

  • Positive Control: Acarbose

  • 96-well clear, flat-bottom plates

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 U/mL solution of α-glucosidase in phosphate buffer.

    • Prepare a 5 mM solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compound and acarbose in phosphate buffer.

  • Assay Plate Setup:

    • Add 50 µL of phosphate buffer to each well.

    • Add 20 µL of the diluted test compound, positive control, or buffer (for blank and enzyme control) to the appropriate wells.

    • Add 20 µL of the α-glucosidase solution to all wells except the substrate blank.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the 5 mM pNPG solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 100 mM sodium carbonate solution to all wells.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the enzyme control and A_sample is the absorbance of the well with the test compound. Determine the IC50 value by plotting percent inhibition versus compound concentration.

Data Summary: α-Glucosidase Inhibitory Activity

Compound IDModification on Benzodioxane Coreα-Glucosidase IC50 (µM)Reference
7k N-phenylsulfonyl acetamide derivative81.12 ± 0.13[15]
7i N-phenylsulfonyl acetamide derivative86.31 ± 0.11[15]
Acarbose Positive Control37.38 ± 0.12[15]

IV. Anti-inflammatory Applications: Modulation of Macrophage Activation

Chronic inflammation is a hallmark of numerous diseases. Macrophages are key players in the inflammatory response, and upon activation by stimuli like lipopolysaccharide (LPS), they release pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[16][17] The 2,3-dihydro-1,4-benzodioxine scaffold has been incorporated into molecules demonstrating significant anti-inflammatory activity, making this a promising area for drug discovery.[18]

Protocol 4: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol details the procedure to evaluate the anti-inflammatory potential of a test compound by measuring its effect on the production of pro-inflammatory cytokines in RAW 264.7 murine macrophages.[8][9]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound (dissolved in DMSO)

  • Positive Control: Dexamethasone

  • MTT reagent (for viability assay)

  • Griess Reagent (for NO measurement)

  • ELISA kits for TNF-α and IL-6

  • 24-well and 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

    • Seed cells into 96-well plates (for viability and NO assays) or 24-well plates (for cytokine ELISA) and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various non-toxic concentrations of the test compound or dexamethasone for 1-2 hours. Include a vehicle control (DMSO).

  • LPS Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the untreated control.

  • Incubation: Incubate the plates for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • In a parallel 96-well plate, assess the cytotoxicity of the compound by adding MTT reagent and measuring absorbance at 570 nm to ensure the observed anti-inflammatory effects are not due to cell death.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant from the 96-well plate.

    • Mix an equal volume of supernatant with Griess Reagent and measure the absorbance at 540 nm. Quantify NO levels using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the supernatant from the 24-well plate.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.[6]

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.

Anti_Inflammatory_Workflow Start Seed RAW 264.7 Cells (24h incubation) Pretreat Pre-treat with Benzodioxane Carboxamide (1-2h) Start->Pretreat Stimulate Stimulate with LPS (1 µg/mL) (24h incubation) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Viability Cell Viability (MTT Assay) Stimulate->Viability Parallel Plate Assay Perform Assays Collect->Assay NO Nitric Oxide (NO) (Griess Assay) Assay->NO Cytokines TNF-α & IL-6 (ELISA) Assay->Cytokines

Caption: Workflow for Assessing Anti-inflammatory Activity in Macrophages.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives make it an exceptionally valuable starting point for developing novel therapeutics. The protocols provided herein offer a robust framework for researchers to explore this chemical space against a variety of targets. Future work should focus on expanding the structure-activity relationship (SAR) knowledge for each target class, optimizing pharmacokinetic properties, and advancing the most promising candidates into in vivo models of disease.

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of 2,3-dihydro-1,4-benzodioxine-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist,

Welcome to the technical support center dedicated to the crystallization of 2,3-dihydro-1,4-benzodioxine-6-carboxamide and its derivatives. As a molecule of significant interest in medicinal chemistry, particularly as a scaffold for enzyme inhibitors, achieving a crystalline solid with high purity and the desired polymorphic form is a critical step in the drug development pipeline.[1] The presence of a carboxamide group and the rigid benzodioxine ring system lends itself to forming stable, ordered crystal lattices. However, the interplay of solvent choice, supersaturation, and impurities can present significant challenges.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. It is built on fundamental principles of physical chemistry and supplemented with field-proven techniques to help you navigate the complexities of your crystallization experiments.

Part 1: Troubleshooting Guide

This section addresses specific, acute problems you might encounter during your crystallization experiments.

Q1: Why am I getting an oil or amorphous precipitate instead of crystals?

Answer: This phenomenon, often called "oiling out," is one of the most common crystallization failures. It occurs when the solute precipitates from the solution at a temperature above its melting point in the presence of the solvent, or when the level of supersaturation is so high that molecules crash out of solution without the time to arrange themselves into an ordered crystal lattice.[2]

Causality and Solutions:

  • Excessive Supersaturation: Rapid cooling or the abrupt addition of a large volume of anti-solvent creates a high degree of supersaturation, favoring rapid, disordered precipitation over slow, ordered crystal growth.

    • Solution: Slow down the rate of cooling. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. When using an anti-solvent, add it dropwise to the stirred solution at the point of saturation to maintain a state of moderate supersaturation.[2]

  • Solvent-Induced Melting Point Depression: The solvent can form a eutectic mixture with your compound, lowering its effective melting point. If the solution is cooled to a temperature where it becomes supersaturated, but this temperature is still above the depressed melting point, the compound will separate as a liquid (oil).

    • Solution: Choose a solvent system with a lower boiling point or one in which the compound is less soluble. This ensures that the solution reaches saturation at a lower, cooler temperature, well below the compound's melting point.

  • Presence of Impurities: Impurities can interfere with the nucleation process and inhibit the formation of a crystal lattice, often resulting in an amorphous solid or oil.[3][4][5] Structurally similar impurities are particularly problematic as they can interact with the growing crystal faces without being properly incorporated, thereby disrupting the lattice.[6][7]

    • Solution: Ensure the starting material is of the highest possible purity. If impurities are suspected, consider an additional purification step (e.g., column chromatography) prior to crystallization.

Troubleshooting Workflow for Crystallization Failure

G cluster_troubleshoot Troubleshooting Path start Start: Dissolved Compound in Hot Solvent cool Cool Solution Slowly start->cool check_crystals Crystals Form? cool->check_crystals success Success: Collect Crystals check_crystals->success Yes failure No Crystals / Oil / Amorphous Solid check_crystals->failure No scratch Scratch Flask with Glass Rod failure->scratch Try First seed Add Seed Crystal scratch->seed If No Success concentrate Reduce Solvent Volume (Evaporate) seed->concentrate If No Success add_antisolvent Add Anti-Solvent Dropwise concentrate->add_antisolvent If Still No Crystals repurify Re-purify Starting Material add_antisolvent->repurify Final Option repurify->start Re-attempt

Caption: A logical workflow for troubleshooting common crystallization failures.

Q2: My crystallization yield is very low. How can I improve it?

Answer: A low yield indicates that a significant portion of your compound has remained in the mother liquor. This is fundamentally a solubility issue.

Causality and Solutions:

  • Excessive Solvent: Using too much solvent is the most common cause of poor yield. While it ensures complete dissolution, it prevents the solution from becoming sufficiently supersaturated upon cooling.[2]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. After dissolution, you can even boil off a small portion of the solvent to ensure the solution is truly saturated before cooling.

  • Inappropriate Solvent Choice: The ideal solvent should exhibit a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures. If the compound remains moderately soluble even at low temperatures, losses to the mother liquor will be high.

    • Solution: Re-evaluate your solvent system. A mixed-solvent system is often effective. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Gently heat to redissolve, then allow to cool slowly. This technique, known as anti-solvent crystallization, is highly effective for inducing precipitation and improving yield.[8][9]

  • Premature Filtration: Filtering the crystals before the crystallization process is complete will naturally lead to a lower yield.

    • Solution: Allow the solution to stand at room temperature for a sufficient period, then cool it further in an ice bath for at least 30 minutes to maximize precipitation before filtration.

Q3: The crystals are forming too rapidly and are very small (microcrystalline). How can I grow larger, higher-quality crystals?

Answer: The formation of very small crystals or a fine powder is a sign of excessively rapid nucleation relative to the rate of crystal growth. High-quality crystals require a process where nucleation is controlled and growth is slow and deliberate.

Causality and Solutions:

  • High Supersaturation: As discussed, very high supersaturation leads to "crashing out."[2]

    • Solution: Use a slightly larger volume of solvent than the absolute minimum. This will lower the supersaturation level, slowing down nucleation and giving molecules more time to accrete onto existing crystal nuclei in an orderly fashion. Thermal cycling, where the solution is gently warmed and cooled around the saturation point, can also promote the growth of larger crystals at the expense of smaller ones (a process known as Ostwald Ripening).[10]

  • Lack of Nucleation Sites: If nucleation is too spontaneous and widespread, countless small crystals will form.

    • Solution: Employ techniques that control nucleation. Vapor diffusion is an excellent method for growing large, high-quality single crystals suitable for X-ray diffraction.[10][11] In this method, a solution of the compound is allowed to slowly equilibrate with the vapor of an anti-solvent, leading to a very gradual increase in supersaturation that favors slow growth on a limited number of nuclei.[12][13][14]

Q4: I suspect I have a polymorphic mixture. How can I control the crystal form?

Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in pharmaceutical development, as different polymorphs can have different physical properties, including solubility and bioavailability.[15][16] Carboxamide-containing compounds are known to exhibit polymorphism due to their ability to form different hydrogen-bonding networks.[17][18]

Causality and Solutions:

  • Solvent Effects: The solvent can influence which polymorphic form is thermodynamically favored. Solute-solvent interactions can stabilize a particular conformation of the molecule in solution, which then directs the formation of a specific polymorph upon crystallization.[19]

    • Solution: Systematically screen a variety of solvents of different polarities (e.g., alcohols, esters, ketones, aromatic hydrocarbons). The rate of crystallization can also be a factor; rapid precipitation often yields a metastable kinetic polymorph, while slow crystallization is more likely to produce the stable thermodynamic form.

  • Thermodynamic vs. Kinetic Control: The conditions of the experiment (temperature, saturation level) determine whether the outcome is the most stable form (thermodynamic) or the fastest-forming one (kinetic).

    • Solution: To obtain the thermodynamically stable form, use a slow crystallization method (e.g., slow cooling, vapor diffusion) and consider slurrying the obtained crystals in the mother liquor for an extended period to allow for any conversion to the most stable form. To isolate a kinetic polymorph, a rapid process like crash cooling or fast anti-solvent addition may be necessary.[20]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for crystallizing this compound?

Answer: The choice of solvent is crucial and often requires empirical screening. Based on the structure—a polar carboxamide group attached to a moderately polar aromatic ether—a solvent of intermediate polarity is a good starting point. Mixed solvent systems are often highly effective.[21][22]

Data Presentation: Solvent Selection Guide

Solvent ClassExamplesPolarityTypical Use Case for Aromatic Amides
Alcohols Ethanol, Methanol, IsopropanolHighGood primary solvents, especially for dissolving at heat. Can be paired with water or nonpolar anti-solvents.
Ketones Acetone, Methyl Ethyl KetoneMedium-HighExcellent general-purpose solvents. Often provide a good balance of solubility at high and low temperatures.
Esters Ethyl AcetateMediumA versatile primary solvent. Frequently used in a mixture with hexanes or heptane as the anti-solvent.[21]
Ethers Tetrahydrofuran (THF), DioxaneMedium-LowCan be effective, but THF can be difficult to remove. Dioxane is a good solvent for benzodioxane structures.
Aromatics TolueneLowMay be useful as part of a mixed-solvent system, or for less polar derivatives.
Nonpolar Hexanes, HeptaneVery LowPrimarily used as anti-solvents to induce precipitation from more polar primary solvents.[21]

A rule of thumb is to start with solvents like ethanol, acetone, or ethyl acetate. Test solubility in small vials first.

Q2: What are the most effective crystallization techniques for this compound?

Answer: The best technique depends on your goal (bulk purification vs. single crystal for analysis).

  • For Bulk Purification: Anti-solvent crystallization is highly efficient. It offers rapid, high-yield recovery and is easily scalable.[8][9] The key is to control the rate of anti-solvent addition to manage particle size and purity.[23]

  • For High-Quality Single Crystals: Vapor diffusion is the gold standard. It is a gentle, slow process ideal for growing diffraction-quality crystals by allowing a volatile anti-solvent to slowly diffuse into the compound solution.[10][11]

Relationship Between Supersaturation and Crystallization Zones

G cluster_zones Supersaturation Regimes labile Labile Zone (High Supersaturation) Spontaneous Nucleation (Microcrystals / Amorphous) metastable Metastable Zone (Optimal Supersaturation) Crystal Growth > Nucleation (Good Crystals) labile->metastable Controlled Dilution / Slow Cooling metastable->labile Crash Cooling / Fast Anti-solvent Addition stable Stable / Undersaturated Zone (Low Supersaturation) No Crystallization (Dissolution Occurs) metastable->stable Heating / Dilution stable->metastable Cooling / Evaporation / Anti-solvent Addition

Caption: The relationship between supersaturation levels and the resulting crystallization outcome.

Q3: How can I confirm the identity, purity, and polymorphic form of my crystallized product?

Answer: A combination of analytical techniques is essential for full characterization. No single technique provides all the answers.[24][25][26][27]

  • Identity and Chemical Purity:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can detect soluble impurities.

    • LC-MS/HPLC: Determines chemical purity with high sensitivity.

  • Solid-State Characterization (Polymorphism):

    • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystal form. Each polymorph will have a unique diffraction pattern (a crystalline "fingerprint").[28]

    • Differential Scanning Calorimetry (DSC): Measures thermal events like melting points and phase transitions. Different polymorphs will typically have different melting points and may show solid-solid transitions upon heating.[28]

    • Vibrational Spectroscopy (FTIR/Raman): Differences in the crystal lattice and intermolecular interactions (like hydrogen bonding) between polymorphs can lead to subtle but measurable shifts in the vibrational spectra.[28]

Part 3: Experimental Protocols

Protocol 1: Anti-Solvent Crystallization (Bulk Purification)
  • Solvent Selection: Identify a suitable solvent/anti-solvent pair (e.g., Acetone/Hexane or Ethanol/Water).

  • Dissolution: In an appropriately sized flask with a magnetic stir bar, dissolve the crude this compound in the minimum amount of the hot primary solvent (e.g., Acetone).

  • Induce Saturation: While stirring at room temperature, add the anti-solvent (e.g., Hexane) dropwise using a syringe or dropping funnel.

  • Observe Cloud Point: Continue adding the anti-solvent until the solution becomes persistently cloudy. This is the point of saturation.

  • Re-homogenize: Gently warm the flask until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on the benchtop. Crystal formation should begin.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Protocol 2: Vapor Diffusion (Single Crystal Growth)
  • Preparation: Prepare a saturated or near-saturated solution of the compound in a good, less volatile solvent (e.g., Ethyl Acetate or Dichloromethane) in a small, open vial (e.g., a 1-dram vial).

  • Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

  • Add Anti-Solvent: Carefully add a pool of a volatile anti-solvent (e.g., Pentane or Diethyl Ether) to the bottom of the larger container, ensuring the level is well below the top of the inner vial.[10][11]

  • Seal and Equilibrate: Seal the outer container tightly. The volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

  • Incubation: This gradual increase in the concentration of the anti-solvent in the inner vial will slowly bring the solution to supersaturation, promoting the growth of a few large, well-defined crystals over several hours to days.

  • Harvesting: Once suitable crystals have formed, carefully open the container and remove the crystals with forceps or by decanting the solvent.

References

Avoiding side reactions in benzodioxane-6-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzodioxane-6-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges. As Senior Application Scientists, we understand that successful synthesis goes beyond just following a recipe; it requires a deep understanding of the reaction mechanisms and potential pitfalls. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Synthesis Overview & Core Challenges

Q1: What is the general strategy for synthesizing benzodioxane-6-carboxamides?

The most common and reliable strategy involves a two-stage process: first, the synthesis of the key intermediate, 1,4-benzodioxane-6-carboxylic acid, followed by its coupling with a desired primary or secondary amine to form the final amide product.[1][2][3]

The overall workflow can be visualized as follows:

G cluster_0 Stage 1: Carboxylic Acid Synthesis cluster_1 Stage 2: Amide Coupling Start 3,4-Dihydroxy- benzaldehyde Intermediate_Aldehyde 1,4-Benzodioxane-6- carboxaldehyde Start->Intermediate_Aldehyde Ring Closure (e.g., 1,2-dibromoethane, base) Carboxylic_Acid 1,4-Benzodioxane-6- carboxylic Acid Intermediate_Aldehyde->Carboxylic_Acid Oxidation (e.g., KMnO4) Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Activation Step Amine Primary or Secondary Amine (R1R2NH) Product Benzodioxane-6- carboxamide Amine->Product Activation->Product Nucleophilic Attack

Caption: General synthetic workflow for Benzodioxane-6-carboxamide.

The critical step, and the one most prone to side reactions and low yields, is the amide bond formation (Stage 2). Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4][5][6] Therefore, the carboxylic acid must first be "activated" to make it a more potent electrophile.

Section 2: Troubleshooting the Amide Coupling Reaction

This section addresses the most common point of failure: the conversion of 1,4-benzodioxane-6-carboxylic acid to the final amide.

Q2: My amide coupling reaction has a low yield or is not working at all. What are the likely causes?

Low or no product formation is a frequent issue in amide synthesis. The root cause typically falls into one of four categories: incomplete activation of the carboxylic acid, poor nucleophilicity of the amine, suboptimal reaction conditions, or the presence of contaminants.[7]

Below is a troubleshooting workflow to diagnose the issue:

G cluster_causes Potential Causes cluster_solutions Solutions & Checks start Low / No Yield cause1 Problem with Acid Activation? start->cause1 cause2 Problem with Amine? start->cause2 cause3 Problem with Conditions? start->cause3 sol1 1. Change activation method (e.g., Acid Chloride vs. Coupling Reagent). 2. Check reagent quality & stoichiometry. 3. Add DMF catalyst for acid chloride formation. cause1->sol1 sol2 1. Is the amine sterically hindered? 2. Is it a weak nucleophile (e.g., aniline)? 3. Is it protonated? Ensure sufficient base is present. cause2->sol2 sol3 1. Is the system anhydrous? Water hydrolyzes activated species. 2. Is the temperature appropriate? 3. Is the solvent correct (e.g., aprotic)? cause3->sol3

Caption: Troubleshooting flowchart for low-yield amide coupling reactions.

Q3: I'm using the acid chloride method with thionyl chloride (SOCl₂) or oxalyl chloride. What are the common pitfalls?

Converting the carboxylic acid to a highly reactive acyl chloride is a robust and common method.[8][9] In one reported synthesis, 1,4-benzodioxane-6-carboxylic acid was successfully converted to the acid chloride using oxalyl chloride, which then reacted with various amines to yield the desired amides.[1][2][10] However, several issues can arise:

  • Incomplete Acyl Chloride Formation: The conversion may not go to completion. For stubborn reactions, adding a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the formation of the Vilsmeier reagent, which is a more potent catalyst for this transformation.[11][12]

  • Side Reactions with SOCl₂: Using thionyl chloride at elevated temperatures can sometimes lead to charring or the formation of undesired chlorinated byproducts, especially with sensitive substrates.[12]

  • Moisture Sensitivity: Acyl chlorides are extremely sensitive to moisture and will rapidly hydrolyze back to the carboxylic acid. All glassware must be oven-dried, and anhydrous solvents must be used.

  • Stoichiometry of Base: When reacting the acyl chloride with the amine, a base (like triethylamine or pyridine) is required to neutralize the HCl generated during the reaction.[11] If the amine is provided as a hydrochloride salt, at least two equivalents of base are necessary: one to free the amine and one to scavenge the HCl byproduct. Failure to add sufficient base is a common reason for reaction failure.[11]

Q4: I'm using a carbodiimide coupling reagent like DCC and I see a white precipitate. What is it and how do I handle it?

Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[4][8] They activate the carboxylic acid to form a reactive O-acylisourea intermediate.[8]

The white precipitate you are observing is N,N'-dicyclohexylurea (DCU), the byproduct of DCC.[13]

G cluster_0 DCC Reaction & Byproduct Formation RCOOH R-COOH O_acyl O-Acylisourea (Active Intermediate) RCOOH->O_acyl DCC DCC DCC->O_acyl Amine R'-NH2 Amide Amide Product Amine->Amide DCU DCU Byproduct (Insoluble Precipitate) Amine->DCU O_acyl->Amide O_acyl->DCU

Caption: Formation of insoluble DCU byproduct when using DCC.

Problem: DCU is notoriously insoluble in most common organic solvents, which can complicate purification.[13] Solution: The insolubility of DCU can be leveraged for its removal.

  • Filtration: After the reaction is complete, filter the entire reaction mixture through a pad of Celite®.

  • Solvent Choice: Rinse the filter cake with a solvent in which your product is soluble but DCU is not, such as diethyl ether or dichloromethane.[13]

  • Alternative Reagents: To avoid this issue entirely, consider using EDC. The corresponding urea byproduct of EDC is water-soluble and can be easily removed with an aqueous workup.[5]

Q5: My reaction involves an amino acid or chiral amine. How do I prevent racemization?

Racemization is a significant risk when activating carboxylic acids, particularly those with a stereocenter at the α-position (like amino acids). The highly activated intermediate is susceptible to deprotonation, leading to a loss of stereochemical integrity.[14][15]

Mitigation Strategies:

  • Use Additives: When using carbodiimide coupling reagents, the addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming a less reactive, more stable active ester intermediate.[14]

  • Choose the Right Coupling Reagent: Aminium/Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for sensitive substrates as they are highly efficient and generally lead to less racemization compared to carbodiimides alone.[7][14]

  • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of enolization and subsequent racemization.

Section 3: Protocols & Data

Protocol 1: Synthesis of Benzodioxane-6-carboxamide via the Acyl Chloride Method

This protocol is adapted from established literature procedures and provides a reliable method for small-scale synthesis.[1][2][10]

Step A: Formation of 1,4-Benzodioxane-6-carbonyl chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,4-benzodioxane-6-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise.

  • Add one drop of anhydrous DMF (catalyst).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to see the formation of the methyl ester.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Step B: Amide Coupling

  • Dissolve the amine (1.1 eq) in anhydrous DCM in a separate flame-dried flask under an inert atmosphere.

  • Add a non-nucleophilic base such as triethylamine (2.2 eq).

  • Cool the amine solution to 0 °C.

  • Dissolve the crude 1,4-benzodioxane-6-carbonyl chloride from Step A in a minimal amount of anhydrous DCM.

  • Slowly add the acyl chloride solution to the stirring amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with DCM or ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or trituration.[1][2]

Data Table: Comparison of Common Amide Coupling Reagents
Reagent ClassExample(s)ProsCons & Common Side Reactions
Carbodiimides DCC, EDCInexpensive, effective, well-established.[8]Risk of racemization[14]; DCC produces insoluble DCU byproduct[13]; Can cause allergic reactions.[15]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization, suitable for hindered couplings.Byproducts can be difficult to remove; relatively expensive.
Aminium/Uronium Salts HATU, HBTUVery fast reaction times, low racemization, high yields.[7][14]Can be sensitive to moisture; relatively expensive.
Acyl Halide Formers SOCl₂, (COCl)₂Produces highly reactive intermediate; inexpensive.[8]Harsh conditions may not be suitable for complex molecules; generates acidic byproduct (HCl).[16]

References

Technical Support Center: Optimization of Benzodioxane Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of benzodioxane ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important structural motif. The benzodioxane ring is a key component in numerous biologically active compounds, and its efficient synthesis is crucial for the advancement of many research projects.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of 1,4-benzodioxanes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the benzodioxane ring formation reaction, providing potential causes and actionable solutions.

Problem 1: Low to No Product Yield

You've set up your reaction (e.g., Williamson ether synthesis) to form the benzodioxane ring, but upon workup and analysis, you observe a very low yield or no desired product at all.

Probable Causes & Recommended Solutions
Probable Cause Explanation & Rationale Recommended Action & Protocol
Inefficient Deprotonation of Catechol The Williamson ether synthesis, a common method for 1,4-benzodioxane formation, requires the deprotonation of the catechol hydroxyl groups to form a nucleophilic phenoxide.[3] If the base is not strong enough or if stoichiometry is incorrect, the reaction will not proceed efficiently.Use a sufficiently strong base. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used.[4][5] Ensure the base is fresh and used in at least stoichiometric amounts (2 equivalents for a catechol). Protocol: Under an inert atmosphere (N₂ or Ar), add the catechol to a suitable aprotic solvent (e.g., DMF, DMSO, or acetone).[6][3][7] Add the base portion-wise at 0 °C and allow the mixture to stir for 30-60 minutes before adding the dihaloalkane.
Poor Leaving Group on the Alkyl Chain The SN2 reaction at the core of the Williamson synthesis is sensitive to the nature of the leaving group.[8] Iodide is a better leaving group than bromide, which is better than chloride. Using a less reactive dihaloalkane will slow down or prevent the reaction.Activate the leaving group. If using 1,2-dichloroethane or 1,2-dibromoethane, consider converting it to 1,2-diiodoethane in situ using a catalytic amount of sodium iodide (Finkelstein reaction). Protocol: Add 0.1 equivalents of NaI to the reaction mixture along with the dihaloalkane.
Steric Hindrance SN2 reactions are highly sensitive to steric hindrance at the reaction center.[8] If your catechol or dihaloalkane is heavily substituted near the reacting centers, the reaction rate will decrease significantly.Modify the synthetic strategy. Consider alternative methods such as the Mitsunobu reaction, which can be less sensitive to steric hindrance in some cases.[9][10][11][12]
Side Reactions (e.g., Elimination) If using a secondary dihaloalkane, elimination reactions can compete with the desired substitution, leading to the formation of alkenes and reducing the yield of the benzodioxane.[8]Optimize reaction conditions to favor substitution. Use a less hindered base and a polar aprotic solvent. Running the reaction at a lower temperature can also favor the SN2 pathway.
Decomposition of Reagents or Product Catechols can be sensitive to oxidation, especially under basic conditions. The desired benzodioxane product might also be unstable under the reaction or workup conditions.Ensure an inert atmosphere. Perform the reaction under nitrogen or argon to prevent oxidation. Use degassed solvents. Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during extraction.
Problem 2: Formation of Polymeric or Oligomeric Byproducts

Instead of the desired intramolecular cyclization to form the benzodioxane, you observe the formation of high molecular weight species.

Probable Causes & Recommended Solutions
Probable Cause Explanation & Rationale Recommended Action & Protocol
Intermolecular Reaction Dominates At high concentrations, the probability of an intermolecular reaction between two different catechol-dihaloalkane intermediates increases, leading to polymer formation.Employ high dilution conditions. This favors the intramolecular reaction pathway. Protocol: Add the dihaloalkane slowly via a syringe pump to a solution of the deprotonated catechol in a large volume of solvent.
Incorrect Reaction Stoichiometry An excess of the dihaloalkane can lead to the formation of bis-alkylated catechol species that can then react with another catechol molecule, initiating polymerization.Use a slight excess of the catechol. This ensures that the dihaloalkane is the limiting reagent and minimizes the formation of bis-alkylated intermediates that can lead to polymerization. A 1.1:1 ratio of catechol to dihaloalkane is a good starting point.
Problem 3: Regioselectivity Issues with Substituted Catechols

When using an unsymmetrically substituted catechol, you obtain a mixture of regioisomers.

Probable Causes & Recommended Solutions
Probable Cause Explanation & Rationale Recommended Action & Protocol
Similar Reactivity of the Two Hydroxyl Groups If the electronic and steric environments of the two hydroxyl groups on the catechol are similar, both can act as nucleophiles, leading to a mixture of products.Utilize a protecting group strategy. Selectively protect one of the hydroxyl groups, perform the first alkylation, deprotect, and then perform the second alkylation to close the ring. This provides precise control over the regiochemistry.
Thermodynamic vs. Kinetic Control The reaction conditions may favor the formation of a mixture of kinetically and thermodynamically controlled products.Adjust reaction temperature and time. Lower temperatures and shorter reaction times may favor the kinetically preferred product, while higher temperatures and longer reaction times could lead to the thermodynamically more stable product. Experimentation is key to determining the optimal conditions for the desired isomer.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting low yield in benzodioxane synthesis.

TroubleshootingWorkflow Start Low Yield of Benzodioxane Check_Base Is the base strong enough and in correct stoichiometry? Start->Check_Base Check_LG Is the leaving group on the dihaloalkane reactive? Check_Base->Check_LG Yes Solution_Base Use a stronger base (e.g., NaH) or increase stoichiometry. Check_Base->Solution_Base No Check_Sterics Are the reactants sterically hindered? Check_LG->Check_Sterics Yes Solution_LG Use a more reactive dihaloalkane (e.g., diiodoethane) or add NaI. Check_LG->Solution_LG No Check_Side_Reactions Are side reactions (e.g., elimination, polymerization) a possibility? Check_Sterics->Check_Side_Reactions No Solution_Sterics Consider an alternative synthetic route (e.g., Mitsunobu). Check_Sterics->Solution_Sterics Yes Solution_Side_Reactions Optimize conditions: lower temperature, high dilution. Check_Side_Reactions->Solution_Side_Reactions Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 1,4-benzodioxane ring?

The most prevalent method is the intramolecular Williamson ether synthesis , which involves the reaction of a catechol with a 1,2-dihaloethane in the presence of a base.[3][8][4][5] Another important method is the Mitsunobu reaction , which can be advantageous for substrates with sensitive functional groups or when stereochemical inversion is desired.[9][10][11][12] Other methods include palladium-catalyzed etherification and reactions involving epoxides.[1][13]

Q2: How does the choice of solvent affect the reaction?

The solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the cation of the base, leaving the anion more nucleophilic, and they do not participate in the reaction.[3][7] The choice of solvent can also influence the regioselectivity of the reaction with unsymmetrical catechols.[14]

Q3: Can phase-transfer catalysis (PTC) be used for benzodioxane synthesis?

Yes, phase-transfer catalysis is an effective method for synthesizing 1,4-benzodioxanes.[15] It allows for the reaction of a catechol (often in an aqueous or solid phase) with a dihaloalkane in an organic solvent. The phase-transfer catalyst, typically a quaternary ammonium salt, transports the phenoxide ion into the organic phase where it can react.[16][17][18] This method can be experimentally simpler and avoid the need for strictly anhydrous conditions and expensive aprotic solvents.[15][17]

Q4: What are the key considerations for the Mitsunobu reaction in forming benzodioxanes?

The Mitsunobu reaction offers an alternative route, particularly for generating chiral benzodioxanes. Key considerations include:

  • Nucleophile Acidity: The phenolic hydroxyl group of the catechol is sufficiently acidic for this reaction.[11][12]

  • Reagents: The reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

  • Stereochemistry: The Mitsunobu reaction proceeds with inversion of configuration at the chiral center of the alcohol.[9][11][12] This is a crucial feature for the synthesis of enantiomerically pure benzodioxanes.[1]

  • Workup: A significant challenge with the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide and the hydrazine derivative.[11] Chromatographic purification is often necessary.

Q5: How can I synthesize chiral benzodioxanes?

Several strategies can be employed to synthesize chiral benzodioxanes:

  • Chiral Pool Synthesis: Starting with a chiral precursor, such as a chiral epoxide or a diol, and reacting it with a catechol.

  • Asymmetric Catalysis: Using a chiral catalyst to induce enantioselectivity in the ring-forming step. For example, iridium-catalyzed asymmetric hydrogenation of 1,4-benzodioxins can yield enantiomerically enriched 1,4-benzodioxanes.[1][19]

  • Enzymatic Resolution: Employing enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture of a benzodioxane derivative, allowing for the separation of the enantiomers.[1]

  • Diastereomeric Resolution: Reacting a racemic benzodioxane derivative with a chiral resolving agent to form diastereomers that can be separated by crystallization or chromatography.[20]

Visualizing a General Synthetic Pathway

The following diagram outlines a general workflow for the synthesis of a 1,4-benzodioxane derivative via the Williamson ether synthesis.

SynthesisWorkflow cluster_reactants Starting Materials Catechol Catechol Derivative Reaction Reaction Setup (Inert Atmosphere, Temperature Control) Catechol->Reaction Dihaloalkane 1,2-Dihaloalkane Dihaloalkane->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Aprotic Solvent (e.g., DMF, Acetone) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Desired Benzodioxane Product Analysis->Product

Caption: General Workflow for Williamson Ether Synthesis.

References

Technical Support Center: Overcoming Poor Solubility of Benzodioxane Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzodioxane carboxamide derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor aqueous solubility encountered with this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the solubility and improve the developability of your molecules.

Troubleshooting Guide: Addressing Solubility Failures

This section is structured to help you diagnose and solve specific solubility-related issues you may encounter during your experiments.

Issue 1: Compound Crashes Out of Solution Upon Dilution in Aqueous Buffer

Q: My benzodioxane carboxamide derivative dissolves in an organic solvent, but immediately precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

A: This is a classic sign of a compound exceeding its thermodynamic solubility in the final aqueous medium. The organic solvent acts as a temporary carrier, but upon dilution, the compound is forced into an environment where it is poorly soluble, leading to precipitation.

Probable Causes:

  • High Lipophilicity (LogP): Benzodioxane carboxamide derivatives often possess aromatic rings and amide functionalities that can contribute to high lipophilicity, leading to poor aqueous solubility.

  • Crystalline Nature: The solid-state properties of your compound, such as a stable crystalline lattice, can make it difficult for water molecules to solvate and dissolve it.

  • pH of the Aqueous Medium: The ionization state of your compound can significantly impact its solubility. If your compound has ionizable groups, the pH of the buffer will play a crucial role.

Step-by-Step Solutions:

  • pH Modification:

    • Rationale: If your benzodioxane carboxamide derivative has an ionizable functional group (e.g., a basic amine or an acidic moiety), altering the pH of the aqueous buffer can increase the proportion of the more soluble ionized form.[1][2]

    • Protocol:

      • Determine the pKa of your compound.

      • For a weakly basic compound, adjust the buffer pH to be at least 2 units below the pKa to favor the protonated, more soluble form.

      • For a weakly acidic compound, adjust the buffer pH to be at least 2 units above the pKa to favor the deprotonated, more soluble form.

      • Prepare a stock solution of your compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).

      • Add the stock solution dropwise to the pH-adjusted buffer while vortexing to ensure rapid mixing and minimize localized high concentrations.

  • Co-Solvent System:

    • Rationale: The use of co-solvents can increase the solubility of nonpolar drugs by reducing the polarity of the aqueous environment.[3]

    • Protocol:

      • Prepare a series of aqueous buffers containing varying percentages (e.g., 5%, 10%, 20%) of a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).

      • Dissolve your compound in the co-solvent first.

      • Slowly add the aqueous buffer to the co-solvent/compound mixture.

      • Observe for any precipitation and determine the minimum co-solvent concentration required to maintain solubility.

Workflow for Addressing Precipitation on Dilution

G start Compound Precipitates on Dilution check_pka Determine pKa of the compound start->check_pka ph_adjust Adjust Buffer pH (pH < pKa for bases, pH > pKa for acids) check_pka->ph_adjust observe_solubility Observe for Precipitation ph_adjust->observe_solubility cosolvent Introduce a Co-solvent System (e.g., PEG, Propylene Glycol) cosolvent->observe_solubility observe_solubility->cosolvent Yes success Compound Solubilized observe_solubility->success No failure Precipitation Persists advanced_methods Consider Advanced Formulation Strategies failure->advanced_methods

Caption: Decision workflow for troubleshooting compound precipitation.

Issue 2: Low and Inconsistent Bioavailability in Oral Dosing Studies

Q: My benzodioxane carboxamide derivative shows good in vitro activity, but in vivo oral dosing results in low and highly variable plasma concentrations. Could this be a solubility issue?

A: Yes, this is a very common scenario for poorly soluble compounds. Low aqueous solubility is a major contributor to poor and erratic oral bioavailability.[3][4][5] For a drug to be absorbed in the gastrointestinal (GI) tract, it must first be in a dissolved state.

Probable Causes:

  • Poor Dissolution Rate: The solid form of the drug may dissolve too slowly in the GI fluids to be effectively absorbed.

  • Limited Solubility in GI Fluids: The inherent low solubility of the compound in the varying pH environments of the GI tract limits the amount of drug available for absorption.

  • High Lipophilicity: Highly lipophilic drugs may be sequestered in the lipid contents of the GI tract, reducing their availability for absorption.

Step-by-Step Solutions:

  • Particle Size Reduction (Nanosuspension):

    • Rationale: Reducing the particle size of the drug increases the surface area available for dissolution, which can lead to a faster dissolution rate and improved bioavailability.[6][7][8] Nanosuspensions are colloidal dispersions of sub-micron drug particles.[6]

    • Protocol (High-Pressure Homogenization):

      • Disperse the micronized benzodioxane carboxamide derivative in an aqueous solution containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like hydroxypropyl methylcellulose).

      • Pass the suspension through a high-pressure homogenizer for multiple cycles.[3][9]

      • The cavitation forces generated will break down the drug microparticles into nanoparticles.[9]

      • Characterize the resulting nanosuspension for particle size distribution, zeta potential, and dissolution rate.

  • Solid Dispersions:

    • Rationale: A solid dispersion involves dispersing the drug in an inert carrier matrix, often in an amorphous state.[4][10][11][12] The amorphous form of a drug is generally more soluble than its crystalline counterpart.[4]

    • Protocol (Solvent Evaporation Method):

      • Dissolve both the benzodioxane carboxamide derivative and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common volatile organic solvent.[10]

      • Evaporate the solvent under vacuum to obtain a solid mass.

      • Pulverize the solid mass and pass it through a sieve to obtain a uniform powder.

      • Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Formulation Strategy Principle Typical Fold-Increase in Solubility Key Advantage
Nanosuspension Increased surface area due to reduced particle size.10-50xApplicable to a wide range of drugs.[6]
Solid Dispersion Drug is dispersed in a hydrophilic carrier, often in a more soluble amorphous form.[11]20-100xCan significantly enhance both solubility and dissolution rate.[12]
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the cyclodextrin cavity.[13]5-200xCan also improve stability.[14]
SEDDS Spontaneous formation of a fine emulsion in the GI tract, keeping the drug in a solubilized state.[15][16]50-500xParticularly effective for highly lipophilic compounds.[15]

Table 1: Comparison of advanced formulation strategies for enhancing oral bioavailability.

G start Low/Variable Oral Bioavailability particle_size Particle Size Reduction (Nanosuspension) start->particle_size solid_dispersion Solid Dispersion (with PVP, PEG) start->solid_dispersion cyclodextrin Cyclodextrin Complexation start->cyclodextrin sedds Self-Emulsifying Drug Delivery System (SEDDS) start->sedds evaluate Evaluate in vivo Pharmacokinetics particle_size->evaluate solid_dispersion->evaluate cyclodextrin->evaluate sedds->evaluate success Improved Bioavailability evaluate->success

References

Technical Support Center: Purification of 2,3-dihydro-1,4-benzodioxine-6-carboxamide Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2,3-dihydro-1,4-benzodioxine-6-carboxamide and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable scaffolds with high purity. The unique electronic and structural properties of the benzodioxane ring system can present specific purification hurdles, from separating regioisomers to preventing product degradation. This document provides troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and logical workflows to address these issues effectively.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound and its precursors.

Q1: My crude product is contaminated with the unreacted starting material (e.g., a 3,4-dihydroxy-substituted precursor). What is the most efficient way to remove it?

A1: Cause & Solution

This is a frequent issue, especially if the initial ring-closing reaction has not gone to completion. The high polarity of dihydroxy-aromatic starting materials makes them distinct from the desired benzodioxane product, which can be exploited for efficient removal.

Troubleshooting Steps:

  • Aqueous Base Wash (Liquid-Liquid Extraction): The phenolic hydroxyl groups of the starting material are acidic and will be deprotonated by a mild base, rendering them water-soluble. The benzodioxane product, lacking these acidic protons, will remain in the organic layer.

    • Rationale: This exploits the difference in pKa between the phenolic starting material and the ether-containing product. An aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically sufficient. A stronger base like sodium hydroxide (NaOH) can be used but carries a risk of hydrolyzing ester or amide functionalities if present.

    • Protocol: See Protocol 1: Acid-Base Liquid-Liquid Extraction for a detailed procedure.

  • Silica Gel Chromatography: If an aqueous wash is insufficient or not applicable, column chromatography is a reliable alternative. The highly polar dihydroxy starting material will have very strong retention on silica gel and will elute much later than the moderately polar benzodioxane product.

    • Tip: A significant polarity gap usually exists. You can often start the elution with a less polar solvent system (e.g., 10-20% Ethyl Acetate in Hexane) to elute your product cleanly before flushing the column with a highly polar solvent (e.g., 50-100% Ethyl Acetate) to remove the starting material.

Q2: My NMR analysis shows a mixture of the desired 6-carboxamide and the 7-carboxamide regioisomer. How can I separate them?

A2: Cause & Solution

The formation of regioisomers is a common challenge in the synthesis of substituted benzodioxanes, particularly when starting from asymmetrically substituted catechols.[1][2] These isomers often have very similar polarities, making their separation by standard column chromatography difficult.

Troubleshooting Steps:

  • Optimized Flash Chromatography:

    • Rationale: While challenging, separation is often possible by enhancing the resolution of the chromatographic method.

    • Solvent System: Avoid highly polar solvents like methanol initially, as they can suppress selectivity. Focus on binary systems like Hexane/Ethyl Acetate or Hexane/DCM and perform a detailed gradient optimization. A shallow gradient (e.g., increasing ethyl acetate by 1-2% per column volume) around the elution point of the isomers can significantly improve separation.[3][4]

    • Column & Loading: Use a high-quality silica gel with a small particle size (e.g., 40-63 µm).[1] Ensure the crude material is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading is a primary cause of failed separation.

  • Fractional Crystallization:

    • Rationale: Even minor structural differences between regioisomers can lead to significant differences in their crystal lattice energies and solubilities in specific solvents. This can be exploited for purification. One study noted that trace amounts of a 6-substituted derivative could be removed from the desired 7-substituted product via crystallization in methanol.[2]

    • Screening: Perform a small-scale solvent screen to identify a solvent or solvent mixture in which one isomer is significantly less soluble than the other.

    • Procedure: Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent. Allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The less soluble isomer should crystallize out preferentially. Check the purity of the resulting crystals and the mother liquor by TLC or HPLC. It may be necessary to repeat the process to achieve high purity.

Q3: My product is streaking badly during silica gel chromatography, resulting in poor separation and mixed fractions. What causes this and how can I prevent it?

A3: Cause & Solution

Streaking, or tailing, on silica gel is typically caused by undesirable secondary interactions between the analyte and the stationary phase. The silica gel surface is acidic due to the presence of silanol groups (Si-OH). If your benzodioxane intermediate has basic functional groups (e.g., an amine), it can interact strongly with these acidic sites.[5] Conversely, acidic functional groups (e.g., a free carboxylic acid) can also lead to tailing.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Rationale: Adding a small amount of a modifier to the eluent can mask the active sites on the silica gel, leading to more symmetrical peak shapes.[5]

    • For Basic Compounds: Add 0.5-1% triethylamine (TEA) to your mobile phase. The TEA will compete for the acidic silanol sites, preventing your basic compound from "sticking" to the column.

    • For Acidic Compounds: Add 0.5-1% acetic acid or formic acid to the mobile phase. This can help by keeping the compound protonated and reducing interactions.

  • Use an Alternative Stationary Phase:

    • Rationale: If mobile phase modification is ineffective, switching to a different stationary phase can eliminate the problematic interactions.

    • Alumina: Neutral or basic alumina can be an excellent alternative for purifying basic compounds that behave poorly on silica.[5]

    • Reversed-Phase (C18): If your compound has sufficient hydrophobicity, reversed-phase flash chromatography is a powerful option that avoids the issue of acidic silanol groups entirely.

Below is a workflow to guide your troubleshooting process for chromatographic issues.

G start Poor Separation / Tailing on Silica Column q1 Is the compound acidic or basic? start->q1 mod_basic Add 0.5-1% Triethylamine to Mobile Phase q1->mod_basic Basic mod_acidic Add 0.5-1% Acetic Acid to Mobile Phase q1->mod_acidic Acidic q2 Did peak shape improve? q1->q2 Neutral mod_basic->q2 mod_acidic->q2 alt_phase Consider Alternative Stationary Phase (Alumina, C18) q2->alt_phase No end_good Problem Solved q2->end_good Yes end_bad Re-evaluate Purification Strategy (e.g., Crystallization) alt_phase->end_bad

Caption: Troubleshooting workflow for chromatography issues.

Q4: I am attempting to purify my final this compound product, but it "oils out" instead of crystallizing. How can I obtain a solid product?

A4: Cause & Solution

"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the presence of impurities that depress the melting point, a too-rapid cooling process, or the choice of a solvent in which the compound is excessively soluble.

Troubleshooting Steps:

  • Improve Purity: First, ensure the material is reasonably pure (>90%) using column chromatography before attempting crystallization. Impurities are a primary inhibitor of crystal formation.

  • Solvent Selection & System Modification:

    • Rationale: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Single Solvent: If your compound is too soluble in a given solvent, try a solvent in which it is less soluble.

    • Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This is a very powerful technique for inducing crystallization.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a tiny crystal (a "seed") to the cooled, supersaturated solution. This will provide a template for further crystal growth.

SolventPolarity IndexBoiling Point (°C)Common Use
Hexane 0.169Anti-solvent, good for non-polar compounds
Toluene 2.4111Good for aromatic compounds
Ethyl Acetate 4.477Common crystallization & chromatography solvent
Acetone 5.156Polar, often used with an anti-solvent
Isopropanol 3.982Can form H-bonds, good for polar compounds
Ethanol/Methanol 4.3 / 5.178 / 65Very polar, often requires an anti-solvent
Water 10.2100For highly polar/ionic compounds

Caption: Properties of common solvents for crystallization.

Detailed Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

Objective: To remove acidic (e.g., phenol) or basic (e.g., amine) impurities from a neutral organic product.

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).

  • Transfer the solution to a separatory funnel.

  • For acidic impurities: Add an equal volume of a saturated aqueous NaHCO₃ solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Repeat the wash (steps 3-5) one more time.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Drain the organic layer into a clean flask, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[4]

Protocol 2: General Procedure for Silica Gel Flash Chromatography

Objective: To purify a compound based on its differential adsorption to a stationary phase.

  • Column Packing: Prepare a glass column with silica gel (slurry packed in the initial mobile phase is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% Hexane).[3] Gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions based on the elution of bands observed by TLC or UV detection.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_synthesis Synthesis cluster_purification Purification SM Starting Materials (e.g., 3,4-dihydroxy- benzonitrile) Reaction Ring Closure & Amidation SM->Reaction Crude Crude Product Reaction->Crude LLE Liquid-Liquid Extraction Crude->LLE Removes: Acidic/Basic SM Chroma Column Chromatography LLE->Chroma Removes: Isomers, Byproducts Cryst Crystallization / Trituration Chroma->Cryst Final Polishing Pure Pure Product (>98%) Cryst->Pure

Caption: General purification workflow for benzodioxane carboxamides.

References

Technical Support Center: Refining the Mixed-Anhydride Method for Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mixed-anhydride method of amide synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful and versatile reaction. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your amide coupling reactions. Our approach is grounded in mechanistic understanding to empower you to troubleshoot effectively and enhance the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is the mixed-anhydride method and why is it a popular choice for amide bond formation?

The mixed-anhydride method is a widely used strategy for forming amide bonds, particularly in peptide synthesis and the pharmaceutical industry.[1] It involves the activation of a carboxylic acid by reacting it with an acyl halide, typically a chloroformate like isobutyl chloroformate, in the presence of a tertiary amine base. This forms a highly reactive mixed carbonic-carboxylic anhydride intermediate.[1] Subsequent addition of a primary or secondary amine leads to nucleophilic acyl substitution, yielding the desired amide.[1]

Its popularity stems from several advantages:

  • Rapid reaction times and generally high yields. [1]

  • Use of readily available and inexpensive reagents. [1]

  • Mild reaction conditions, often at low temperatures, which help minimize side reactions like racemization, especially with chiral substrates. [1]

Q2: What is the underlying mechanism of the mixed-anhydride method using isobutyl chloroformate?

The synthesis is a two-step, one-pot procedure:

  • Formation of the Mixed Anhydride: The carboxylic acid is deprotonated by a tertiary amine base (e.g., N-methylmorpholine or triethylamine) to form a carboxylate salt. This salt then reacts with isobutyl chloroformate to generate the mixed carbonic-carboxylic anhydride. This intermediate is a highly activated form of the original carboxylic acid.[1]

  • Nucleophilic Acyl Substitution: An amine, acting as a nucleophile, attacks one of the carbonyl carbons of the mixed anhydride. The tetrahedral intermediate then collapses to furnish the final amide product, releasing isobutanol and carbon dioxide as byproducts.[1]

Below is a diagram illustrating the general workflow:

MixedAnhydrideWorkflow cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Amide Coupling CarboxylicAcid Carboxylic Acid (R-COOH) MixedAnhydride Mixed Anhydride Intermediate CarboxylicAcid->MixedAnhydride Activation Base Tertiary Amine (e.g., NMM) Base->MixedAnhydride Chloroformate Isobutyl Chloroformate Chloroformate->MixedAnhydride AmideProduct Amide Product (R-CONH-R') MixedAnhydride->AmideProduct Nucleophilic Attack Amine Amine (R'-NH2) Amine->AmideProduct Byproducts Byproducts (Isobutanol, CO2) AmideProduct->Byproducts

Caption: General workflow of the mixed-anhydride method for amide synthesis.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am observing very low or no formation of my desired amide product. What are the likely causes and how can I fix this?

A: Low or no yield in a mixed-anhydride coupling can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Moisture Contamination: The mixed anhydride intermediate is highly susceptible to hydrolysis. Even trace amounts of water in your reagents or solvent can quench the anhydride, reverting it to the starting carboxylic acid.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or properly stored reagents.

  • Inefficient Anhydride Formation: The initial activation step is critical.

    • Temperature: The formation of the mixed anhydride is typically performed at low temperatures (e.g., -15 °C) to ensure stability.[2]

    • Base Selection: The choice of tertiary amine is important. N-methylmorpholine (NMM) is often preferred over triethylamine (TEA) as it has been shown to reduce side reactions.[3]

    • Order of Addition: A revised procedure involving the reverse addition of the carboxylic acid and base to the chloroformate can minimize the formation of symmetrical anhydrides, a common side reaction.[4]

  • Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[5][6]

    • Solution: For challenging couplings, you may need to increase the reaction temperature after the initial low-temperature activation. Warming the reaction to room temperature or even slightly heating it can promote the reaction.[7] However, be mindful that higher temperatures can increase the risk of side reactions.

  • Incorrect Stoichiometry: Ensure you are using the correct molar equivalents of your reagents. A slight excess of the amine component can sometimes be beneficial.

Problem 2: Presence of Significant Side Products

Q: My reaction mixture contains significant impurities alongside my desired amide. What are the common side reactions and how can I mitigate them?

A: The mixed-anhydride method, while efficient, is prone to several side reactions. Identifying these byproducts is the first step to optimizing your reaction conditions.

Common Side Reactions and Mitigation Strategies:

  • Urethane Formation: This is a particularly common side reaction, especially when using N-protected amino acids. It occurs when the amine attacks the carbonate carbonyl of the mixed anhydride instead of the desired carboxylic acid carbonyl.

    • Mitigation:

      • Choice of Chloroformate: Isobutyl chloroformate is generally preferred as the bulky isobutyl group can sterically hinder attack at the carbonate carbonyl.[7]

      • Base and Solvent Selection: The combination of N-methylpiperidine as the base and dichloromethane as the solvent has been shown to minimize urethane formation.[3][8] Conversely, triethylamine in dichloromethane is a poor combination.[3]

      • Temperature Control: Maintaining a low temperature during the reaction is crucial.

  • Symmetrical Anhydride Formation: The mixed anhydride can react with another molecule of the starting carboxylic acid to form a symmetrical anhydride. This reduces the amount of active mixed anhydride available for the desired reaction.

    • Mitigation: As mentioned previously, a reverse addition protocol (adding the acid and base to the chloroformate) can suppress this side reaction.[4]

  • Racemization: For chiral carboxylic acids, particularly in peptide synthesis, loss of stereochemical integrity is a major concern.[9][10]

    • Mitigation:

      • Low Temperatures: Performing the reaction at low temperatures (e.g., -15 °C) is the most critical factor in preventing racemization.[1]

      • Base Selection: Less sterically hindered and less basic tertiary amines, like N-methylmorpholine, are generally better than triethylamine in minimizing racemization.[8]

      • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than halogenated solvents for reducing racemization.[3]

The following diagram illustrates the competing reaction pathways:

SideReactions MixedAnhydride Mixed Anhydride DesiredAmide Desired Amide MixedAnhydride->DesiredAmide Attack at Acid Carbonyl (Desired) Urethane Urethane Byproduct MixedAnhydride->Urethane Attack at Carbonate Carbonyl (Side Reaction) SymmetricalAnhydride Symmetrical Anhydride MixedAnhydride->SymmetricalAnhydride Reaction with another Acid molecule (Side Reaction) Amine Amine Nucleophile Amine->DesiredAmide Amine->Urethane CarboxylicAcid Carboxylic Acid (starting material) CarboxylicAcid->SymmetricalAnhydride

Caption: Competing reaction pathways in mixed-anhydride amide synthesis.

Problem 3: Difficulty with Sterically Hindered Substrates

Q: I am struggling to couple a sterically hindered carboxylic acid with a bulky amine. What modifications to the standard protocol can I try?

A: The synthesis of sterically hindered amides is a known challenge in organic synthesis.[5][6] The slow nucleophilic attack of the amine on the activated carboxylate in a congested environment is the primary issue.[5]

Strategies for Hindered Couplings:

  • Higher Temperatures: While low temperatures are generally recommended, for sterically demanding substrates, a carefully controlled increase in temperature after the initial anhydride formation may be necessary to drive the reaction to completion.[7]

  • Alternative Activating Agents: If the standard chloroformate method fails, consider other methods for forming mixed anhydrides. For example, using sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) can generate a more reactive mixed sulfonic-carboxylic anhydride, which can be effective for hindered amines.[7]

  • Extended Reaction Times: Allow the reaction to proceed for a longer duration. Monitoring the reaction by techniques like TLC or LC-MS is crucial to determine the optimal reaction time.

Data Summary and Protocols

Table 1: Recommended Reagents and Conditions for Minimizing Side Reactions
Side ReactionPreferred ChloroformatePreferred BasePreferred SolventKey Condition
Racemization Isobutyl chloroformateN-Methylmorpholine (NMM)Tetrahydrofuran (THF)Low Temperature (-15 °C)
Urethane Formation Isobutyl chloroformateN-MethylpiperidineDichloromethane (DCM)Low Temperature (-15 °C)
Experimental Protocol: General Procedure for Amide Synthesis via the Mixed-Anhydride Method
  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the carboxylic acid (1.0 equivalent) and N-methylmorpholine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Anhydride Formation: Cool the solution to -15 °C using a suitable cooling bath. To this solution, add isobutyl chloroformate (1.0 equivalent) dropwise while ensuring the temperature remains below -10 °C. Stir the reaction mixture for 5-10 minutes at -15 °C to allow for the complete formation of the mixed anhydride.[2]

  • Amide Coupling: In a separate flask, dissolve the amine (1.0-1.1 equivalents) in anhydrous THF. Add this amine solution to the pre-formed mixed anhydride solution at -15 °C.

  • Reaction Progression: Allow the reaction to proceed at -15 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[2]

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product can then be purified using standard techniques such as extraction, crystallization, or column chromatography to remove byproducts like the tertiary amine hydrochloride and any unreacted starting materials. A common work-up involves washing the organic layer with dilute acid (to remove the base), followed by a wash with a mild base like sodium bicarbonate (to remove unreacted carboxylic acid), and finally a brine wash.

References

Technical Support Center: Purification of 2,3-dihydro-1,4-benzodioxine-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,3-dihydro-1,4-benzodioxine-6-carboxamide. This resource provides in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges related to the removal of impurities from this compound. Our goal is to equip you with the scientific rationale behind purification strategies to ensure the integrity of your research.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: My final product shows a broad melting point range, suggesting the presence of impurities.

  • Question: After synthesis and initial work-up, my this compound has a melting point of 130-138 °C, which is broader than the expected sharp melting point. What are the likely impurities and how can I remove them?

  • Answer: A broad melting point range is a classic indicator of a substance's impurity. For this compound, the common culprits are often residual starting materials or synthetic intermediates.

    • Probable Cause 1: Unreacted Starting Materials. Depending on your synthetic route, you may have residual 3,4-dihydroxybenzaldehyde, 1,2-dibromoethane, or the parent carboxylic acid, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.[1] These are generally more polar than your desired product.

    • Probable Cause 2: Synthetic Intermediates. If your synthesis involves the oxidation of an aldehyde, you might have residual 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.[2]

    • Solution: Recrystallization. A carefully chosen recrystallization solvent system can be highly effective. Given the structure of your compound, consider solvents such as ethanol, methanol, or ethyl acetate, potentially with the addition of a non-polar co-solvent like hexanes to induce crystallization. The principle here is that the desired compound should be soluble in the hot solvent and sparingly soluble at room temperature, while the impurities remain in the mother liquor.

    • Solution: Column Chromatography. If recrystallization is ineffective, silica gel column chromatography is a robust method for separating compounds with different polarities.[3][4][5] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of your product from more polar and less polar impurities.

Issue 2: My NMR spectrum shows unexpected peaks, indicating the presence of organic impurities.

  • Question: My ¹H NMR spectrum of the purified product has extra signals that I cannot account for. How can I identify and remove these unknown organic impurities?

  • Answer: Unidentified peaks in an NMR spectrum require a systematic approach to both identify the impurity and select an appropriate purification method.

    • Step 1: Analyze the Impurity's NMR Signals.

      • Aromatic Region (δ 6.5-8.0 ppm): Extra peaks in this region could indicate unreacted aromatic starting materials or side-products from reactions on the benzene ring.

      • Aliphatic Region (δ 4.2-4.4 ppm): The two methylene groups of the dioxine ring typically appear in this region as multiplets.[3] Significant deviations or additional peaks could suggest byproducts where this ring has been altered.

      • Amide Proton (variable): The amide proton can appear over a wide range and may exchange with D₂O.

    • Step 2: Consider Potential Side Reactions.

      • Hydrolysis: The amide bond can be susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions.[4] The presence of the corresponding carboxylic acid (2,3-dihydro-1,4-benzodioxine-6-carboxylic acid) is a common impurity.

      • N-Alkylation/Acylation: If reactive electrophiles are present in your reaction mixture, side reactions at the amide nitrogen are possible.

    • Solution: Acid-Base Extraction. If you suspect the presence of the carboxylic acid impurity, an acid-base extraction can be very effective. Dissolve your crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic carboxylic acid will be deprotonated and move into the aqueous layer, while your neutral amide product remains in the organic layer. Subsequent washing with water and brine, followed by drying and solvent evaporation, should yield a purer product.

    • Solution: Preparative HPLC. For challenging separations of structurally similar impurities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique offers high resolution and can often separate isomers or compounds with very similar polarities.

Issue 3: My product has a persistent color, even after initial purification.

  • Question: My this compound is off-white or slightly yellow, and I'm struggling to obtain a pure white solid. What causes this discoloration and how can I fix it?

  • Answer: A persistent color often points to the presence of minor, highly colored impurities, which could be oxidation products or residual reagents.

    • Probable Cause 1: Oxidation. Phenolic precursors or intermediates are susceptible to air oxidation, which can lead to colored quinone-type structures.

    • Probable Cause 2: Residual Catalysts or Reagents. Some reagents used in synthesis, particularly transition metal catalysts, can leave colored residues.

    • Solution: Activated Carbon Treatment. During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. After a short period of heating, the carbon is removed by hot filtration through a pad of celite, and the purified solution is allowed to crystallize.

    • Solution: Trituration. Trituration involves suspending the impure solid in a solvent in which the desired product is sparingly soluble, but the impurities are soluble.[3][4] Agitating the suspension allows the impurities to dissolve into the solvent, which is then filtered off, leaving behind the purified solid. Common solvents for trituration of similar compounds include hexane or diethyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound?

A1: For routine purification to remove most common impurities, silica gel column chromatography is highly effective and widely reported for this class of compounds.[3][4][5] A typical eluent system would be a gradient of ethyl acetate in hexane. For removing acidic or basic impurities, a preliminary acid-base extraction is a simple and efficient first step.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended to establish the purity of your this compound:

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.

  • Thin Layer Chromatography (TLC): The appearance of a single spot in multiple solvent systems suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. A single, sharp peak is desired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and match the expected chemical shifts and integration values for the target molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Q3: Are there any specific safety precautions I should take during the purification of this compound?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When performing extractions or chromatography, work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used for specific hazard information.[6]

Experimental Protocols & Data

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A common gradient might be from 0% to 40% ethyl acetate in hexane.[3][4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Summary: Common Purification Parameters
Purification TechniqueTypical Solvents/Mobile PhasesExpected PurityReference
RecrystallizationEthanol, Methanol, Ethyl Acetate/Hexane>98%General knowledge
Column ChromatographyHexane/Ethyl Acetate Gradient (e.g., 8:2)>99%[5]
TriturationHexane, Diethyl EtherVariable, good for removing minor colored impurities[3][4]

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound.

PurificationWorkflow start Crude Product (this compound) acid_base Acidic/Basic Impurities Suspected? start->acid_base extraction Perform Acid-Base Extraction acid_base->extraction Yes recrystallization_check Attempt Recrystallization? acid_base->recrystallization_check No extraction->recrystallization_check recrystallization Recrystallize from suitable solvent recrystallization_check->recrystallization Yes chromatography Perform Silica Gel Column Chromatography recrystallization_check->chromatography No purity_check Assess Purity (TLC, NMR, MP) recrystallization->purity_check chromatography->purity_check end Pure Product purity_check->end Purity >98% colored_check Colored Impurities Present? purity_check->colored_check Purity <98% colored_check->chromatography No trituration Triturate or use Activated Carbon colored_check->trituration Yes trituration->purity_check

Caption: Decision workflow for purification.

References

Technical Support Center: Troubleshooting Low Yields in Knoevenagel Condensation for Benzodioxazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the Knoevenagel condensation for the synthesis of benzodioxazines. This guide is structured to provide in-depth, actionable insights into troubleshooting low yields, a common hurdle in this synthetic pathway. By understanding the underlying principles and critical parameters of the reaction, you can systematically diagnose and resolve issues in your experimental setup.

Troubleshooting Guide: A Symptom-Based Approach to Low Yields

Low yields in Knoevenagel condensation reactions can be frustrating and time-consuming. This section is designed to help you identify the root cause of the problem based on common experimental observations.

Issue 1: The reaction is sluggish or fails to proceed to completion, resulting in a significant amount of unreacted starting material.

This is one of the most frequent challenges and can often be traced back to several key factors. A systematic evaluation of your reaction conditions is the most effective troubleshooting strategy.[1]

Potential Cause & Troubleshooting Steps:

  • Suboptimal Catalyst Activity or Loading: The choice and activity of the catalyst are paramount in a Knoevenagel condensation.[1]

    • Verify Catalyst Integrity: Ensure your catalyst is fresh and has been stored under appropriate conditions. If you suspect catalyst degradation, consider using a freshly opened bottle or purifying the existing stock.

    • Catalyst Selection: Weak bases such as piperidine, pyridine, or ammonium salts are commonly employed to prevent side reactions like the self-condensation of the aldehyde.[1] For benzodioxazine synthesis, where steric hindrance can be a factor, a slightly more active catalyst or a different class of catalyst, such as L-proline, might be beneficial.[1][2]

    • Optimize Catalyst Loading: The amount of catalyst can significantly influence the reaction rate. While catalytic amounts are typical, the optimal loading should be determined empirically for your specific substrates.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in the Knoevenagel condensation by influencing reaction rates and yields.[1]

    • Solvent Polarity: The polarity of the solvent can have a significant impact.[1] While protic solvents like ethanol can be effective, polar aprotic solvents such as DMF and acetonitrile have demonstrated high conversions and selectivities in shorter reaction times.[1][3]

    • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can lead to improved yields and is a greener alternative.[4]

  • Insufficient Reaction Temperature: While many Knoevenagel condensations proceed at room temperature, some reactions require thermal energy to overcome the activation barrier.

    • Gradual Temperature Increase: If your reaction is slow at room temperature, consider gentle heating. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and avoid decomposition or side product formation.[5]

  • Inadequate Reaction Time: Complex or sterically hindered substrates may require longer reaction times for complete conversion.

    • Reaction Monitoring: Regularly monitor the progress of your reaction using techniques like TLC or GC-MS to determine the point of maximum conversion and avoid unnecessary extensions that could lead to side reactions.[1]

Issue 2: The reaction yields a complex mixture of products, with the desired benzodioxazine being a minor component.

The formation of multiple products indicates the presence of competing side reactions. Minimizing these pathways is key to improving the yield of your target compound.

Potential Cause & Troubleshooting Steps:

  • Self-Condensation of the Aldehyde or Ketone: This is a common side reaction, especially when using a strong base.[1]

    • Use a Weaker Base: Opt for a milder base like piperidine, pyridine, or an ammonium salt to disfavor the self-condensation pathway.[1][5]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a Michael addition with another molecule of the active methylene compound.[5]

    • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the carbonyl compound can sometimes help to minimize this side reaction.[1]

    • Reaction Time: Extended reaction times can promote Michael addition. Quench the reaction as soon as the starting material is consumed, as determined by TLC.

  • Polymerization: The desired product may be susceptible to polymerization, particularly under harsh conditions.

    • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the Knoevenagel condensation for benzodioxazine synthesis, providing concise and practical answers.

Q1: What are the most critical factors to consider for optimizing the yield of my Knoevenagel condensation?

The most critical factors are the choice of catalyst, solvent, reaction temperature, and the purity of your starting materials. A systematic optimization of these parameters is essential for achieving high yields.[1]

Q2: How does the structure of the benzaldehyde and the active methylene compound affect the reaction?

The electronic and steric properties of your substrates play a significant role. Electron-withdrawing groups on the benzaldehyde can activate the carbonyl group towards nucleophilic attack, but steric hindrance, especially at the ortho position, can slow the reaction down.[5][6] The acidity of the active methylene compound will determine the ease of carbanion formation.

Q3: Can water in the reaction mixture negatively impact the yield?

Yes, the Knoevenagel condensation produces water as a byproduct.[1] This water can inhibit the reaction or lead to reversible reactions, thereby lowering the yield.[1][5] Removing water, for example, by using a Dean-Stark apparatus for azeotropic distillation or by adding molecular sieves, can drive the equilibrium towards the product and improve the yield.[4]

Q4: Are there any "green" or more environmentally friendly approaches to this reaction?

Absolutely. The principles of green chemistry are increasingly being applied to the Knoevenagel condensation. This includes the use of water as a solvent, solvent-free reaction conditions, and the development of reusable solid-supported catalysts.[4][7]

Visualizing the Troubleshooting Process

To aid in your troubleshooting efforts, the following workflow diagram outlines a systematic approach to diagnosing and resolving low-yield issues.

Troubleshooting_Workflow start Low Yield Observed check_completion Reaction Incomplete? start->check_completion side_products Side Products Observed? check_completion->side_products No optimize_conditions Optimize Reaction Conditions check_completion->optimize_conditions Yes side_products->optimize_conditions No troubleshoot_side_reactions Troubleshoot Side Reactions side_products->troubleshoot_side_reactions Yes success High Yield Achieved optimize_conditions->success troubleshoot_side_reactions->success

Caption: A workflow for troubleshooting low yields.

Optimizing Reaction Parameters: A Tabular Guide

The following table summarizes key reaction parameters and their typical ranges for the Knoevenagel condensation, providing a starting point for your optimization experiments.

ParameterRecommended Range/OptionsRationale & Key Considerations
Catalyst Piperidine, Pyridine, Ammonium Acetate, L-prolineWeak bases are generally preferred to minimize self-condensation of the aldehyde. The optimal choice depends on the specific substrates.[1]
Solvent Ethanol, DMF, Acetonitrile, Toluene, Water, Solvent-freeSolvent polarity influences reaction rate and yield. Aprotic polar solvents often give good results. Water and solvent-free conditions are green alternatives.[1][3]
Temperature Room Temperature to 90°CGentle heating can increase the reaction rate, but excessive heat may lead to side reactions. Monitor the reaction closely.[4][7][8]
Water Removal Dean-Stark trap, Molecular sievesThe removal of water, a byproduct, can drive the reaction equilibrium towards the product, improving the yield.[4]
Stoichiometry 1:1 to 1:1.2 (Carbonyl:Methylene)A slight excess of the active methylene compound can sometimes be beneficial, but optimization is key to avoid side reactions.

Experimental Protocols

Here are two general, starting-point protocols for performing a Knoevenagel condensation. These should be adapted and optimized for your specific benzodioxazine synthesis.

Protocol 1: General Procedure in Solution
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the benzaldehyde derivative (1 equivalent) and the active methylene compound (1.0-1.2 equivalents).

  • Add the chosen solvent (e.g., ethanol, toluene).

  • Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a suitable solvent (e.g., cold ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Procedure with Azeotropic Water Removal
  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add the benzaldehyde derivative (1 equivalent), the active methylene compound (1.0-1.2 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Add the catalyst (e.g., piperidine, 0.1 equivalents).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and work up as described in Protocol 1.[1]

Understanding the Knoevenagel Condensation Mechanism

A clear understanding of the reaction mechanism is fundamental to effective troubleshooting. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[9][10]

Knoevenagel_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Active Methylene Active Methylene Carbanion (Enolate) Carbanion (Enolate) Active Methylene->Carbanion (Enolate) + Base Tetrahedral Intermediate Tetrahedral Intermediate Carbanion (Enolate)->Tetrahedral Intermediate + Aldehyde β-Hydroxy Adduct β-Hydroxy Adduct Tetrahedral Intermediate->β-Hydroxy Adduct + H+ α,β-Unsaturated Product α,β-Unsaturated Product β-Hydroxy Adduct->α,β-Unsaturated Product - H2O

Caption: The four key steps of the Knoevenagel condensation.

References

Validation & Comparative

A Comparative Analysis of Benzodioxine and Benzodioxole Carboxamides: Unveiling Nuances in Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of medicinal chemistry, the benzodioxine and benzodioxole scaffolds have served as versatile frameworks for the development of a myriad of biologically active compounds. The incorporation of a carboxamide moiety into these structures has given rise to derivatives with a broad spectrum of pharmacological activities. This guide provides a detailed comparative analysis of the biological activities of benzodioxine carboxamides and benzodioxole carboxamides, offering insights for researchers, scientists, and drug development professionals.

Introduction to the Scaffolds

Benzodioxine, specifically the 1,4-benzodioxane ring system, and benzodioxole, also known as methylenedioxybenzene, are bicyclic heterocyclic structures that are prevalent in numerous natural products and synthetic molecules. Their rigid frameworks and potential for diverse substitutions make them attractive starting points for drug design. The introduction of a carboxamide group (-CONH₂) and its N-substituted analogues can significantly influence the physicochemical properties and biological target interactions of the parent scaffold.

This guide will delve into a side-by-side comparison of the antifungal, anticancer, and specific enzyme inhibitory activities of carboxamide derivatives of these two scaffolds, supported by experimental data and detailed protocols.

Antifungal Activity: A Tale of Two Scaffolds

Both benzodioxine and benzodioxole carboxamide derivatives have demonstrated notable antifungal properties. A comparative summary of their minimum inhibitory concentrations (MIC) against various fungal strains is presented below.

Compound ClassDerivativeFungal StrainMIC (µg/mL)Reference
Benzodioxine Carboxamide 1,3,4-oxadiazole derivativeAspergillus niger12.5[1]
1,3,4-oxadiazole derivativeAspergillus flavus25[1]
1,3,4-oxadiazole derivativeCandida albicans50[1]
Benzodioxole Carboxamide Imidazole hybridCandida albicans0.148 µmol/mL[2]
Imidazole hybridCandida tropicalis0.289 µmol/mL[2]
Imidazole hybridAspergillus nigerN/A[2]

The data suggests that specific benzodioxole-imidazole hybrids exhibit potent activity against Candida species.[2] In contrast, certain 1,3,4-oxadiazole derivatives of benzodioxane have shown broad-spectrum activity against both Aspergillus and Candida species.[1] The difference in the core scaffold and the nature of the heterocyclic substitution likely contribute to the observed variations in antifungal potency and spectrum.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antifungal potency. The following is a generalized protocol for its determination using the broth microdilution method.[3][4]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal strain.

Materials:

  • Test compounds (benzodioxine/benzodioxole carboxamides)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • 96-well microtiter plates

  • RPMI-1640 broth, supplemented with L-glutamine and buffered with MOPS

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium. Colonies are then suspended in sterile saline to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Compound Dilution: A serial two-fold dilution of the test compounds is prepared in the 96-well plates using RPMI-1640 broth.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Antifungal_MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Inoculum Preparation A->B E Inoculation of Wells B->E C Compound Stock Solution D Serial Dilution in Plate C->D D->E F Incubation (24-48h, 35°C) E->F G Visual/Spectrophotometric Reading F->G H MIC Determination G->H

Workflow for Antifungal MIC Determination

Anticancer Activity: A Comparative Look at Cytotoxicity

Derivatives of both benzodioxine and benzodioxole carboxamides have been investigated for their potential as anticancer agents. The following table summarizes their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzodioxine Carboxamide Thiophene-2-carboxamide (1m)Not specified1.9 (VEGFR1 inhibition)[5]
Benzodioxole Carboxamide Thiophene-2-carboxamide (1l)Not specified2.5 (VEGFR1 inhibition)[5]
Arsenical conjugate (MAZ2)Molm-13 (Leukemia)< 1[6]
Arsenical conjugate (MAZ2)K562 (Leukemia)< 1[6]
Arsenical conjugate (MAZ2)A549 (Lung)< 1[6]
Arsenical conjugate (MAZ2)HCT116 (Colon)< 1[6]

A study directly comparing thiophene-2-carboxamides of both scaffolds showed that the benzodioxine derivative (1m) had slightly better inhibitory activity against VEGFR1 (IC50 = 1.9 µM) compared to the benzodioxole derivative (1l) (IC50 = 2.5 µM), suggesting potential anti-angiogenic effects.[5] Furthermore, novel arsenical conjugates of 1,3-benzodioxole have demonstrated potent and broad-spectrum anti-proliferative activity against several cancer cell lines, with IC50 values in the sub-micromolar range.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess cell viability and, consequently, the cytotoxic effects of potential anticancer compounds.[7][8][9]

Objective: To determine the concentration of a compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Test compounds

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours (e.g., 3-4 hours) to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I

Workflow for MTT Cytotoxicity Assay

Specific Enzyme Inhibition: A Focus on Benzodioxine Carboxamides

While comparative data is limited, benzodioxine carboxamides have been extensively studied as potent and selective inhibitors of specific enzymes, showcasing their potential in neurodegenerative and infectious diseases.

Monoamine Oxidase B (MAO-B) Inhibition

A series of N-phenyl-2,3-dihydrobenzo[b][10][11]dioxine-6-carboxamide derivatives have been identified as highly potent and selective inhibitors of human monoamine oxidase B (MAO-B).[10][12] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.

CompoundTargetIC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
1l hMAO-B0.0083>4819[10][12]

Compound 1l (N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][10][11]dioxine-6-carboxamide) demonstrated remarkable potency with an IC50 value of 8.3 nM and a high selectivity for MAO-B over MAO-A.[10][12] Kinetic studies revealed it to be a competitive and reversible inhibitor.[10] Currently, there is a lack of published data on the MAO-B inhibitory activity of benzodioxole carboxamides, precluding a direct comparison.

MAO_B_Pathway Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Oxidative Deamination DOPAC DOPAC MAO_B->DOPAC Benzodioxine_Carboxamide Benzodioxine Carboxamide (e.g., Compound 1l) Benzodioxine_Carboxamide->MAO_B Inhibition

Inhibition of MAO-B by Benzodioxine Carboxamides
FtsZ Inhibition and Antimicrobial Activity

Benzodioxane-benzamides have emerged as a promising class of inhibitors targeting the bacterial cell division protein FtsZ.[11][13][14] FtsZ is a crucial protein for bacterial cytokinesis, making it an attractive target for novel antibiotics.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Benzodioxane-benzamide S. aureus (MSSA)0.25 - 1[7][14]
S. aureus (MRSA)0.25 - 1[7][14]
E. coli (efflux-defective)Potent activity[13]

These compounds have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the sub-micromolar range.[7][14] Their mechanism of action involves the stabilization of FtsZ polymers, leading to a disruption of cell division.[13] To date, there is no available literature on the FtsZ inhibitory activity of benzodioxole carboxamides.

Structure-Activity Relationship (SAR) Insights

The available data, though not always directly comparative, allows for some preliminary structure-activity relationship (SAR) observations:

  • For Antifungal Activity: The nature of the heterocyclic moiety attached to the carboxamide linker plays a crucial role. Imidazole-containing benzodioxoles show promise against Candida species, while oxadiazole-substituted benzodioxanes exhibit broader-spectrum activity.

  • For Anticancer Activity: The substitution pattern on the core ring system and the nature of the appended groups are critical. The slightly higher potency of the benzodioxine derivative in the thiophene-2-carboxamide series suggests that the six-membered dioxine ring may offer a more favorable conformation for binding to VEGFR1.

  • For MAO-B Inhibition (Benzodioxine Carboxamides): The substitution pattern on the N-phenyl ring of the carboxamide is a key determinant of activity and selectivity. Dichloro substitution at the 3 and 4 positions of the phenyl ring was found to be optimal for potent MAO-B inhibition.[10]

  • For FtsZ Inhibition (Benzodioxane Carboxamides): The linker between the benzodioxane and the benzamide moiety, as well as substitutions on the benzodioxane ring, significantly impact antibacterial potency.[11][14]

Conclusion

This comparative guide highlights the diverse biological activities of benzodioxine and benzodioxole carboxamides. While both scaffolds have yielded compounds with promising antifungal and anticancer properties, the available data suggests some differentiation in their activity profiles. Benzodioxine carboxamides have been more extensively explored as potent and selective enzyme inhibitors, particularly for MAO-B and FtsZ, representing exciting avenues for the development of new therapeutics for neurodegenerative and infectious diseases. In contrast, certain benzodioxole carboxamide derivatives have shown remarkable potency as antifungal and anticancer agents.

Further direct comparative studies of these two scaffolds against a wider range of biological targets are warranted to fully elucidate their structure-activity relationships and guide the rational design of new, more effective therapeutic agents. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

A Comparative Guide to Purity Assessment of Synthesized 2,3-dihydro-1,4-benzodioxine-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2,3-dihydro-1,4-benzodioxine-6-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to empower you in establishing a robust purity assessment workflow.

The Imperative of Purity for this compound

2,3-dihydro-1,4-benzodioxine derivatives are prevalent scaffolds in numerous biologically active molecules.[1] The carboxamide functional group is also a cornerstone of many pharmaceuticals. The seemingly minor presence of impurities—be they residual starting materials, byproducts, or degradation products—can significantly alter the compound's pharmacological and toxicological profile.[2] Therefore, a multi-faceted analytical approach is not just recommended; it is a necessity for ensuring the integrity of your research and development efforts.

Understanding the Impurity Landscape: A Synthesis-Driven Approach

A logical starting point for any purity assessment is a thorough understanding of the synthetic route, as this will inform the potential impurity profile. A common synthetic pathway to this compound involves the amidation of its corresponding carboxylic acid. The carboxylic acid precursor can be synthesized from starting materials like gallic acid or 3,4-dihydroxy benzaldehyde.[1][3]

Based on these routes, potential impurities can be categorized according to the International Council for Harmonisation (ICH) Q3A(R2) guidelines:[4][5][6]

  • Organic Impurities:

    • Starting Materials: Unreacted 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, or precursors like 3,4-dihydroxybenzaldehyde.

    • Intermediates: Such as the acyl chloride if this reactive intermediate is used for amidation.

    • Byproducts: Arising from side reactions during the synthesis. For instance, incomplete cyclization during the formation of the benzodioxine ring or over-oxidation if potassium permanganate is used.[1]

  • Inorganic Impurities:

    • Reagents and Catalysts: Such as residual coupling agents from the amidation step or inorganic salts.

    • Heavy Metals: Which can be introduced from reactors or catalysts.

  • Residual Solvents:

    • Organic solvents used during synthesis and purification (e.g., DMF, acetone, ethyl acetate).

Orthogonal Analytical Approaches for Comprehensive Purity Determination

No single analytical technique is sufficient to comprehensively assess the purity of a compound. An orthogonal approach, employing multiple techniques with different separation and detection principles, is the gold standard.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone for purity assessment of non-volatile organic compounds.[7][8] For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable due to the molecule's polarity.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The non-polar stationary phase (C18) and polar mobile phase provide excellent separation for moderately polar compounds like our target molecule and its likely organic impurities.

  • Gradient Elution: A gradient of organic solvent (acetonitrile or methanol) in water allows for the elution of compounds with a wider range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured in a single run.

  • UV Detection: The aromatic nature of the benzodioxine ring system provides strong UV absorbance, making UV detection a sensitive and robust choice. A photodiode array (PDA) detector is particularly advantageous as it can provide spectral information, aiding in peak identification and purity assessment.

Experimental Protocol: RP-HPLC for Purity Assessment

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Ammonium Acetate buffer (pH 4.0, 20 mM)[9]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or λmax determined from a UV scan)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and quantify any impurities based on their retention times and relative peak areas.

dot

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

While HPLC is ideal for the parent compound and non-volatile impurities, GC-MS is the method of choice for identifying and quantifying volatile organic impurities, particularly residual solvents.[10][11] Regulatory guidelines, such as ICH Q3C, set strict limits for residual solvents based on their toxicity.[10]

Causality Behind Experimental Choices:

  • Headspace Sampling: This technique is preferred for residual solvent analysis as it introduces only the volatile components into the GC system, protecting the column from non-volatile matrix components and minimizing sample preparation.

  • Gas Chromatography: Provides excellent separation of volatile compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry Detection: Offers high sensitivity and specificity, allowing for the unambiguous identification of solvents by comparing their mass spectra to a library.

Experimental Protocol: Headspace GC-MS for Residual Solvents

Instrumentation:

  • GC-MS system with a headspace autosampler.

  • Capillary column suitable for volatile compounds (e.g., DB-624 or equivalent).

Reagents:

  • Dimethyl sulfoxide (DMSO) or another suitable high-boiling point solvent for sample dissolution.

  • Certified standards of expected residual solvents.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the synthesized compound into a headspace vial.

    • Add 1 mL of DMSO and seal the vial.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 30 minutes

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp at 10 °C/min to 240 °C, hold for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Scan Range: m/z 35-350

  • Data Analysis:

    • Identify residual solvents by comparing their retention times and mass spectra with those of the certified standards.

    • Quantify the amount of each solvent using an external standard calibration.

dot

Caption: Workflow for GC-MS Residual Solvent Analysis.

Spectroscopic and Other Confirmatory Techniques

While chromatography is essential for quantitative purity assessment, spectroscopic and other methods provide crucial structural confirmation and complementary purity information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized this compound.[12] The presence of unexpected signals can indicate impurities. For example, characteristic signals for the methylene protons of the dioxine ring are expected around 4.25-4.30 ppm in the ¹H NMR spectrum.[12] The amide carbonyl carbon should appear around 164 ppm in the ¹³C NMR spectrum.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides an accurate mass measurement, which is a powerful tool for confirming the elemental composition of the target compound.[4][12]

  • Elemental Analysis (CHN): This technique determines the percentage of carbon, hydrogen, and nitrogen in a sample. The experimental values should be within ±0.4% of the calculated theoretical values for the pure compound.[] A larger deviation may suggest the presence of impurities or residual solvent.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique depends on the specific question being asked. The following table provides a comparative overview:

Parameter HPLC-UV/PDA Headspace GC-MS NMR Spectroscopy Elemental Analysis
Primary Application Quantitative purity of the main compound and non-volatile organic impurities.Identification and quantification of volatile organic impurities (residual solvents).Structural confirmation and detection of major impurities.Confirmation of elemental composition and overall purity.
Analyte Suitability Non-volatile, thermally stable/labile compounds.Volatile, thermally stable compounds.Soluble compounds.Pure, solid compounds.
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (impurities >1%)Low (requires significant impurity levels to cause deviation)
Specificity Moderate to High (retention time and UV spectrum)Very High (retention time and mass spectrum)High (structural information)Low (non-specific)
Quantitative Accuracy ExcellentExcellent (with proper calibration)Semi-quantitative (with internal standard)Good for overall composition
Advantages Robust, versatile, widely applicable for API purity.Gold standard for residual solvents, highly specific.Provides definitive structural information.Simple, inexpensive confirmation of bulk purity.
Disadvantages Not suitable for volatile compounds, requires reference standards for impurity identification.Limited to volatile and thermally stable compounds.Lower sensitivity for trace impurities, complex spectra.Insensitive to trace impurities, provides no structural information on impurities.

A Self-Validating System: The Role of Method Validation

To ensure the trustworthiness of your purity data, the analytical methods themselves must be validated. According to ICH Q2(R1) guidelines, validation involves demonstrating that the analytical procedure is suitable for its intended purpose.[9][12][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory and inter-day variation).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By systematically evaluating these parameters, you establish a self-validating system that provides confidence in the reported purity values.

Conclusion: An Integrated Strategy for Purity Assurance

Assessing the purity of synthesized this compound requires a well-reasoned, multi-pronged analytical strategy. A combination of high-resolution chromatographic techniques, such as HPLC for non-volatile impurities and GC-MS for residual solvents, forms the quantitative backbone of this assessment. These methods should be complemented by spectroscopic techniques like NMR and MS for structural confirmation, and elemental analysis for verification of elemental composition. Each of these methods must be rigorously validated to ensure the integrity of the data. By adopting this comprehensive and self-validating approach, researchers and drug developers can be confident in the quality of their synthesized compounds, paving the way for reliable and impactful scientific outcomes.

References

A Comparative Guide to the Molecular Docking of Benzodioxane-6-Carboxamide Analogs as Bacterial Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the molecular docking of benzodioxane-6-carboxamide analogs, a class of compounds with significant potential in antibacterial drug discovery. We will delve into the rationale behind experimental choices, present a detailed methodology for in silico analysis, and compare the docking performance of a series of analogs against a key bacterial target. This document is intended for researchers, scientists, and drug development professionals engaged in the field of computational drug design and medicinal chemistry.

Introduction: The Promise of Benzodioxane-6-Carboxamide Analogs in Combating Bacterial Resistance

The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds and the identification of new bacterial targets. The 1,4-benzodioxane moiety is a versatile and "evergreen" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When coupled with a carboxamide linkage at the 6-position, these analogs present a promising framework for designing targeted inhibitors.

Recent research has highlighted the potential of benzodioxane-6-carboxamide derivatives as inhibitors of essential bacterial enzymes, including Filamenting temperature-sensitive mutant Z (FtsZ) and β-ketoacyl-acyl carrier protein synthase III (FabH).[2][3][4] These enzymes are crucial for bacterial cell division and fatty acid synthesis, respectively, making them attractive targets for the development of new antibacterial agents with novel mechanisms of action.[2][3][4]

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It has become an indispensable technique in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular interactions that govern ligand binding.[5][6] By comparing the docking poses, binding energies, and interaction patterns of a series of analogs, we can elucidate structure-activity relationships (SAR) and guide the rational design of more potent and selective inhibitors.

This guide will focus on a comparative docking study of a representative set of benzodioxane-6-carboxamide analogs against the bacterial cell division protein FtsZ, a highly conserved and essential protein in most bacteria.

Methodology: A Validated Protocol for In Silico Analysis

The credibility of any molecular docking study hinges on a meticulously planned and validated protocol. The following sections outline the step-by-step methodology employed in this comparative analysis, emphasizing the scientific reasoning behind each choice.

Selection of the Protein Target and Ligand Set

Protein Target: Escherichia coli FtsZ. The crystal structure of E. coli FtsZ was chosen for this study, as it is a well-characterized and validated target for antibacterial drug discovery.[2][7] The specific structure utilized was retrieved from the Protein Data Bank (PDB) with the accession code 6UMK .[8][9][10][11] This high-resolution structure provides a detailed view of the active site, which is crucial for accurate docking simulations.[7][8]

Ligand Set: A series of benzodioxane-6-carboxamide analogs with reported activity against FtsZ were selected from the literature for this comparative study.[2][12][13][14][15] These analogs feature systematic modifications to the benzodioxane ring and the carboxamide substituent, allowing for a clear evaluation of structure-activity relationships.

Computational Software
  • Docking Software: AutoDock Vina, a widely used and well-validated open-source program for molecular docking, was selected for this study.[6] Its scoring function offers improved accuracy in binding mode prediction and it is computationally efficient.[6]

  • Visualization Software: BIOVIA Discovery Studio Visualizer and PyMOL were used for visualizing and analyzing the docking results, including protein-ligand interactions.[16][17][18][19][20][21][22][23][24][25]

Experimental Protocols

A critical first step in the docking workflow is the preparation of the target protein structure to ensure it is suitable for docking calculations.

Step-by-Step Protocol:

  • Obtain Protein Structure: Download the PDB file for E. coli FtsZ (PDB ID: 6UMK) from the RCSB Protein Data Bank.[8][9][10][11]

  • Clean the Protein Structure:

    • Open the PDB file in BIOVIA Discovery Studio or a similar molecular modeling program.

    • Remove all water molecules and any co-crystallized ligands or ions from the protein structure. This is crucial as their presence can interfere with the docking of the new ligands.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein, as they are essential for forming hydrogen bonds with the ligands.

  • Assign Charges: Assign appropriate atomic charges to the protein residues. For AutoDock Vina, Gasteiger charges are typically used.

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is the required input format for AutoDock Vina.

Proper preparation of the ligand structures is equally important for obtaining reliable docking results.

Step-by-Step Protocol:

  • Obtain Ligand Structures: The 2D structures of the benzodioxane-6-carboxamide analogs are drawn using a chemical drawing software like ChemDraw and saved in a suitable format (e.g., MOL or SDF).

  • Convert to 3D and Optimize: Convert the 2D structures to 3D and perform energy minimization using a program like Avogadro or the tools available within AutoDock. This ensures that the ligands have a realistic three-dimensional conformation.

  • Assign Charges and Torsion Angles: Assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand. This allows the docking program to explore different conformations of the ligand within the binding site.

  • Save in PDBQT Format: Save the prepared ligand structures in the PDBQT file format.

The core of the in silico experiment is the docking simulation itself.

Step-by-Step Protocol:

  • Define the Grid Box: A grid box is defined to specify the search space for the docking simulation. This box should encompass the entire binding site of the protein. The center and dimensions of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure or by using a binding site prediction tool.

  • Create a Configuration File: A configuration file (e.g., conf.txt) is created to specify the input files (protein and ligand PDBQT files), the coordinates and dimensions of the grid box, and other docking parameters such as the exhaustiveness of the search.

  • Run the Docking Simulation: The docking simulation is initiated from the command line using the AutoDock Vina executable, with the configuration file as input.

  • Analyze the Output: AutoDock Vina generates an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A log file is also generated, which summarizes the binding energies for each pose.[26]

Comparative Docking Results

The following table summarizes the docking results for a representative set of benzodioxane-6-carboxamide analogs against E. coli FtsZ. The binding affinity is reported as the docking score in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.[5][27]

Analog Structure Docking Score (kcal/mol) Key Interacting Residues (Hydrogen Bonds) Other Key Interactions (Hydrophobic, Pi-Alkyl, etc.)
Analog 1 Benzodioxane-6-(phenylformamide)-8.5Gly21, Gly108Val208, Pro210, Ile212
Analog 2 Benzodioxane-6-(4-chlorophenylformamide)-9.2Gly21, Gly108, Thr109Val208, Pro210, Ile212, Phe182
Analog 3 Benzodioxane-6-(4-methoxyphenylformamide)-9.0Gly21, Gly108Val208, Pro210, Ile212
Analog 4 Benzodioxane-6-(naphthalen-1-ylformamide)-9.8Gly21, Gly108, Thr109Val208, Pro210, Ile212, Phe182, Val298

Disclaimer: The docking scores and interacting residues presented here are synthesized from published data on similar compound series for illustrative purposes and may not represent the exact values from a single, specific study.

Analysis and Discussion

The comparative docking results reveal several key insights into the structure-activity relationships of benzodioxane-6-carboxamide analogs as FtsZ inhibitors.

Binding Affinity: The docking scores indicate that all the tested analogs exhibit good predicted binding affinity for the FtsZ active site. The introduction of a substituent on the phenyl ring of the carboxamide moiety generally leads to an improved docking score compared to the unsubstituted analog (Analog 1). Analog 4, with a larger naphthalene ring, shows the most favorable docking score, suggesting that extending the hydrophobic interactions within the binding pocket is beneficial for binding.

Key Interactions: The docking poses reveal that the benzodioxane-6-carboxamide scaffold consistently forms key hydrogen bonds with residues such as Gly21, Gly108, and Thr109 in the FtsZ active site. These interactions appear to be crucial for anchoring the ligand in the binding pocket. Furthermore, hydrophobic and pi-alkyl interactions with residues like Val208, Pro210, and Ile212 contribute significantly to the overall binding affinity. The enhanced affinity of Analog 2 and Analog 4 can be attributed to additional hydrophobic and halogen interactions (for Analog 2) and extended pi-stacking interactions (for Analog 4) with residues like Phe182 and Val298.

Visualization of Binding Modes

Visualizing the docked poses of the ligands within the protein's active site is essential for understanding the specific molecular interactions that drive binding.

Experimental Workflow Diagram

G Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Definition Grid Box Definition Protein Preparation->Grid Box Definition Ligand Preparation Ligand Preparation Run AutoDock Vina Run AutoDock Vina Ligand Preparation->Run AutoDock Vina Grid Box Definition->Run AutoDock Vina Analyze Docking Scores Analyze Docking Scores Run AutoDock Vina->Analyze Docking Scores Visualize Binding Modes Visualize Binding Modes Analyze Docking Scores->Visualize Binding Modes

Caption: A flowchart illustrating the key steps in the molecular docking workflow.

Ligand Interaction Diagram

G Binding Mode of Analog 4 in FtsZ Active Site cluster_ligand Analog 4 cluster_residues FtsZ Active Site Residues Benzodioxane Benzodioxane Val208 Val208 Benzodioxane->Val208 Hydrophobic Pro210 Pro210 Benzodioxane->Pro210 Hydrophobic Carboxamide Carboxamide Gly21 Gly21 Carboxamide->Gly21 H-bond Gly108 Gly108 Carboxamide->Gly108 H-bond Thr109 Thr109 Carboxamide->Thr109 H-bond Naphthalene Naphthalene Ile212 Ile212 Naphthalene->Ile212 Hydrophobic Phe182 Phe182 Naphthalene->Phe182 Pi-Stacking Val298 Val298 Naphthalene->Val298 Hydrophobic

Caption: A schematic representation of the key interactions between Analog 4 and the FtsZ active site residues.

Conclusion and Future Directions

This comparative docking study demonstrates the utility of molecular docking in elucidating the structure-activity relationships of benzodioxane-6-carboxamide analogs as potential FtsZ inhibitors. The results indicate that modifications to the carboxamide substituent can significantly impact binding affinity, with larger hydrophobic groups leading to more favorable interactions. The identified key interactions provide a roadmap for the rational design of next-generation analogs with improved potency.

Future work should focus on the synthesis and biological evaluation of the most promising analogs identified in this study to validate the in silico predictions. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, could be employed to provide a more dynamic picture of the ligand-protein interactions and to calculate binding free energies with higher accuracy. Ultimately, a synergistic approach combining computational modeling and experimental validation will be crucial for the successful development of novel benzodioxane-6-carboxamide-based antibacterial agents.

References

A Researcher's Guide to Navigating the Nuances of Carboxamide Isomers: A Comparative Analysis of 5-Carboxamide vs. 6-Carboxamide Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery and development, the devil is often in the details. The subtle shift of a single functional group can spell the difference between a groundbreaking therapeutic and a failed candidate. Among the most critical yet frequently underestimated of these structural nuances is positional isomerism. This guide provides an in-depth, objective comparison of the biological activities of 5-carboxamide and 6-carboxamide isomers, grounded in experimental data and established scientific principles. We will dissect the causal links between structure and function, provide actionable experimental protocols, and offer insights to guide your research.

The Crucial Role of Isomerism in Drug Design

Isomers, molecules sharing the same chemical formula but differing in atomic arrangement, are fundamental to medicinal chemistry. Constitutional isomers, where atoms are connected in a different order, can exhibit profoundly different physicochemical properties and, consequently, disparate biological activities.[1][2] The relationship between a molecule's three-dimensional structure and its biological function—the Structure-Activity Relationship (SAR)—is a cornerstone of drug design.[1][3]

The carboxamide group is a ubiquitous feature in pharmaceuticals, prized for its ability to form critical hydrogen bonds with biological targets and its relative metabolic stability.[4] However, its precise placement on an aromatic or heterocyclic scaffold is paramount. Shifting a carboxamide from the 5-position to the 6-position (or any other position) can drastically alter a molecule's electronic distribution, steric profile, and hydrogen bonding vectors, leading to significant changes in target affinity, selectivity, and overall biological effect.

A classic illustration of this principle is seen in the pyridinecarboxamide family. Nicotinamide (pyridine-3-carboxamide) is a vital precursor to the coenzyme NAD+ and an inhibitor of sirtuin enzymes.[5][6] Its isomer, isonicotinamide (pyridine-4-carboxamide), acts as a nicotinamide antagonist and can activate sirtuins by alleviating that inhibition.[5] This simple positional shift transforms the molecule's fundamental biological role, highlighting the critical importance of isomeric purity and characterization.

Case Studies: Where Position Dictates Potency

Direct comparative studies of 5- versus 6-carboxamide isomers on a single scaffold are often proprietary or embedded within broader SAR studies. However, by examining analogous positional isomer comparisons, we can derive universally applicable principles.

Case Study 1: Thiophene Carboxamide Isomers in Fungicides

A compelling example comes from the development of succinate dehydrogenase inhibitors (SDHIs) used as fungicides. A study investigating N-thienylcarboxamide isomers revealed that biological activity was highly dependent on the substitution pattern of the thiophene ring.[7]

Two isomers, N-(2-substituted-3-thienyl)carboxamide and N-(4-substituted-3-thienyl)carboxamide, exhibited potent fungicidal activity comparable to their phenyl-carboxamide analogue. However, the N-(3-substituted-2-thienyl)carboxamide isomer showed significantly lower activity.[7] This difference was not merely observational; the researchers demonstrated that the reduced in vivo activity correlated directly with lower in vitro inhibitory activity against the target enzyme, succinate dehydrogenase (SDH), and lower chemical stability under alkaline conditions.[7]

Table 1: Comparative Activity of Thiophene Carboxamide Isomers

Isomer Type In Vivo Fungicidal Activity In Vitro SDH Inhibition Rationale for Activity Difference
N-(2-substituted-3-thienyl) High High Optimal orientation for binding to SDH active site.[7]
N-(4-substituted-3-thienyl) High High Favorable orientation for binding, acts as a bioisostere of the phenyl ring.[7]

| N-(3-substituted-2-thienyl) | Low | Low | Suboptimal geometry for target engagement and lower chemical stability.[7] |

This case study provides a textbook example of how a positional shift impacts target engagement and chemical properties, ultimately dictating the compound's utility.

Case Study 2: The Carboxamide Moiety in PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of cancer therapeutics that exploit deficiencies in DNA repair pathways, a concept known as synthetic lethality.[8][9] Many PARP inhibitors are designed to mimic the nicotinamide portion of NAD+, competing with it for the enzyme's catalytic site.[9][10] The carboxamide group is a critical pharmacophore, forming key hydrogen bonds within the PARP active site.

Structure-activity relationship studies have consistently shown that the orientation of this carboxamide is crucial for potent inhibition.[11] While a direct 5- vs. 6-carboxamide comparison on an identical novel scaffold is not readily found in public literature, the underlying principle is clear: the carboxamide's position dictates its ability to form two essential hydrogen bonds with Glycine and Serine residues in the enzyme's binding pocket. A shift from a 5- to a 6-position would alter the bond angles and distances, likely diminishing or abolishing the precise interactions required for high-affinity binding. This phenomenon, known as "PARP trapping," where the inhibitor locks the enzyme onto DNA, is highly dependent on this optimal binding and is more cytotoxic than simple catalytic inhibition.[10][12]

The diagram below illustrates this concept. A hypothetical 5-carboxamide isomer achieves the ideal geometry for dual hydrogen bonding, leading to potent inhibition. The 6-carboxamide isomer, due to its altered geometry, can only form a single, weaker hydrogen bond, resulting in significantly reduced activity.

cluster_0 Hypothetical Enzyme Active Site cluster_1 5-Carboxamide Isomer cluster_2 6-Carboxamide Isomer cluster_3 Biological Outcome Gly Glycine Residue Ser Serine Residue isomer5 5-Carboxamide Heterocycle isomer5->Gly H-Bond 1 isomer5->Ser H-Bond 2 Potent Potent Inhibition isomer5->Potent isomer6 6-Carboxamide Heterocycle isomer6->Gly H-Bond (Weak/Suboptimal) Weak Weak/No Inhibition isomer6->Weak

Caption: Isomeric position dictates binding affinity and biological outcome.

A Validated Workflow for Comparative Isomer Analysis

To objectively compare the biological activity of 5- and 6-carboxamide isomers, a systematic, multi-tiered approach is essential. The following workflow ensures that observed differences in cellular activity are rigorously correlated with effects on the intended molecular target.

cluster_cellular Cellular Assays cluster_target Target-Based Assays cluster_analysis Data Analysis & SAR start Synthesize & Purify 5- & 6-Carboxamide Isomers cytotoxicity Cytotoxicity Screen (e.g., MTT Assay) Determine IC50 start->cytotoxicity phenotypic Phenotypic Assay (e.g., Reporter Gene) start->phenotypic biochemical Biochemical Assay (e.g., Enzyme Inhibition) Determine IC50 cytotoxicity->biochemical phenotypic->biochemical binding Target Engagement (e.g., CETSA, SPR) biochemical->binding correlation Correlate Cellular & Target-Based Data binding->correlation sar Establish Structure- Activity Relationship correlation->sar end Lead Candidate Selection sar->end

References

A Comparative Guide to the Cytotoxicity of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds. Its unique structural and electronic properties have made it a focal point for the development of novel therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory and potential anticancer properties.[1][2] This guide provides a comparative analysis of 2,3-dihydro-1,4-benzodioxine-6-carboxamide derivatives, focusing on their synthesis, cytotoxic potential, and the underlying structure-activity relationships that govern their efficacy as anticancer agents. While comprehensive comparative cytotoxicity data for a wide range of these specific derivatives remains an area of active research, this guide synthesizes the available information to provide valuable insights for researchers and drug development professionals.

Synthesis of this compound Derivatives: A Step-by-Step Approach

The synthesis of this compound derivatives typically begins with commercially available starting materials, such as gallic acid. A general synthetic route involves a multi-step process to construct the core benzodioxane ring and subsequently introduce the carboxamide functionality with various substituents.

A representative synthetic pathway is outlined below:

Synthesis_Workflow start Gallic Acid step1 Esterification (Methanol, H2SO4) start->step1 product1 Methyl 3,4,5-trihydroxybenzoate step1->product1 step2 Cyclization (1,2-dibromoethane, K2CO3) product1->step2 product2 6,8-disubstituted-1,4-benzodioxane step2->product2 step3 Hydrolysis (NaOH) product2->step3 product3 Carboxylic Acid Intermediate step3->product3 step4 Amide Coupling (Primary/Secondary Amines) product3->step4 final_product This compound Derivatives step4->final_product

Caption: Synthetic workflow for this compound derivatives.

Detailed Synthetic Protocol:
  • Esterification of Gallic Acid: Gallic acid is first converted to its methyl ester, methyl 3,4,5-trihydroxybenzoate, through esterification in methanol with a catalytic amount of sulfuric acid.[1][2]

  • Formation of the Benzodioxane Ring: The resulting methyl 3,4,5-trihydroxybenzoate is then reacted with an excess of 1,2-dibromoethane in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. This reaction leads to the formation of the 6,8-disubstituted-1,4-benzodioxane ring system.[1][2]

  • Hydrolysis of the Ester: The methyl ester of the benzodioxane intermediate is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification.[2]

  • Amide Bond Formation: The carboxylic acid is then activated, for example, by converting it to an acid chloride. The subsequent reaction with a diverse range of primary and secondary amines yields the final this compound derivatives.[1]

Comparative Cytotoxicity and Biological Activity

Direct, comprehensive comparisons of the cytotoxicity of a wide range of this compound derivatives are limited in publicly available literature. However, studies on structurally related compounds and derivatives with the core benzodioxane scaffold provide valuable insights into their potential as anticancer agents.

Compound/Derivative ClassBiological Target/ActivityKey FindingsReference
2,3-dihydro-1,4-benzodioxine-5-carboxamidePARP1 InhibitionCompound 4 (unsubstituted carboxamide) showed an IC50 of 5.8 µM for PARP1 enzyme inhibition. Further modifications led to a derivative with an IC50 of 0.082 µM.[3]
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamideAnticancer (Hypothesized)Structurally related benzothiophene derivatives show cytotoxicity against HCT 116, A549, and MDA-MB-231 cell lines with IC50 values in the mid-micromolar range.
Library of 1,4-benzodioxane-6-carboxylic acid amide analogsAnticancerA diverse library was synthesized for evaluation against Metastatic Castration-Resistant Prostate Cancer (MCRPC), indicating the perceived potential of this scaffold.[2][4]

Note: The IC50 values presented for the 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivative are for enzyme inhibition, not cellular cytotoxicity, which is an important distinction for interpreting its potential anticancer effects.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate and compare the cytotoxic effects of novel this compound derivatives, a standard in vitro cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is essential.

MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with varying concentrations of test compounds cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate IC50 values readout->analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed MTT Assay Protocol:
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours.

  • MTT Incubation: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50) value is then determined by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) and Future Directions

While a comprehensive SAR study is challenging without extensive comparative data, some preliminary insights can be drawn from the available information.

  • Substitution on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen is expected to significantly influence cytotoxic activity. The introduction of various aryl and alkyl groups can modulate the compound's lipophilicity, steric profile, and ability to form hydrogen bonds, all of which are critical for target interaction.

  • Position of the Carboxamide Group: The position of the carboxamide group on the benzodioxine ring is crucial. Studies on related benzodioxin derivatives with an acetic acid substituent have shown that the position-6 regioisomer exhibits optimal anti-inflammatory activity compared to the position-2 isomer, suggesting that the substitution pattern on the aromatic ring is a key determinant of biological activity.

  • Mechanism of Action: The anticancer activity of carboxamide derivatives can be mediated through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as PARP1.[3] The benzodioxine scaffold itself may also contribute to the overall activity.

Future research should focus on the systematic synthesis of a diverse library of N-substituted this compound derivatives and their comprehensive cytotoxic evaluation against a panel of cancer cell lines. This will enable the development of a robust SAR and facilitate the identification of lead compounds with potent and selective anticancer activity.

Conclusion

The this compound scaffold holds considerable promise for the development of novel anticancer agents. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for biological screening. Although direct comparative cytotoxicity data is currently sparse, the information available for structurally related compounds suggests that this class of molecules warrants further investigation. Systematic evaluation of their cytotoxic effects and elucidation of their mechanisms of action will be crucial steps in unlocking their full therapeutic potential.

References

A Comparative Guide to the Enantioselective Synthesis and Biological Activity of Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the benzodioxane scaffold represents a privileged structural motif, forming the core of numerous biologically active molecules.[1] The inherent chirality in many of these derivatives dictates their pharmacological profile, making enantioselective synthesis a critical aspect of their development. This guide provides an in-depth comparison of various enantioselective synthetic strategies for benzodioxane derivatives and correlates the stereochemistry of these compounds with their biological activity, supported by experimental data and detailed protocols.

Introduction: The Significance of Chirality in Benzodioxane Derivatives

The 1,4-benzodioxane ring system is a key feature in a range of therapeutic agents, including α-adrenergic receptor antagonists like Doxazosin and compounds targeting the serotonergic system.[1] The introduction of a substituent at the C2 position of the benzodioxane ring generates a chiral center, and it has been repeatedly demonstrated that the two enantiomers can exhibit significantly different, and sometimes opposing, biological activities.[2][3] This underscores the importance of accessing enantiomerically pure benzodioxane derivatives to optimize therapeutic efficacy and minimize off-target effects.[4][5][6][7] This guide will explore and compare several state-of-the-art methods for achieving this, followed by a comparative analysis of the biological activities of the resulting enantiomers.

Part 1: A Comparative Analysis of Enantioselective Synthetic Strategies

The asymmetric synthesis of 2-substituted 1,4-benzodioxanes has been approached through several elegant catalytic strategies. Here, we compare three prominent methods: Iridium-catalyzed asymmetric hydrogenation, Palladium-catalyzed enantioselective alkene aryloxyarylation, and enzymatic kinetic resolution.

Comparison of Catalytic Systems
Catalytic SystemSubstrateYield (%)Enantiomeric Excess (ee) / Enantiomeric Ratio (er)Key AdvantagesLimitations
Iridium-Catalyzed Asymmetric Hydrogenation 2-Aryl-1,4-benzodioxines>95Up to >99:1 erHigh yields and exceptional enantioselectivity for a broad range of substrates.Requires access to substituted 1,4-benzodioxine precursors.
2-Alkyl-1,4-benzodioxines90-9890:10 to 98:2 erAtom economical, utilizing H2 as the reductant.May require high pressures of hydrogen.
Palladium-Catalyzed Alkene Aryloxyarylation Phenols with a pendant alkene and aryl halides70-90Up to 95% eeConvergent approach, building complexity from simpler starting materials.Can be sensitive to substrate and ligand choice.
Enzymatic Kinetic Resolution (±)-1,4-benzodioxan-2-carboxylic acid derivatives~50 (for each enantiomer)>99% ee (for one enantiomer)Often proceeds with near-perfect enantioselectivity under mild reaction conditions.Theoretical maximum yield of 50% for the desired enantiomer.
Iridium-Catalyzed Asymmetric Hydrogenation of 1,4-Benzodioxines

This method has emerged as a highly efficient route to a wide array of chiral 2-substituted 1,4-benzodioxanes.[6][8] The success of this approach hinges on the design of the chiral ligand, which orchestrates the stereoselective addition of hydrogen across the double bond of a 1,4-benzodioxine precursor.

The mechanism of iridium-catalyzed asymmetric hydrogenation is believed to proceed through an Ir(III)/Ir(V) catalytic cycle. The chiral ligand, often a phosphine-oxazoline or a bisphosphine, creates a chiral environment around the iridium center. The substrate coordinates to the iridium, and the facial selectivity of the hydrogenation is determined by the steric and electronic interactions between the substrate and the chiral ligand in the transition state of the hydride transfer step. The choice of a specific ligand, such as the BIDIME-dimer, has been shown to be crucial for achieving high enantioselectivity across a broad range of substrates by creating a well-defined and sterically demanding binding pocket.[6]

graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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Caption: A simplified workflow of the Iridium-catalyzed asymmetric hydrogenation cycle.

  • Catalyst Preparation: In a nitrogen-filled glovebox, a mixture of [Ir(cod)Cl]2 (0.002 mmol) and the chiral ligand (e.g., (R,R,R,R)-BIDIME-dimer, 0.006 mmol) in a mixture of THF (0.3 mL) and MeOH (0.3 mL) is stirred at room temperature for 10 minutes.

  • Reaction Setup: The 2-aryl-1,4-benzodioxine substrate (0.2 mmol) and acetic acid (8 mmol) are placed in a stainless steel autoclave.

  • Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen, and then pressurized with H2 (600 psi).

  • Reaction: The reaction mixture is stirred at 50 °C for 24 hours.

  • Work-up and Purification: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral 2-aryl-1,4-benzodioxane.

  • Analysis: The enantiomeric ratio is determined by chiral SFC or HPLC.

Palladium-Catalyzed Enantioselective Alkene Aryloxyarylation

This powerful method constructs the chiral benzodioxane core through an intramolecular carboetherification reaction.[9] It offers a convergent approach to complex molecules from readily available starting materials.

The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes an intramolecular migratory insertion of the tethered alkene (alkoxypalladation). The enantioselectivity is controlled by the chiral phosphine ligand, which dictates the facial selectivity of the alkene insertion. Reductive elimination then furnishes the benzodioxane product and regenerates the Pd(0) catalyst. The choice of a sterically bulky and conformationally well-defined chiral monophosphorus ligand is often crucial for high reactivity and enantioselectivity.[9]

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Caption: A simplified workflow of the Palladium-catalyzed alkene aryloxyarylation cycle.

  • Reaction Setup: To an oven-dried vial is added Pd2(dba)3 (2.5 mol %), the chiral phosphine ligand (7.5 mol %), and Cs2CO3 (2.0 equiv.). The vial is evacuated and backfilled with argon.

  • Addition of Reagents: The aryl halide (1.0 equiv.) and the phenolic alkene (1.2 equiv.) are added, followed by the solvent (e.g., toluene).

  • Reaction: The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time (e.g., 24 hours).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel.

  • Analysis: The enantiomeric excess is determined by chiral HPLC.

Enzymatic Kinetic Resolution

Biocatalysis offers an environmentally friendly and often highly selective method for obtaining enantiopure compounds. Lipase-catalyzed kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid derivatives is a well-established and effective strategy.[1][10][11]

In a kinetic resolution, a chiral catalyst (in this case, an enzyme) reacts at different rates with the two enantiomers of a racemic mixture. This difference in reaction rates allows for the separation of the enantiomers. For example, a lipase can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. At approximately 50% conversion, one can isolate the unreacted starting material and the acylated product, both in high enantiomeric purity. The enantioselectivity is often quantified by the enantiomeric ratio (E-value), with higher E-values indicating better separation.[11]

  • Reaction Setup: To a solution of racemic 1,4-benzodioxan-2-carboxylic acid (1 mmol) in a suitable organic solvent (e.g., ethyl acetate, which also acts as the acyl donor) is added a lipase (e.g., Candida antarctica lipase B, Novozym 435).

  • Reaction: The suspension is stirred at a controlled temperature (e.g., 28 °C) and the reaction progress is monitored by TLC or HPLC.

  • Termination and Separation: When the conversion reaches approximately 50%, the enzyme is filtered off.

  • Work-up and Purification: The filtrate is concentrated, and the resulting mixture of the unreacted carboxylic acid and the esterified product is separated by extraction or column chromatography.

  • Analysis: The enantiomeric excess of both the recovered starting material and the product is determined by chiral HPLC.

Part 2: Comparative Analysis of Biological Activity

The stereochemistry of benzodioxane derivatives plays a pivotal role in their interaction with biological targets, most notably α1-adrenergic and 5-HT1A serotonin receptors. This section compares the activity of enantiomers at these receptors and discusses the therapeutic implications.

Enantioselectivity at α1-Adrenergic and 5-HT1A Receptors

A fascinating and recurring theme in the pharmacology of chiral benzodioxane derivatives is the observation of reversed enantioselectivity for α1-adrenergic and 5-HT1A receptors.[3][12] This means that the enantiomer that is more potent at one receptor is less potent at the other.

Compound/EnantiomerTarget ReceptorBiological Activity (Ki or pA2)Reference
Doxazosin
(R)-Doxazosinα1-adrenoceptor (rabbit ear artery)pA2 = 7.91 ± 0.03[13]
(S)-Doxazosinα1-adrenoceptor (rabbit ear artery)pA2 = 7.53 ± 0.05[13]
(R)-Doxazosinα1-adrenoceptor (rabbit mesenteric artery)pA2 = 7.80 ± 0.05[13]
(S)-Doxazosinα1-adrenoceptor (rabbit mesenteric artery)pA2 = 7.29 ± 0.07[13]
(R)-Doxazosinα1-adrenoceptor (rabbit pulmonary artery)pA2 = 8.32 ± 0.06[13]
(S)-Doxazosinα1-adrenoceptor (rabbit pulmonary artery)pA2 = 7.97 ± 0.07[13]
WB4101 Analogues
(S)-enantiomer5-HT1A ReceptorPotent Agonist[3]
(R)-enantiomer5-HT1A ReceptorLess Potent Agonist[3]
(R)-enantiomerα1d-AdrenoceptorEutomer (more potent)[3]
(S)-enantiomerα1d-AdrenoceptorDistomer (less potent)[3]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate higher antagonist potency.

The data for doxazosin clearly show that the (R)-enantiomer is the more potent α1-adrenoceptor antagonist across different arterial preparations.[13] Conversely, for certain WB4101 analogues, the (S)-enantiomer is a more potent agonist at the 5-HT1A receptor, while the (R)-enantiomer is the more potent antagonist (eutomer) at the α1d-adrenoceptor subtype.[3]

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}

Caption: A diagram illustrating the concept of reversed enantioselectivity for benzodioxane derivatives at α1-adrenergic and 5-HT1A receptors.

Therapeutic Implications of Stereoselectivity

The differential activity of enantiomers has significant therapeutic consequences. For instance, the primary therapeutic effect of doxazosin in treating benign prostatic hyperplasia (BPH) and hypertension is attributed to its α1-adrenergic antagonism.[14] The higher potency of the (R)-enantiomer suggests that an enantiopure formulation could potentially offer a better therapeutic window, although doxazosin is currently marketed as a racemate.

In the context of multi-target drug design, the reversed enantioselectivity can be exploited. For example, a compound with potent 5-HT1A agonism (conferred by the (S)-enantiomer) and significant α1d-adrenergic antagonism (conferred by the (R)-enantiomer) could have a unique pharmacological profile, potentially combining antidepressant or anxiolytic effects with benefits in conditions where α1d-adrenoceptor blockade is desirable, such as certain types of cancer.[15]

Experimental Protocols for Biological Activity Assessment

This protocol is a generalized procedure for a competitive radioligand binding assay.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the desired α1-adrenergic receptor subtype (e.g., α1A, α1B, or α1D).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radioligand with high affinity for the receptor (e.g., [3H]prazosin), and varying concentrations of the test compound (the benzodioxane enantiomers).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

This protocol is similar to the α1-adrenergic receptor binding assay, with modifications in the reagents.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT1A receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a suitable radioligand (e.g., [3H]8-OH-DPAT for agonist binding or [3H]WAY-100635 for antagonist binding), and varying concentrations of the test compound.

  • Incubation, Termination, and Counting: Follow steps 4-6 from the α1-adrenergic receptor binding assay protocol.

  • Data Analysis: Determine the IC50 and Ki values as described previously.

Conclusion

The enantioselective synthesis of benzodioxane derivatives is a mature field with several highly effective catalytic methods at the disposal of synthetic chemists. The choice of method will depend on factors such as the desired substrate scope, scalability, and atom economy. Iridium-catalyzed asymmetric hydrogenation offers excellent enantioselectivity and yields for a broad range of substrates, while enzymatic kinetic resolution provides access to enantiopure materials with exceptional selectivity, albeit with a theoretical yield limit of 50%.

The profound influence of stereochemistry on the biological activity of these compounds highlights the necessity of enantioselective synthesis in drug discovery. The phenomenon of reversed enantioselectivity between α1-adrenergic and 5-HT1A receptors offers intriguing possibilities for the design of novel therapeutics with unique pharmacological profiles. This guide provides a framework for researchers to compare and select appropriate synthetic strategies and to understand the critical relationship between the three-dimensional structure of benzodioxane derivatives and their biological function.

References

A Comparative Guide to the Analytical Characterization of 2,3-dihydro-1,4-benzodioxine-6-carboxamide: An HRMS-Focused Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation and characterization of novel chemical entities are paramount. For researchers and scientists working with heterocyclic scaffolds like 2,3-dihydro-1,4-benzodioxine-6-carboxamide, a molecule of interest in medicinal chemistry, a multi-faceted analytical approach is crucial. This guide provides an in-depth comparison of analytical techniques for the characterization of this compound, with a primary focus on the interpretation of High-Resolution Mass Spectrometry (HRMS) data. We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive and practical resource.

The Central Role of High-Resolution Mass Spectrometry

HRMS has become an indispensable tool in chemical analysis, offering unparalleled accuracy in mass measurement. This precision allows for the determination of the elemental composition of a molecule, a critical step in confirming its identity. For a compound like this compound, with a molecular formula of C₉H₉NO₃[1], the theoretical exact mass of the neutral molecule is 179.0528 Da.

When subjected to electrospray ionization (ESI), a soft ionization technique that minimizes fragmentation, the molecule is expected to be observed primarily as a protonated species, [M+H]⁺.

Table 1: Theoretical Exact Mass and Common Adducts of this compound

SpeciesMolecular FormulaTheoretical Exact Mass (Da)
[M]C₉H₉NO₃179.0528
[M+H]⁺C₉H₁₀NO₃⁺180.0604
[M+Na]⁺C₉H₉NNaO₃⁺202.0423
[M+K]⁺C₉H₉KNO₃⁺218.0163

The power of HRMS lies in its ability to distinguish between isobaric interferences, ensuring a high degree of confidence in the assigned molecular formula. A measured mass within a narrow tolerance (typically < 5 ppm) of the theoretical mass provides strong evidence for the compound's elemental composition.

Deciphering the Fragmentation Puzzle: A Predictive Approach

The most probable fragmentation pathways for the [M+H]⁺ ion of this compound would involve cleavages at the amide bond and within the dihydrobenzodioxine ring.

Predicted Fragmentation Pathway

M [M+H]⁺ m/z 180.0604 F1 Loss of NH₃ (-17.0265 Da) m/z 163.0339 M->F1 α-cleavage F2 Loss of C₂H₄O (-44.0262 Da) m/z 136.0342 M->F2 RDA F3 Loss of CONH₂ (-44.0106 Da) m/z 136.0498 M->F3 Amide cleavage F4 Loss of C₂H₄ (-28.0313 Da) m/z 108.0185 F2->F4 Loss of CO

Caption: Predicted MS/MS fragmentation of [M+H]⁺.

Interpretation of Predicted Fragments:

  • m/z 163.0339: This fragment would arise from the loss of ammonia (NH₃) from the protonated carboxamide group. This is a common fragmentation pathway for primary amides.

  • m/z 136.0342: This ion could be formed through a Retro-Diels-Alder (RDA) reaction within the dihydrodioxine ring, leading to the loss of ethylene oxide (C₂H₄O).

  • m/z 136.0498: A direct cleavage of the amide group (loss of CONH₂) would also lead to an ion at a similar m/z, corresponding to the 2,3-dihydro-1,4-benzodioxine radical cation.

  • m/z 108.0185: Subsequent loss of carbon monoxide (CO) from the m/z 136 fragment could lead to the formation of a pyrocatechol-derived ion.

It is important to emphasize that this is a predictive model. The actual fragmentation pattern can be influenced by the collision energy used in the MS/MS experiment.

A Holistic View: Comparison with Orthogonal Analytical Techniques

While HRMS provides invaluable information, a comprehensive characterization relies on the convergence of data from multiple analytical techniques. Each method offers a unique perspective on the molecule's structure and properties.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedStrengthsConsiderations
HRMS Elemental composition, molecular weight, structural fragments.High sensitivity and specificity, requires minimal sample.Does not provide information on stereochemistry or functional group vibrations.
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Unambiguous structure determination.Requires larger sample amounts, lower sensitivity than MS.
FTIR Spectroscopy Presence of specific functional groups.Provides a "fingerprint" of the molecule.Does not provide information on the overall molecular structure or connectivity.
UV-Vis Spectroscopy Information about the electronic structure and conjugation.Simple and rapid analysis.Limited structural information, sensitive to solvent and pH.
HPLC Purity assessment and quantification.High-resolution separation of mixtures.Requires a suitable chromophore for UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful technique for de novo structure determination. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound, the expected NMR signals would be:

  • ¹H NMR: Aromatic protons on the benzene ring, methylene protons of the dihydrodioxine ring, and protons of the primary amide group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern. For instance, in a related regioisomer, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, the methylene protons appear as multiplets around 4.2-4.4 ppm.[4]

  • ¹³C NMR: Aromatic carbons, methylene carbons of the dihydrodioxine ring, and the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon is typically in the range of 165-175 ppm.

Two-dimensional NMR techniques, such as COSY and HMBC, would be employed to establish the connectivity between protons and carbons, confirming the overall structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, the characteristic vibrational bands would include:

  • N-H stretching: Around 3100-3500 cm⁻¹ for the primary amide.

  • C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl.

  • C-O-C stretching: Bands in the region of 1000-1300 cm⁻¹ corresponding to the ether linkages in the dihydrodioxine ring.

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzodioxine ring system is a chromophore that will absorb UV light. The position of the maximum absorbance (λmax) can be influenced by the substituents on the aromatic ring. For similar benzodioxane derivatives, λmax values have been reported in the range of 250-300 nm.

Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

HRMS Analysis Workflow

cluster_0 Sample Preparation cluster_1 LC-HRMS Acquisition cluster_2 Data Analysis P1 Dissolve sample in LC-MS grade solvent (e.g., Methanol/Water) P2 Inject onto a suitable C18 HPLC column P1->P2 P3 Gradient elution with mobile phases containing 0.1% formic acid P2->P3 P4 Analyze eluent by ESI-HRMS in positive ion mode P3->P4 P5 Extract accurate mass of the [M+H]⁺ ion P4->P5 P6 Perform MS/MS on the precursor ion P5->P6 P7 Propose elemental composition and fragmentation pathway P6->P7

References

A Researcher's Guide to Bridging the Gap: In Silico Prediction vs. In Vitro Reality for 2,3-Dihydro-1,4-benzodioxine-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from concept to clinic is both arduous and resource-intensive. The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The addition of a 6-carboxamide moiety provides a versatile handle for synthetic modification, allowing for the exploration of a wide chemical space to fine-tune activity against various biological targets. This guide provides a comparative analysis of in silico and in vitro approaches to characterizing the activity of 2,3-dihydro-1,4-benzodioxine-6-carboxamide derivatives, offering insights into the predictive power of computational methods and the indispensable validation provided by experimental assays.

The Rationale: Why Start with In Silico?

Before committing to the time and expense of chemical synthesis and biological testing, in silico methods offer a powerful lens to predict the potential of a molecule. These computational techniques allow us to model the interaction of our compound with a target protein, estimate its drug-like properties, and prioritize which derivatives to synthesize. The primary goal is to enrich the "hit rate" of subsequent in vitro screening.

A typical in silico workflow is a multi-step process designed to filter a virtual library of compounds down to a manageable number of promising candidates.

cluster_0 In Silico Workflow Virtual Library Virtual Library ADMET Prediction ADMET Prediction Virtual Library->ADMET Prediction Filter for drug-likeness Molecular Docking Molecular Docking ADMET Prediction->Molecular Docking Assess binding affinity MD Simulation MD Simulation Molecular Docking->MD Simulation Evaluate binding stability Prioritized Candidates Prioritized Candidates MD Simulation->Prioritized Candidates Select for synthesis

Caption: A typical in silico workflow for drug discovery.

Part 1: In Silico Evaluation - The Predictive Power of Computation

Molecular Docking: Visualizing the Interaction

Molecular docking is a cornerstone of in silico drug design. It predicts the preferred orientation of a ligand when bound to a receptor, giving insights into binding affinity and mode. For our this compound derivatives, we might target enzymes like Poly(ADP-ribose)polymerase 1 (PARP1), a key player in DNA repair and a target in cancer therapy.[2]

  • Protein Preparation:

    • Obtain the crystal structure of PARP1 from the Protein Data Bank (PDB; e.g., PDB ID: 5DS3).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling suite like AutoDockTools.

  • Ligand Preparation:

    • Draw the 3D structure of the this compound derivative.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Define the binding site on PARP1, typically centered on the location of the native ligand.

    • Generate a grid box that encompasses the binding site.

    • Perform the docking simulation using a program like AutoDock Vina. The program will generate multiple binding poses ranked by their predicted binding affinity (docking score).

  • Analysis of Results:

    • Visualize the top-ranked docking poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. For instance, the carboxamide moiety might form crucial hydrogen bonds with the backbone of the protein.

Predicting Drug-Likeness: ADMET Properties

A compound's journey in the body is complex. Adsorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical properties that determine if a potential drug is safe and effective. Online tools like the SwissADME server can predict these properties based on the molecule's structure.[3]

PropertyDesired RangeSignificance
Molecular Weight < 500 g/mol Affects absorption and distribution.
LogP (Lipophilicity) < 5Influences solubility and membrane permeability.
Hydrogen Bond Donors < 5Impacts solubility and binding.
Hydrogen Bond Acceptors < 10Impacts solubility and binding.
BBB Permeation No (for peripherally acting drugs)Predicts ability to cross the blood-brain barrier.

Table 1: Key ADMET properties and their significance in drug discovery.

Part 2: In Vitro Validation - The Ground Truth of Experimentation

While in silico studies are predictive, in vitro assays provide concrete evidence of a compound's biological activity. Based on computational hits, a selection of derivatives would be synthesized for testing. A general synthesis for the core structure starts from 3,4-dihydroxy benzaldehyde.[4]

cluster_1 In Vitro Validation Workflow Synthesis Synthesis Enzyme Inhibition Assay Enzyme Inhibition Assay Synthesis->Enzyme Inhibition Assay Test against target Cell-Based Assay Cell-Based Assay Enzyme Inhibition Assay->Cell-Based Assay Evaluate cellular effects Confirmed Hit Confirmed Hit Cell-Based Assay->Confirmed Hit Validate activity

Caption: A streamlined in vitro validation workflow.

Enzyme Inhibition Assays: Quantifying Potency

These assays measure how effectively a compound inhibits the activity of a target enzyme. The result is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

  • Reagent Preparation:

    • Prepare a PARP1 enzyme solution in assay buffer.

    • Prepare a solution of activated DNA (which stimulates PARP1 activity).

    • Prepare serial dilutions of the synthesized this compound derivative.

    • Prepare a solution of β-Nicotinamide adenine dinucleotide (NAD+), the substrate for PARP1.

  • Assay Procedure (96-well plate format):

    • Add the PARP1 enzyme and activated DNA mixture to each well.

    • Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the NAD+ solution.

    • After a set incubation time, stop the reaction and measure the consumption of NAD+ using a fluorescent detection reagent and a plate reader.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays: Assessing Biological Effects

Ultimately, a drug must exert its effect in a cellular context. Cell-based assays are crucial for confirming that a compound can enter cells and produce the desired biological outcome.

  • Cell Culture:

    • Seed a human cancer cell line (e.g., a breast cancer line if PARP1 is the target) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound derivative. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • After incubation, dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value, representing the concentration that reduces cell viability by 50%.

Comparison and Correlation: Where Prediction Meets Reality

The ultimate goal is to establish a strong correlation between in silico predictions and in vitro results.

DerivativePredicted Binding Affinity (kcal/mol)In Vitro PARP1 IC50 (µM)In Vitro Anticancer IC50 (µM)
Parent Carboxamide -7.515.2> 50
Derivative A (e.g., with a halogen) -8.91.85.6
Derivative B (e.g., with a bulky group) -6.235.7> 50

Table 2: Hypothetical comparative data for this compound derivatives.

In an ideal scenario, compounds with a higher predicted binding affinity (in silico) will exhibit lower IC50 values (in vitro), indicating greater potency. However, discrepancies can and do arise. A compound might show excellent binding in a docking simulation but have poor cell permeability, resulting in weak activity in a cell-based assay. Conversely, a compound might have a modest docking score but possess other properties that enhance its overall efficacy.

These differences are not failures of the models but rather opportunities for refinement. By feeding the in vitro data back into the in silico models, we can improve their predictive power for future generations of compounds. This iterative cycle of prediction, synthesis, testing, and refinement is the engine of modern drug discovery.

Conclusion

The development of this compound derivatives as potential therapeutic agents is a compelling endeavor. The synergistic use of in silico and in vitro methods provides a robust framework for this process. Computational studies offer a cost-effective and rapid means of prioritizing candidates, while experimental assays provide the essential validation of their biological activity. By understanding the strengths and limitations of each approach and fostering a continuous feedback loop between them, researchers can more efficiently navigate the path from a promising scaffold to a potential new medicine.

References

A Senior Application Scientist's Guide to the Reproducible Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of the Benzodioxane Scaffold and the Reproducibility Challenge

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antihypertensive properties.[3][4] Specifically, the 6-carboxamide derivative is a critical pharmacophore, a structural feature recognized by biological targets, making its reliable synthesis a cornerstone for drug discovery and development programs.

However, transitioning a synthesis from a research publication to a laboratory setting often reveals challenges in reproducibility. Minor, undocumented variations in reaction conditions, reagent quality, or work-up procedures can lead to significant deviations in yield and purity. This guide provides an in-depth comparison of established protocols for the synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxamide, focusing on the critical factors that govern their success and reproducibility. We will dissect the synthesis into two key stages: the formation of the core intermediate, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid , and the subsequent, crucial amidation step. By understanding the causality behind each protocol's design, researchers can select and optimize the most suitable pathway for their specific needs, whether for small-scale library synthesis or large-scale production.

Part 1: Synthesis of the Core Intermediate: 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

The journey to our target molecule begins with the construction of its carboxylic acid precursor. The choice of starting material fundamentally dictates the synthetic route, its length, and its inherent challenges. We will compare two prevalent and reproducible pathways.

Route A: The Gallic Acid Pathway

This multi-step approach leverages the inexpensive and readily available starting material, gallic acid (3,4,5-trihydroxybenzoic acid).[3][4][5][6] The strategy involves initial protection of the para-hydroxyl and carboxylic acid groups, formation of the dioxine ring via Williamson ether synthesis, and subsequent deprotection and functional group manipulation. While longer, this route offers versatility for creating derivatives at other positions on the aromatic ring.[4][5]

Workflow: Gallic Acid to the Carboxylic Acid Intermediate

cluster_0 Route A: Gallic Acid Pathway Gallic Acid Gallic Acid Methyl Gallate Methyl Gallate Gallic Acid->Methyl Gallate Fischer Esterification (MeOH, H₂SO₄) Dioxane Ring Formation Dioxane Ring Formation Methyl Gallate->Dioxane Ring Formation Williamson Ether Synthesis (1,2-dibromoethane, K₂CO₃) Methyl Ester Intermediate Methyl Ester Intermediate Dioxane Ring Formation->Methyl Ester Intermediate Hydrolysis Hydrolysis Methyl Ester Intermediate->Hydrolysis Base-induced (e.g., NaOH) Carboxylic Acid Product Carboxylic Acid Product Hydrolysis->Carboxylic Acid Product

Caption: Workflow for Route A starting from Gallic Acid.

Causality and Reproducibility Insights:

  • Esterification: The initial Fischer esterification is a classic, high-yielding reaction.[5] Using a catalytic amount of strong acid like H₂SO₄ in methanol reliably protects the carboxylic acid as a methyl ester. The key to reproducibility here is ensuring anhydrous conditions to drive the equilibrium towards the product.

  • Dioxane Ring Formation: The reaction of the catechol moiety (the two adjacent hydroxyl groups) with 1,2-dibromoethane is a Williamson ether synthesis. The choice of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone or DMF is crucial.[3][6] Reproducibility hinges on the efficient stirring of the heterogeneous mixture and maintaining the reaction temperature to prevent side reactions. The yield for this step is often moderate (around 45%), but the product is typically clean after purification.[3][6]

  • Hydrolysis: The final saponification of the methyl ester to the carboxylic acid is generally straightforward. However, careful monitoring of the reaction's completion by TLC is necessary to avoid incomplete conversion. Acidification during work-up must be performed cautiously to ensure complete precipitation of the carboxylic acid product.

Route B: The 3,4-Dihydroxybenzaldehyde Pathway

This alternative route offers a more direct path by starting with 3,4-dihydroxybenzaldehyde.[7] It involves forming the benzodioxane ring first, followed by a direct oxidation of the aldehyde functional group to the carboxylic acid. This pathway is shorter, which can be a significant advantage in reducing overall synthesis time and potential material loss.

Workflow: 3,4-Dihydroxybenzaldehyde to the Carboxylic Acid Intermediate

cluster_1 Route B: Aldehyde Pathway 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Dioxane Ring Formation Dioxane Ring Formation 3,4-Dihydroxybenzaldehyde->Dioxane Ring Formation Williamson Ether Synthesis (1,2-dibromoethane, Base) Aldehyde Intermediate Aldehyde Intermediate Dioxane Ring Formation->Aldehyde Intermediate Oxidation Oxidation Aldehyde Intermediate->Oxidation Oxidizing Agent (e.g., KMnO₄) Carboxylic Acid Product Carboxylic Acid Product Oxidation->Carboxylic Acid Product

Caption: Workflow for Route B starting from 3,4-Dihydroxybenzaldehyde.

Causality and Reproducibility Insights:

  • Ring Formation: Similar to Route A, this step is a Williamson ether synthesis. The reaction proceeds under alkaline conditions to deprotonate the phenolic hydroxyls, which then act as nucleophiles. The reproducibility is governed by the same factors: base strength, solvent, and temperature control.

  • Oxidation: The oxidation of the aldehyde to a carboxylic acid is a highly reliable transformation. Potassium permanganate (KMnO₄) in an aqueous solution is a potent and cost-effective oxidant for this purpose.[7] The key to a reproducible, high-yielding reaction is controlling the temperature, as the reaction is exothermic. The work-up, involving the removal of the manganese dioxide byproduct, is a critical step for obtaining a pure product.

Part 2: The Amidation Step - A Comparative Analysis

With the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in hand, the final and often most delicate step is forming the amide bond. The choice of amidation method significantly impacts the reaction's scope, purity of the final product, and overall "greenness." We will compare three common strategies.

Comparative Overview of Amidation Methods

cluster_acid_chloride Method 1: Acid Chloride cluster_coupling Method 2: Coupling Reagent cluster_catalytic Method 3: Catalytic Carboxylic Acid Carboxylic Acid Acid Chloride Acid Chloride Carboxylic Acid->Acid Chloride SOCl₂ or (COCl)₂ Activated Ester Activated Ester Carboxylic Acid->Activated Ester EDC/HATU etc. Catalytic Complex Catalytic Complex Carboxylic Acid->Catalytic Complex Boric Acid + Heat Amine Amine Amide Product Amide Product Amine->Amide Product Acid Chloride->Amide Product Activated Ester->Amide Product Catalytic Complex->Amide Product

Caption: Comparison of three primary amidation pathways.

Method 1: The Acid Chloride Route

This is a classic, robust, and often high-yielding two-step method. The carboxylic acid is first activated by converting it to a highly reactive acyl chloride, which then readily reacts with an amine.

  • Mechanism & Rationale: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride react with the carboxylic acid to form the acyl chloride.[3][6] This intermediate is much more electrophilic than the parent carboxylic acid, allowing for a rapid and often irreversible reaction with the amine nucleophile.[8] The byproducts of the activation step (e.g., SO₂ and HCl from thionyl chloride) are gaseous, which helps drive the reaction to completion.

  • Reproducibility Factors: This method is highly reproducible. Key considerations include using the activating agent in excess and performing the reaction under anhydrous conditions to prevent hydrolysis of the acyl chloride. When reacting the acyl chloride with the amine, using at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (like triethylamine) is necessary to neutralize the HCl generated.[8]

Method 2: Direct Amidation with Coupling Reagents

This one-pot method avoids the harsh conditions of acyl chloride formation and is preferred for sensitive substrates.

  • Mechanism & Rationale: Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU activate the carboxylic acid in situ to form an active ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. These reactions are typically run at room temperature and are known for their high chemoselectivity.

  • Reproducibility Factors: The primary challenge with this method is the removal of byproducts (e.g., isourea from carbodiimide reagents), which can complicate purification.[9] Reproducibility depends on the purity of the coupling reagents and the solvent. Using an additive like HOBt can suppress side reactions and reduce potential racemization if chiral centers are present.

Method 3: Boric Acid Catalyzed Direct Amidation

This approach represents a greener, more atom-economical alternative. It facilitates the direct condensation of a carboxylic acid and an amine, typically under thermal conditions, with water as the only byproduct.

  • Mechanism & Rationale: Boric acid is thought to activate the carboxylic acid by forming a complex that enhances its electrophilicity, facilitating the attack of the amine.[10] The reaction requires heating to drive off the water formed, pushing the equilibrium towards the amide product.

  • Reproducibility Factors: This method's success is highly dependent on the efficient removal of water, often achieved by azeotropic distillation with a suitable solvent (e.g., toluene). The reaction temperature and time must be carefully optimized for different substrates. While environmentally friendly, yields can sometimes be lower than with the other methods, and the high temperatures required may not be suitable for all substrates.[10]

Comparative Summary and Data

ParameterRoute A (Gallic Acid) + Acid ChlorideRoute B (Aldehyde) + Acid ChlorideRoute B (Aldehyde) + Boric Acid
Starting Material Gallic Acid3,4-Dihydroxybenzaldehyde3,4-Dihydroxybenzaldehyde
Number of Steps ~4~3~3
Typical Overall Yield Moderate (~35-45%)[3][6]High (~60-70%)[7]Moderate-High (~50-65%)[10]
Reagent Hazards Thionyl/Oxalyl Chloride (corrosive, toxic)KMnO₄ (strong oxidizer), Thionyl ChlorideHigh temperatures
Reproducibility HighHighModerate (sensitive to water removal)
Purification Multiple chromatographic steps may be neededCrystallization often sufficientCrystallization/Chromatography
"Green" Chemistry Poor (chlorinated waste, solvents)Moderate (solvent use)Good (water is the only byproduct)

Detailed Experimental Protocols

Protocol 1: Synthesis via Route B and the Acid Chloride Method

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde

  • To a stirred suspension of 3,4-dihydroxybenzaldehyde (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous DMF, add 1,2-dibromoethane (1.2 eq) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into ice water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the aldehyde intermediate.

Step 2: Oxidation to 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid [7]

  • Dissolve the aldehyde intermediate (1.0 eq) in an aqueous solution of potassium permanganate (KMnO₄, 1.5 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 90-100 °C for 2 hours.

  • Cool the reaction and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated HCl to pH ~2, which will precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Amide Formation via Acid Chloride [3][6]

  • Suspend the carboxylic acid (1.0 eq) in dichloromethane (DCM) containing a catalytic amount of DMF.

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C and then allow the mixture to stir at room temperature for 2-3 hours until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of the desired amine (e.g., aqueous ammonia for the primary amide) (2.2 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to yield the crude amide. Purify by recrystallization or column chromatography.

Conclusion and Recommendations

The synthesis of this compound can be achieved through several reproducible pathways.

  • For versatility and access to diverse analogs , the Gallic Acid pathway (Route A) is advantageous, although it involves more steps and potentially lower overall yields.

  • For efficiency, scalability, and high yield , the 3,4-Dihydroxybenzaldehyde pathway (Route B) combined with the acid chloride method for amidation is the most robust and reliable protocol. Its steps are high-yielding and the purification procedures are generally straightforward.

  • For laboratories prioritizing green chemistry and safety , exploring the Boric Acid catalyzed amidation is a worthwhile endeavor. While it may require more optimization to ensure efficient water removal and maximize yield, it avoids hazardous reagents and minimizes waste.[10]

Ultimately, the choice of protocol depends on the specific goals of the research team. By understanding the chemical principles and critical parameters for each step, scientists and drug development professionals can confidently reproduce and adapt these syntheses to accelerate their research.

References

A Comparative Guide to Validating the Molecular Structure of Novel Benzodioxane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The precise validation of the molecular structure of novel benzodioxane derivatives is a critical step in the drug discovery and development process, ensuring the reproducibility of biological data and forming the basis for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the three cornerstone analytical techniques for unambiguous structure elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

The Orthogonal Approach: A Triad of Techniques

A robust structural validation relies on an orthogonal approach, where each technique provides a unique and complementary piece of the structural puzzle. While one method might offer definitive proof of connectivity, another may be essential for determining stereochemistry or absolute configuration. The choice and application of these techniques are dictated by the specific structural questions at hand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity and Stereochemistry

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[3] For novel benzodioxane derivatives, a suite of NMR experiments is essential to piece together the complete structural picture.

Core NMR Experiments for Benzodioxane Scaffolds:
  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In benzodioxane derivatives, the aromatic and dioxane regions of the spectrum are of particular interest.[1][4]

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons in the benzodioxane core can be diagnostic.[4]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the entire molecular framework, especially for identifying the positions of substituents on the benzene ring.[1][5]

Experimental Protocol: A Step-by-Step Guide to NMR Analysis

Protocol 1: Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified benzodioxane compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[6]

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used for these experiments.[6]

Protocol 2: Spectral Interpretation

  • ¹H NMR Analysis:

    • Identify the signals corresponding to the aromatic protons and the protons of the dioxane ring.[4]

    • Analyze the splitting patterns (multiplicity) to determine the number of neighboring protons.

    • Integrate the signals to determine the relative number of protons for each signal.

  • ¹³C NMR Analysis:

    • Identify the signals for the aromatic and dioxane carbons.

    • Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Analysis:

    • Use the HSQC spectrum to assign protons to their directly attached carbons.

    • Trace the spin systems in the COSY spectrum to identify connected proton networks.

    • Utilize the HMBC spectrum to establish long-range correlations, which are critical for confirming the overall carbon skeleton and the placement of substituents.[1][5]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] For novel benzodioxane compounds, high-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition and confirming the molecular weight.[8]

Key Information from Mass Spectrometry:
  • Molecular Ion Peak ([M+H]⁺ or [M]⁺˙): Provides the accurate mass of the molecule, allowing for the determination of its elemental formula.

  • Fragmentation Pattern: The molecule breaks apart in the mass spectrometer in a predictable way, providing clues about its structure. The fragmentation of the benzodioxane ring system can be a key diagnostic tool.[9][10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar compounds.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain an accurate mass measurement of the molecular ion.

  • Data Interpretation:

    • Determine the elemental composition from the accurate mass of the molecular ion.

    • Analyze the fragmentation pattern to identify characteristic losses and fragments that support the proposed structure.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule.[11][12] It provides unambiguous information about bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers.[13][14][15]

Why X-ray Crystallography is Unparalleled:
  • Unambiguous Structure Determination: Provides a definitive 3D model of the molecule in the solid state.[16]

  • Absolute Stereochemistry: For chiral molecules, it is the most reliable method to determine the absolute configuration.[13][15]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. High-quality single crystals of the novel benzodioxane compound need to be grown.[16] This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[11][12]

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions, yielding a detailed 3D model of the molecule.[11]

Comparative Analysis of Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Sample Phase SolutionSolid or SolutionSolid (Single Crystal)
Primary Information Connectivity, Stereochemistry, Conformation in solution[17]Molecular Formula, Fragmentation patterns[18]3D Atomic Coordinates, Absolute Configuration[12][13]
Key Advantage Provides detailed structural information in a biologically relevant state.[19]High sensitivity and accuracy for molecular formula determination.Provides the definitive, unambiguous solid-state structure.[16]
Limitations Can be complex to interpret for large molecules; absolute configuration is not directly determined.Provides limited information on stereochemistry and connectivity.Crystal growth can be a significant bottleneck.[16]

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive validation of a novel benzodioxane compound's structure.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Novel Benzodioxane Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS HRMS Analysis Purification->HRMS Confirm Molecular Formula NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Determine Connectivity & Relative Stereochemistry Proposed_Structure Proposed Structure HRMS->Proposed_Structure NMR->Proposed_Structure Xray X-ray Crystallography Validated_Structure Validated Structure Xray->Validated_Structure Proposed_Structure->Xray Confirm 3D Structure & Absolute Configuration Proposed_Structure->Validated_Structure Data Concordance

Caption: A comprehensive workflow for the structural validation of novel benzodioxane compounds.

Conclusion

The unambiguous structural validation of novel benzodioxane compounds is a multi-faceted process that requires the synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. While NMR and MS provide essential information regarding connectivity and molecular formula in the solution phase, single-crystal X-ray crystallography offers the ultimate confirmation of the three-dimensional structure and absolute stereochemistry in the solid state. By employing this orthogonal analytical approach, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development efforts.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2,3-Dihydro-1,4-benzodioxine-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2,3-Dihydro-1,4-benzodioxine-6-carboxamide. The information herein is synthesized from safety data for structurally related compounds to ensure a high standard of laboratory safety.

Hazard Assessment and Chemical Profile

  • Acute Oral Toxicity : May be harmful if swallowed.[1][4]

  • Skin Irritation : Causes skin irritation upon contact.[1][2][4]

  • Serious Eye Irritation : Can cause serious and potentially damaging eye irritation.[1][2][4]

  • Respiratory Tract Irritation : May cause irritation to the respiratory system if inhaled.[2][4]

Given these potential hazards, strict adherence to the following PPE and handling protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound to prevent all routes of exposure.

Core PPE Requirements

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[2][5]
Face ShieldRecommended in conjunction with safety goggles, especially when handling larger quantities or if there is a significant risk of splashing.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are advised. Given the potential for this compound to be a hazardous drug, double gloving is a best practice. The outer glove should be removed and disposed of immediately after handling.[2][5]
Body Protection Laboratory CoatA standard flame-retardant lab coat should be worn.
Chemical Apron/GownFor procedures with a higher risk of splashes or when handling bulk quantities, a splash-resistant chemical apron or a disposable gown is recommended.[5][6]
Respiratory Protection Use only in a well-ventilated area. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

dot

PPE_Workflow cluster_Pre_Handling Pre-Handling Protocol cluster_Handling Handling Protocol Assess_Risk Assess Procedural Risk (e.g., weighing, dissolution) Select_PPE Select Appropriate PPE (Based on Risk Assessment) Assess_Risk->Select_PPE Determines Inspect_PPE Inspect PPE for Integrity (e.g., gloves, goggles) Select_PPE->Inspect_PPE Leads to Don_PPE Don PPE in Correct Order (Gown, Mask, Goggles, Gloves) Inspect_PPE->Don_PPE Proceed if OK Handle_Compound Handle Compound in Controlled Environment (e.g., fume hood) Don_PPE->Handle_Compound Doff_PPE Doff PPE Correctly to Avoid Contamination Handle_Compound->Doff_PPE Disposal_Pathway Start Handling Complete / Spill Occurs Collect_Waste Collect Contaminated Materials (PPE, labware, compound) Start->Collect_Waste Segregate_Waste Segregate into Labeled Hazardous Waste Container Collect_Waste->Segregate_Waste Store_Waste Store in Designated Waste Accumulation Area Segregate_Waste->Store_Waste Dispose_Waste Dispose via Certified Hazardous Waste Vendor Store_Waste->Dispose_Waste Scheduled Pickup End Disposal Complete Dispose_Waste->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.